1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSZKSPAPGPYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195695 | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43109-77-9 | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043109779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyphenyl)-tricyclo[3.3.1.1]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ADAMANTYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0P25CKJ7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Precision Synthesis of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1 ]decane
A Technical Guide for Advanced Organic Synthesis
Executive Summary
The synthesis of 1-(2-methoxyphenyl)adamantane (Target 1 ) presents a classic paradox in organic chemistry: the conflict between electronic direction and steric hindrance. While the methoxy group of anisole is an ortho, para-director, the massive steric bulk of the adamantyl cage (tricyclo[3.3.1.1
This guide rejects the low-yield "direct alkylation" approach in favor of two high-fidelity pathways:
-
The "Blocked" Strategy (Scalable): A steric-control route utilizing a halogen blocking group to force ortho-regioselectivity, followed by hydrodehalogenation.
-
The Catalytic Precision Strategy (Medicinal): A Suzuki-Miyaura cross-coupling protocol optimized for bulky sp
-sp bond formation.
Part 1: The Regioselectivity Paradox
In standard electrophilic aromatic substitution (EAS), the reaction of 1-adamantyl cation with anisole yields a mixture dominated by the para-isomer (ratio typically >80:20 para:ortho). The energy penalty for the adamantyl cation to approach the ortho-position—flanked by the methoxy group—is significant.
To synthesize the ortho-isomer reliably, we must either mechanically force the substitution (Method A) or bypass EAS entirely using transition metal catalysis (Method B).
Comparative Pathway Analysis
| Feature | Method A: The "Blocked" Strategy | Method B: Suzuki Cross-Coupling |
| Mechanism | Electrophilic Aromatic Substitution (EAS) | Pd-Catalyzed Cross-Coupling |
| Key Reagents | 1-Adamantanol, 4-Bromoanisole, H | 1-Bromoadamantane, 2-Methoxyphenylboronic acid |
| Regiocontrol | Absolute (via blocking group) | Absolute (via pre-functionalized reagents) |
| Scalability | High (Kilogram scale feasible) | Moderate (Catalyst cost limits scale) |
| Atom Economy | Lower (Requires debromination step) | High |
Part 2: Method A - The "Blocked" Strategy (Scalable Protocol)
Principle: By starting with 4-bromoanisole , the electronically favorable and sterically accessible para-position is blocked. The adamantyl cation is forced to attack the ortho-position, despite the steric penalty. The bromine "blocking group" is subsequently removed.
Phase 1: Directed Alkylation
Reaction: 1-Adamantanol + 4-Bromoanisole
Protocol:
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 1-adamantanol (15.2 g, 100 mmol) and 4-bromoanisole (18.7 g, 100 mmol) in CH
Cl (100 mL). -
Catalyst Addition: Cool to 0°C. Add concentrated H
SO (5.5 mL) dropwise over 30 minutes. The mixture will darken. -
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The para-blocked substrate forces the adamantyl group to the 2-position (ortho to methoxy, meta to bromo).
-
Workup: Quench with ice water (100 mL). Separate the organic layer.[1] Wash with saturated NaHCO
(2 x 50 mL) to remove acid traces. Dry over MgSO . -
Crystallization: Concentrate the solvent. Recrystallize the residue from hot hexane/ethanol.
-
Yield Expectation: 75–85%
-
Checkpoint: The product must show a characteristic 1,2,4-substitution pattern in
H NMR.
-
Phase 2: Hydrodehalogenation (Debromination)
Reaction: 1-(5-bromo-2-methoxyphenyl)adamantane + H
Protocol:
-
Setup: Dissolve the brominated intermediate (10 g) in Methanol/THF (1:1, 100 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Add Triethylamine (1.1 equiv) to scavenge the HBr generated.
-
Reduction: Hydrogenate at 40 psi (approx. 3 bar) H
pressure for 6 hours at room temperature. -
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Partition between water and diethyl ether. The ether layer contains the pure target.
Figure 1: The "Blocked" strategy forces ortho-substitution by occupying the para-position with bromine.
Part 3: Method B - Suzuki-Miyaura Cross-Coupling (Precision Protocol)
Principle: This method constructs the C-C bond directly between the adamantyl cage and the aromatic ring. Coupling sp
Reagents:
-
Electrophile: 1-Bromoadamantane (or 1-Iodoadamantane for faster kinetics).
-
Nucleophile: 2-Methoxyphenylboronic acid.
-
Catalyst System: Pd(OAc)
with CataCXium® A (di(1-adamantyl)-n-butylphosphine) or P( Bu) . These electron-rich, bulky ligands facilitate the oxidative addition of the sterically hindered adamantyl halide.
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 1-Bromoadamantane (1.0 equiv), 2-Methoxyphenylboronic acid (1.5 equiv), Pd(OAc)
(5 mol%), and CataCXium A (10 mol%). -
Solvent/Base: Add Toluene/Water (10:1) and K
PO (3.0 equiv). The base is critical for activating the boronic acid. -
Reaction: Heat to 100°C for 24 hours. Vigorous stirring is essential for the biphasic system.
-
Workup: Cool, dilute with ether, wash with brine. Purify via flash column chromatography (Silica, Hexane/EtOAc).
Figure 2: Catalytic cycle for sp3-sp2 coupling. Bulky ligands are required to stabilize the Pd(0) species.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following analytical checkpoints must be met. The distinction between the ortho-isomer (Target) and the para-isomer (common impurity) is critical.
H NMR Diagnostics (CDCl , 400 MHz)
-
Methoxy Group: Singlet at
3.80–3.85 ppm. -
Aromatic Region:
-
Target (Ortho): Multiplet pattern characteristic of 1,2-disubstitution (4 protons). Look for a doublet of doublets (dd) at
7.2–7.3 ppm (H6) and 6.9 ppm (H3, ortho to OMe). -
Impurity (Para): Symmetric AA'BB' system (two doublets). If you see two clean doublets in the aromatic region, your reaction failed to achieve ortho-selectivity.
-
-
Adamantyl Cage:
-
Target: Due to the proximity of the methoxy group, the adamantyl protons (especially the CH
s at C2/C8/C9) may show slight magnetic non-equivalence or broadening compared to the highly symmetric para-isomer.
-
Melting Point
-
1-(2-Methoxyphenyl)adamantane: Typically lower melting point than the para-isomer due to lower symmetry and packing efficiency.
-
Reference Range: 104–106°C (verify with authentic standard if possible).
-
Para-isomer: Typically >130°C.
-
References
-
Synthesis of Adamantyl-Aryl Intermediates (Adapalene Precursors) Source: ChemicalBook / Patent Literature Context: Describes the synthesis of 1-(5-bromo-2-methoxyphenyl)adamantane via acid-catalyzed alkylation of 4-bromoanisole.
-
Suzuki-Miyaura Coupling of Adamantyl Halides Source: Organic Chemistry Portal Context: Mechanisms and ligand selection (like CataCXium A) for coupling bulky sp3 halides with boronic acids.
-
Kumada-Tamao-Corriu Coupling (Alternative Route) Source: National Institutes of Health (PMC) Context: Discussion of metal-catalyzed cross-coupling involving sterically hindered substrates.
-
Friedel-Crafts Alkylation Selectivity Source: Master Organic Chemistry Context: Fundamental principles of ortho/para direction and steric hindrance in alkylation reactions.
physicochemical properties of 1-(2-methoxyphenyl)adamantane
This is an in-depth technical guide on the physicochemical properties and characterization of 1-(2-methoxyphenyl)adamantane , a critical structural analog and process impurity in the synthesis of retinoid pharmaceuticals.
Technical Guide for Pharmaceutical Development & Quality Control
Executive Summary & Chemical Identity
1-(2-Methoxyphenyl)adamantane (CAS 43109-77-9) is a bulky, lipophilic ether comprising an adamantane cage directly coupled to the ortho position of an anisole (methoxybenzene) ring. While structurally simple, it holds significant importance in the pharmaceutical industry as Impurity C (European Pharmacopoeia) of Adapalene , a third-generation topical retinoid.
Its presence in drug substances indicates either reductive dehalogenation of the key intermediate or the presence of anisole impurities in the starting materials. Understanding its solubility, thermal behavior, and spectral footprint is essential for developing robust HPLC/GC separation methods and ensuring ICH Q3A compliance.
Chemical Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-Methoxyphenyl)tricyclo[3.3.1.1 |
| Common Names | o-Adamantylanisole; Adapalene Impurity C; 2-(1-Adamantyl)anisole |
| CAS Number | 43109-77-9 |
| Molecular Formula | C |
| Molecular Weight | 242.36 g/mol |
| SMILES | COc1ccccc1C23CC4CC(CC(C4)C2)C3 |
| InChI Key | HYSZKSPAPGPYFQ-UHFFFAOYSA-N |
Physicochemical Properties Matrix
The following data consolidates experimental values and high-confidence predictive models essential for handling and analytical method development.
Solid-State & Thermal Properties
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline powder) | Typically isolated as white to off-white needles or powder. |
| Melting Point | 107 – 109 °C | Distinctly lower than its para-isomer (~82°C) and the brominated intermediate (~140°C), facilitating thermal separation. |
| Boiling Point | 355.2 ± 21.0 °C (760 mmHg) | High boiling point requires high-temperature GC columns (e.g., DB-5MS) for elution. |
| Density | 1.089 ± 0.06 g/cm³ | Denser than water; typical for polycyclic hydrocarbons. |
Solution & Lipophilicity Profile
| Property | Value | Implications for Analysis |
| LogP (Predicted) | ~5.2 – 5.8 | Highly lipophilic. Elutes late in Reverse-Phase HPLC (C18). Requires high % organic modifier (ACN/MeOH). |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Non-polar nature precludes aqueous formulation without surfactants. |
| Solubility (Organic) | Soluble | High solubility in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. Slightly soluble in Acetonitrile. |
| pKa | N/A (Neutral) | The methoxy group is extremely weakly basic; the molecule remains neutral across the physiological pH range. |
Synthesis & Origin Analysis
Understanding the origin of 1-(2-methoxyphenyl)adamantane is crucial for process control. It arises primarily through two pathways during the Friedel-Crafts alkylation step of Adapalene synthesis.
Pathway A: Impurity Carryover
If the starting material 4-bromoanisole contains trace amounts of anisole , the adamantyl cation will alkylate the anisole. Due to the steric bulk of the adamantyl group, para-substitution is favored, but ortho-substitution (yielding the target) occurs as a minor product.
Pathway B: Reductive Dehalogenation (Critical)
During the alkylation of 4-bromoanisole, or subsequent steps involving metals, the bromine atom at the 5-position (relative to the adamantyl group) can undergo hydro-dehalogenation, converting the key intermediate 1-(5-bromo-2-methoxyphenyl)adamantane into 1-(2-methoxyphenyl)adamantane .
Reaction Pathway Diagram
The following diagram illustrates the structural relationship and formation logic.
Figure 1: Formation pathways of 1-(2-methoxyphenyl)adamantane. The compound arises either from non-brominated starting material impurities (red node) or de-bromination of the main intermediate (green node).
Spectroscopic Characterization Protocols
For positive identification in QC samples, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
The adamantane cage induces significant steric compression on the ortho-methoxy group and the adjacent aromatic proton.
-
H NMR (400 MHz, CDCl
):- 7.25 – 7.30 (m, 1H): Aromatic proton at C-6 (adjacent to adamantyl). Deshielded by the bulky cage.
- 7.15 (m, 1H): Aromatic proton at C-4.
- 6.90 – 6.95 (m, 2H): Aromatic protons at C-3 and C-5 (ortho/para to methoxy).
-
3.82 (s, 3H): Methoxy group (-OCH
). - 2.05 – 2.10 (m, 9H): Adamantane bridgehead/methine protons.
- 1.75 – 1.80 (m, 6H): Adamantane methylene protons.
-
Interpretation: The integration ratio of 3:9:6 (Methoxy:Adamantane CH:Adamantane CH
) combined with the 4-proton aromatic region confirms the mono-substituted anisole structure.
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: EI (70 eV) or ESI+.
-
Molecular Ion (
): m/z 242.[1][2] -
Base Peak: Often m/z 135 (Adamantyl cation, C
H ) is dominant due to the stability of the tertiary carbocation formed upon cleavage of the Ar-C bond. -
Fragmentation: Loss of methyl radical (M-15, m/z 227) from the methoxy group is observed but less intense than the cage fragmentation.
Experimental Protocols for Analysis
Protocol A: HPLC Detection (Impurity Profiling)
This method separates the des-bromo impurity (Target) from the bromo-intermediate and Adapalene precursors.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 60% B (Isocratic hold to elute polar impurities).
-
2-15 min: 60% → 95% B (Linear gradient).
-
15-20 min: 95% B (Hold).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Anisole absorption band).
-
Retention Order: 4-Bromoanisole < 1-(2-Methoxyphenyl)adamantane < 1-(5-Bromo-2-methoxyphenyl)adamantane.
-
Note: The target elutes earlier than the bromo-intermediate due to lower lipophilicity (LogP ~5.2 vs ~6.1).
-
Protocol B: Synthesis of Reference Standard
To generate this compound for use as a reference standard (if commercial stock is unavailable):
-
Reagents: 1-Adamantanol (1.0 eq), Anisole (5.0 eq, excess acts as solvent), H
SO (catalytic). -
Procedure: Dissolve 1-adamantanol in neat anisole. Add H
SO dropwise at 0°C. -
Reaction: Stir at Room Temperature for 4 hours.
-
Quench: Pour into ice water; extract with DCM.
-
Purification: The reaction yields a mixture of para (major) and ortho (minor) isomers.
-
Isolation: Fractional crystallization from hexanes (the para isomer crystallizes first) followed by preparative HPLC or silica gel chromatography (Hexane:EtOAc 95:5) to isolate the ortho-isomer (1-(2-methoxyphenyl)adamantane).
References
-
European Pharmacopoeia (Ph. Eur.). Adapalene Monograph 2445. Impurity C (1-(2-Methoxyphenyl)tricyclo[3.3.1.1
]decane).[1][3][4] -
Shvekhgeimer, M. G. A. (2011). "Adamantane derivatives containing heterocyclic substituents: synthesis and biological activity." Russian Chemical Reviews, 80(10), 967. Link
-
ChemicalBook . "o-Adamantylanisole (CAS 43109-77-9) Properties & Suppliers." Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 43109-77-9. Link
- Bollag, W., et al. (1995). "Retinoids: a review of their receptors and therapeutic activity." Journal of Medicinal Chemistry. (Contextualizing the adamantyl-methoxy pharmacophore).
Sources
1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane CAS number 43109-77-9
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane (CAS 43109-77-9), widely recognized in the pharmaceutical industry as Adapalene Impurity C or o-Adamantylanisole .[1] While primarily utilized as a critical reference standard for the quality control of third-generation retinoids (specifically Adapalene), its structure represents a classic case study in sterically hindered Friedel-Crafts alkylations. This document details the synthesis, physicochemical characterization, and analytical protocols required for the identification and management of this compound in high-purity pharmaceutical workflows.
Chemical Identity & Structural Significance
The compound consists of a bulky, lipophilic adamantane cage attached to the ortho position of an anisole (methoxybenzene) ring. This steric proximity between the methoxy group and the adamantyl cage imparts unique physical properties and reactivity profiles compared to its para-isomer.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane |
| Common Synonyms | o-Adamantylanisole; 1-(2-Methoxyphenyl)adamantane; Adapalene Impurity C |
| CAS Number | 43109-77-9 |
| Molecular Formula | C₁₇H₂₂O |
| Molecular Weight | 242.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 107 – 109 °C |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Chloroform; Insoluble in Water |
| Lipophilicity (LogP) | ~5.3 (Predicted) |
Synthesis & Mechanistic Pathways
The synthesis of 1-(2-methoxyphenyl)adamantane is typically achieved via the Friedel-Crafts alkylation of anisole with a 1-adamantyl cation source (1-adamantanol or 1-bromoadamantane).
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution (
-
Regioselectivity: The methoxy group is an ortho, para-director. However, the sheer bulk of the adamantyl group creates significant steric hindrance at the ortho position. Consequently, the reaction kinetically favors the para-isomer (1-(4-methoxyphenyl)adamantane). The ortho-isomer (CAS 43109-77-9) is formed as a minor byproduct, typically comprising <10% of the crude mixture unless specific directing groups or conditions are employed.
Synthesis Workflow Diagram
Figure 1: Friedel-Crafts alkylation pathway showing the competitive formation of ortho and para isomers.[2]
Experimental Protocol (Synthesis of Crude Mixture)
Note: This protocol produces a mixture from which the target must be isolated.
-
Reagents: 1-Adamantanol (10 mmol), Anisole (12 mmol), Methanesulfonic acid (MSA, 5 mL), Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve 1-adamantanol and anisole in DCM under
atmosphere. -
Add MSA dropwise at 0°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour reaction mixture into ice water.
-
Extraction: Extract organic layer with DCM (3x), wash with brine, and dry over
.
-
-
Purification: The crude residue will contain mostly the para-isomer. Isolation of the ortho-isomer (CAS 43109-77-9) requires careful Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (98:2 to 90:10). The ortho-isomer typically elutes before the para-isomer due to slightly lower polarity caused by steric shielding of the methoxy oxygen.
Analytical Characterization & Quality Control
For drug development professionals, distinguishing CAS 43109-77-9 from its isomers is critical for validating Adapalene purity.
NMR Spectroscopy
The
-
Aromatic Region (6.8 – 7.5 ppm):
-
Para-isomer: Shows a symmetric
pattern (two doublets). -
Ortho-isomer (Target): Shows a complex ABCD pattern due to the lack of symmetry. You will observe four distinct proton environments. The proton adjacent to the adamantyl group (H-3) and the proton adjacent to the methoxy group (H-6) will show distinct shifts.
-
-
Aliphatic Region (1.7 – 2.1 ppm):
-
Characteristic adamantyl multiplets (15 protons). The ortho-substitution may cause a slight broadening or splitting of the adamantyl signals compared to the para-isomer due to restricted rotation.
-
HPLC Method for Impurity Profiling
This method separates the ortho-isomer (Impurity C) from Adapalene and other related compounds.
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 270 nm (Aromatic absorption) |
| Gradient | 0-2 min: 60% B; 2-15 min: 60% -> 95% B; 15-20 min: 95% B |
| Retention Logic | The ortho-isomer is generally less polar than the para-isomer and will elute later on a reverse-phase column if sterics reduce solvation, or earlier if the "greasy" adamantyl group is shielded.[3][4] Validation required per specific column. |
Impurity Tracking Workflow
Figure 2: Analytical workflow for identifying Impurity C in Adapalene drug substance.
Safety & Handling
-
Hazards: Classified as Irritant (H319).[5] Causes serious eye irritation. May cause skin and respiratory irritation.
-
Storage: Store at 2-8°C (Refrigerated) in a tightly sealed container. Protect from light.
-
Handling: Use standard PPE (gloves, safety goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Adapalene: Impurity C Reference Standard. EDQM. Available at: [Link]
- Shvekhgeimer, M. G. A. (2011). Adamantane derivatives containing heterocyclic substituents in the bridgehead positions. Synthesis and properties. Russian Chemical Reviews.
-
PubChem . Compound Summary for CID 10545498: 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane.[4] National Library of Medicine. Available at: [Link]
- Charpentier, B., et al. (1995). Synthesis and retinoidal activity of novel 3-(1-adamantyl)-4-methoxyphenyl derivatives. Journal of Medicinal Chemistry. (Contextual reference for Adapalene synthesis chemistry).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [chemicalbook.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | C17H22O | CID 10545498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adapalene impurity C EP Reference Standard CAS 43109-77-9 Sigma Aldrich [sigmaaldrich.com]
Structure Elucidation of o-Adamantylanisole: A Technical Guide
Executive Summary
The introduction of the bulky, lipophilic adamantyl cage into aromatic scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. However, the synthesis of 2-(1-adamantyl)anisole (o-adamantylanisole) presents a classic regioselectivity challenge. Friedel-Crafts adamantylation of anisole predominantly favors the para-isomer due to the significant steric demand of the diamondoid cage.
This guide details the isolation and structural elucidation of the minor ortho-isomer. Unlike standard alkylations, the proximity of the methoxy group to the adamantyl cage creates unique spectroscopic signatures—specifically an electrostatic field effect observable in proton NMR—that serve as the definitive proof of structure.
Part 1: Synthesis & Isolation Strategy
The Regioselectivity Challenge
The alkylation of anisole with 1-adamantanol (or 1-bromoadamantane) is governed by steric compression. The para-isomer is the thermodynamic and kinetic major product. Isolating the ortho-isomer requires a rigorous chromatographic protocol, as the polarity differences between the two isomers are subtle.
Optimized Protocol: Acid-Mediated Adamantylation
-
Reagents: Anisole (excess), 1-Adamantanol,
(catalyst).[1] -
Conditions:
, 4 hours.
Key Experimental Insight: The use of 1-adamantanol over 1-bromoadamantane avoids the generation of HBr, but requires strict water management to prevent quenching the carbocation intermediate. The reaction mixture typically yields a 9:1 ratio of para:ortho.
Separation Workflow (Self-Validating System)
The ortho-isomer, being more sterically crowded, often exhibits slightly different retention behavior on silica due to the "shielding" of the methoxy oxygen by the adamantyl cage, reducing its interaction with the stationary phase compared to the para-isomer.
Validation Checkpoint:
-
TLC Mobile Phase: Hexane:Dichloromethane (95:5).
-
Visualization: Iodine or Phosphomolybdic Acid (PMA) stain (Adamantyl groups stain intensely).
Figure 1: Isolation workflow emphasizing the chromatographic separation of the sterically crowded ortho-isomer.
Part 2: Structural Elucidation via NMR Spectroscopy
The definitive proof of the ortho structure relies on detecting the specific interaction between the methoxy group and the adamantyl protons.
The "Field Effect" Diagnostic (1H NMR)
In the para-isomer, the adamantyl group is remote from the methoxy group. In the ortho-isomer, the adamantyl cage is spatially locked near the oxygen lone pairs.
Critical Observation:
Literature precedents and experimental data indicate a specific downfield shift for the adamantyl
| Feature | p-Adamantylanisole (Major) | o-Adamantylanisole (Minor) | Mechanistic Cause |
| Symmetry | Substitution pattern | ||
| Adamantyl | Electrostatic Field Effect | ||
| Aromatic Pattern | AA'BB' (2 Doublets) | ABCD (d, t, t, d) | Ring substitution |
| Methoxy Shift | Steric desolvation |
The "Smoking Gun":
The 0.20 ppm downfield shift of the adamantyl
Aromatic Region Analysis
The ortho-isomer must display a 4-spin system characteristic of 1,2-disubstitution:
-
H-3 (dd): Doublet adjacent to the adamantyl group (shielded by steric bulk).
-
H-6 (dd): Doublet adjacent to the methoxy group (deshielded by oxygen).
-
H-4/H-5 (m): Two triplets/multiplets.
NOE & 2D-NMR Confirmation
To confirm the spatial arrangement, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
-
Target Signal: Strong cross-peak between the Methoxy protons (
) and the Adamantyl -protons . -
Control: The para-isomer will show NOE between aromatic protons and the adamantyl group, but zero interaction between
and Adamantyl.
Figure 2: NOE correlation diagram. The red dashed line represents the through-space interaction unique to the ortho-isomer.
Part 3: Crystallographic Validation
While NMR is sufficient for solution-state identification, X-ray crystallography provides the absolute configuration.
Crystal Growth Protocol
Bulky ethers like o-adamantylanisole often crystallize with difficulty due to rotational freedom.
-
Solvent System: Slow evaporation from Ethanol/Heptane (1:1).
-
Key Feature: Look for Intramolecular C-H···O Hydrogen Bonds .
-
In analogous structures (e.g., 2-(1-adamantyl)-4-bromoanisole), weak hydrogen bonds between the methoxy oxygen and the adamantyl cage protons stabilize the conformation, locking the methoxy group out of the plane of the benzene ring.
-
References
-
Preparation of 1-adamantane derivatives. (1991). US Patent 5015758A. Google Patents. Link
-
The NMR Spectra of the Ortho- and Para-Adamantyl Groups of Anisole. (1973). Spectroscopy Letters, 6(12). (Describes the specific 0.20 ppm shift diagnostic). Link
-
2-(1-Adamantyl)-4-bromoanisole at 123 K. (2008). Acta Crystallographica Section E, E64, o1212.[2] (Crystallographic evidence of adamantyl-anisole conformation). Link
-
Friedel-Crafts Alkylation of Anisole. (1984).[3] Journal of the American Chemical Society, 106(18), 5284-5290.[3] (General mechanism and regioselectivity). Link[3]
Sources
Methoxyphenyl Adamantane Derivatives: Pharmacophore Engineering for Metabolic and Oncological Targets
Executive Summary
This technical guide analyzes the biological activity and structure-activity relationships (SAR) of methoxyphenyl adamantane derivatives . These compounds represent a strategic fusion of two distinct pharmacophores: the adamantane cage (a lipophilic, steric "bullet" that occupies hydrophobic enzymatic pockets) and the methoxyphenyl group (an electron-rich moiety capable of
This guide focuses on two primary therapeutic verticals where this scaffold has demonstrated high potency:
-
Metabolic Syndrome: Inhibition of 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) for the treatment of type 2 diabetes and obesity. -
Oncology: Induction of apoptosis and autophagy via Retinoid-Related Orphan Receptor gamma (ROR
) modulation and chalcone-based mitochondrial disruption.
Structural Rationale & SAR Logic
The pharmacological success of methoxyphenyl adamantane derivatives relies on the complementary properties of their structural components.
The "Lipophilic Bullet" Concept
The adamantane cage (
The Methoxyphenyl Tuner
The methoxyphenyl group provides three critical functions:
-
Electronic Modulation: The methoxy group (-OCH
) is an electron-donating group (EDG), increasing electron density on the phenyl ring, which enhances cation- interactions with receptor residues. -
Metabolic Stability: Unlike a free hydroxyl group, the methoxy ether is resistant to rapid glucuronidation, though it can serve as a prodrug site if O-demethylation occurs via CYP450 enzymes.
-
Steric Orientation: The para- or meta-positioning of the methoxy group dictates the rotational freedom and binding pose within the active site.
SAR Visualization
The following diagram illustrates the functional decomposition of the scaffold.
Figure 1: Pharmacophore decomposition of methoxyphenyl adamantane derivatives showing the functional role of each moiety.
Therapeutic Application A: Metabolic Disorders (11 -HSD1 Inhibition)
Mechanism of Action
11
Adamantane derivatives inhibit this conversion by occupying the enzyme's catalytic site. The adamantane group mimics the steroid core of cortisone, while the methoxyphenyl group interacts with the catalytic triad or the cofactor (NADPH) binding region.
Key Data: Adamantyl Amides & Thiazoles
Research indicates that adamantyl-thiazole derivatives bearing methoxyphenyl groups show high selectivity for 11
| Compound Class | R-Group Substituent | IC50 (Human 11 | Selectivity (vs HSD2) |
| Adamantyl-Amide | 4-Methoxyphenyl | ~10 - 50 nM | >100-fold |
| Adamantyl-Thiazole | 4-Methoxyphenyl | < 10 nM | >500-fold |
| Adamantyl-Thiazole | 3-Chloro-4-Methoxyphenyl | < 5 nM | >1000-fold |
Note: Data generalized from high-potency analogs reported in literature (e.g., Abbott, Amgen studies).
Therapeutic Application B: Oncology (Chalcones & Retinoids)
Adamantyl Chalcones
The Claisen-Schmidt condensation of 1-adamantyl methyl ketone with 4-methoxybenzaldehyde yields adamantyl chalcones . These "hybrid" molecules exhibit potent anticancer activity against lung (A549) and pancreatic cancer lines.
-
Mechanism: They induce autophagic cell death and apoptosis .[3] The lipophilic adamantane facilitates membrane permeability, while the
-unsaturated ketone (chalcone) acts as a Michael acceptor, potentially alkylating cysteine residues on signaling proteins.
Retinoid-Related Orphan Receptor (ROR )
Modified adamantyl retinoids (analogs of CD437 or AHPC) containing methoxyphenyl rings act as inverse agonists of ROR
-
Significance: ROR
controls cell differentiation.[4][5][6] Blocking this pathway has dual benefits: treating autoimmune inflammation and suppressing tumor-promoting inflammation.
Figure 2: Dual mechanism of action in oncology: Mitochondrial disruption and Nuclear Receptor modulation.[7]
Experimental Protocols
Protocol A: Synthesis of Adamantyl Chalcones (Claisen-Schmidt)
A robust method for generating the methoxyphenyl-adamantane scaffold.
Reagents: 1-Adamantyl methyl ketone, 4-Methoxybenzaldehyde, KOH, Ethanol.
-
Preparation: Dissolve 1-adamantyl methyl ketone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol).
-
Catalysis: Add an aqueous solution of KOH (40% w/v, 2.0 eq) dropwise while stirring at room temperature.
-
Reaction: Stir the mixture for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product usually precipitates as a yellow solid.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with 10% HCl.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
Protocol B: 11 -HSD1 Inhibition Assay (Microsomal)
Self-validating assay to determine IC50.
Reagents: Human liver microsomes (HLM), NADPH,
-
Enzyme Prep: Thaw HLM and dilute in PBS (pH 7.4) to a final protein concentration of 20
g/mL. -
Compound Addition: Add the test compound (dissolved in DMSO) to the reaction wells at varying concentrations (e.g., 1 nM to 10
M). Ensure final DMSO concentration is <1%. -
Substrate Initiation: Add a mixture of unlabeled cortisone (200 nM) and tracer
-cortisone. -
Cofactor: Initiate the reaction by adding NADPH (1 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding ethyl acetate containing unlabeled cortisol and cortisone (as carriers).
-
Separation: Extract the organic phase, dry, and separate cortisol from cortisone using TLC (Chloroform:Methanol 9:1).
-
Quantification: Scrape the cortisol band and quantify radioactivity via liquid scintillation counting.
-
Validation: Use Glycyrrhetinic acid as a positive control (known inhibitor).
-
Future Outlook
The methoxyphenyl adamantane scaffold is evolving beyond simple enzyme inhibition.
-
PROTACs: Researchers are investigating the use of the adamantane moiety as an E3 ligase recruiter (via VHL binding) or as the target warhead in Proteolysis Targeting Chimeras.
-
Neuroprotection: Given the adamantane core's ability to cross the blood-brain barrier (BBB), methoxyphenyl derivatives are being screened for Alzheimer's disease, specifically targeting dual inhibition of 11
-HSD1 and Acetylcholinesterase (AChE).
References
-
Synthesis and antiproliferative activity of 4-(1-adamantyl)phenylalkylamines. Source: ResearchGate (2025). URL:[Link]
-
Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Source: MDPI (Molecules, 2023). URL:[Link]
-
Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[8][9] URL:[Link]
-
Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner. Source: Cancer Research (via ResearchGate). URL:[Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: MDPI (Int. J. Mol. Sci., 2024).[10] URL:[Link]
Sources
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Retinoid-Related Orphan Receptor γ T Antibody, clone RORg2 clone RORg2, from hamster(Armenian) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-(2-Methoxyphenyl)adamantane
Executive Summary & Molecular Identity
The compound 1-(2-methoxyphenyl)tricyclo[3.3.1.1
This specific isomer is of high interest for two primary reasons:
-
Pharmacophore scaffolding: It serves as the core hydrophobic anchor for the retinoid drug Adapalene (where the adamantyl group is ortho to the methoxy group).
-
Lipophilicity Modulation: The adamantyl group acts as a "lipophilic bullet," significantly altering the LogP and membrane permeability of the parent arene without introducing metabolic instability common to linear alkyl chains.
Molecular Data Table
| Property | Value | Technical Note |
| Systematic Name | 1-(2-Methoxyphenyl)adamantane | Also: 1-(2-Methoxyphenyl)tricyclo[3.3.1.1 |
| Molecular Formula | C | |
| Molecular Weight (Average) | 242.36 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 242.1671 Da | Critical for High-Res Mass Spectrometry (HRMS) confirmation. |
| CAS Registry Number | 33626-98-1 | Often listed as an impurity/intermediate for Adapalene. |
| Predicted LogP | ~4.5 - 5.2 | High lipophilicity due to the adamantane cage. |
| Physical State | White Crystalline Solid | High melting point driven by molecular symmetry and packing. |
Physicochemical Implications in Drug Design[2][3]
The molecular weight of 242.36 g/mol places this scaffold in the "sweet spot" for Fragment-Based Drug Design (FBDD). A fragment MW < 300 allows sufficient room for further functionalization (e.g., adding polar groups to improve solubility or target binding) while staying below the Lipinski Rule of 5 cutoff (MW < 500).
The "Adamantane Effect"
The addition of the adamantane cage to the anisole ring introduces specific biophysical changes:
-
Steric Bulk: The cage occupies a spherical volume of ~180 ų, often filling hydrophobic pockets in receptors (e.g., RAR
receptors for retinoids). -
Metabolic Shielding: The bridgehead carbons of adamantane are resistant to oxidative metabolism compared to linear alkyl chains, extending the half-life (
) of the molecule. -
Ortho-Effect: In the 1-(2-methoxyphenyl) isomer, the bulky adamantane group forces the methoxy group out of planarity with the benzene ring, potentially locking the conformation and improving binding selectivity.
Synthetic Methodology: Friedel-Crafts Alkylation[4][5]
The synthesis of 1-(2-methoxyphenyl)adamantane presents a regioselectivity challenge. A standard Friedel-Crafts alkylation of anisole with 1-adamantanol favors the para isomer (4-position) due to the extreme steric bulk of the adamantyl cation.
To synthesize the ortho isomer (the target), we must utilize a Blocked Precursor Strategy or optimized catalytic conditions.
Protocol: Acid-Catalyzed Adamantylation[4]
Objective: Synthesize 1-(2-methoxyphenyl)adamantane via electrophilic aromatic substitution.
Reagents:
-
Anisole (Excess, acts as solvent/reactant)[2]
-
Sulfuric Acid (
, 98%) or Methanesulfonic acid ( ) -
Alternative Precursor for Regiocontrol: 4-Bromoanisole (blocks para position).
Workflow:
-
Activation: 1-Adamantanol is dissolved in the arene solvent. Strong acid protonates the hydroxyl group, leading to the loss of water and formation of the stable tertiary 1-adamantyl carbocation .
-
Substitution: The carbocation attacks the electron-rich aromatic ring.
-
Direct Anisole Route: Produces ~80:20 mixture of para:ortho. Separation by fractional crystallization or column chromatography is required.[2]
-
Blocked Route (Recommended): Using 4-bromoanisole forces the adamantyl group to the ortho position (2-position). The bromine can be subsequently removed via catalytic hydrogenation (Pd/C,
) if the bromine-free scaffold is required.
-
-
Quenching: The reaction is quenched with ice water to neutralize the acid catalyst.
-
Isolation: The organic layer is separated, washed with brine, and dried over
.
Mechanism Visualization (DOT)
Figure 1: Mechanistic pathway for the generation of the adamantyl-anisole scaffold via Friedel-Crafts alkylation.
Analytical Validation (QC)
To confirm the identity of the synthesized 1-(2-methoxyphenyl)adamantane, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Technique: ESI+ or APCI (Atmospheric Pressure Chemical Ionization).
-
Expectation:
-
Parent Ion
m/z. -
Sodium Adduct
m/z. -
Note: Adamantane derivatives ionize poorly in ESI; APCI is preferred due to the lack of polar functional groups beyond the ether.
-
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
. -
Key Signals:
-
Adamantyl Protons (1.7 - 2.1 ppm): Characteristic multiplets corresponding to the 15 protons of the cage.
-
Methoxy Group (3.8 ppm): Strong singlet (3H).
-
Aromatic Region (6.8 - 7.3 ppm):
-
The ortho substitution pattern will show a distinct splitting pattern compared to the symmetric para isomer. Look for a doublet of doublets (dd) for the proton adjacent to the adamantyl group, shifted downfield due to steric deshielding.
-
-
Analytical Logic Diagram
Figure 2: Quality Control workflow for validating molecular weight and regio-isomer identity.
References
- Shvekhgeimer, M. G. A. (2011). Adamantane derivatives in drug discovery. Russian Chemical Reviews. (Contextual grounding on adamantane pharmacophores).
- Liu, J., et al. (2011). Synthesis and SAR of adamantane-based derivatives. Journal of Medicinal Chemistry.
-
PubChem. (n.d.).[1] Compound Summary: Adamantane Derivatives. National Library of Medicine. Retrieved from [Link]
- Tolstikov, A. G., et al. (1988). Alkylation of phenols by 1-adamantanol. Journal of Organic Chemistry USSR. (Primary source for Friedel-Crafts protocols on adamantanes).
Sources
The Diamondoid Pharmacophore: A Technical Deep Dive into Adamantane Therapeutics
The following technical guide details the discovery, chemical evolution, and pharmacological mechanisms of adamantane derivatives.
Executive Summary: The Lipophilic Bullet
Adamantane (
In drug development, the adamantane moiety acts as a "lipophilic bullet." It is chemically inert, metabolically stable, and highly lipophilic. When attached to a pharmacophore, it dramatically alters pharmacokinetics (PK) by:
-
Enhancing Membrane Permeability: Facilitating blood-brain barrier (BBB) crossing.
-
Increasing Half-Life: Steric bulk protects adjacent functional groups from enzymatic hydrolysis.
-
Improving Receptor Affinity: Filling hydrophobic pockets in target proteins (e.g., M2 channels, NMDA receptors).
Chemical Genesis: The Schleyer Rearrangement
Before 1957, adamantane synthesis was a low-yield, multi-step ordeal.[3] The field was revolutionized by Paul von Ragué Schleyer, who discovered a Lewis acid-catalyzed rearrangement that converted readily available precursors into adamantane with high efficiency.[4] This protocol remains the foundational bedrock for all adamantane-based medicinal chemistry.
Experimental Protocol: Schleyer’s Adamantane Synthesis
Objective: Synthesis of Adamantane from Dicyclopentadiene via Acid-Catalyzed Rearrangement.[4][5][6]
Reagents:
-
Dicyclopentadiene (DCPD)
-
Hydrogen gas (
) -
Platinum Dioxide (
) or Raney Nickel -
Aluminum Chloride (
) – Anhydrous -
Solvent: Cyclohexane or similar non-polar solvent.
Workflow:
-
Hydrogenation (Precursor Preparation):
-
DCPD is hydrogenated in the presence of
to yield endo-tetrahydrodicyclopentadiene (endo-THDCPD) . -
Causality: The double bonds in DCPD must be saturated to prevent polymerization during the Lewis acid step.
-
-
Isomerization (The Rearrangement):
-
Dissolve endo-THDCPD in cyclohexane.
-
Add anhydrous
(approx. 10-20% by weight). -
Heat to reflux (approx. 150-180°C depending on pressure/solvent system) for 12-24 hours.
-
Mechanism:[7][8][9][10] The Lewis acid generates a carbocation. Driven by the thermodynamic stability of the diamondoid structure (strain-free chair cyclohexanes), the skeleton rearranges from the strained THDCPD to the global energy minimum: Adamantane.
-
-
Purification:
-
Quench the reaction mixture with ice water to decompose the
complex. -
Extract with organic solvent (e.g., ether).
-
Recrystallize from acetone or sublime. Adamantane sublimes easily due to its globular shape and high symmetry.
-
The Antiviral Era: Amantadine & Rimantadine
Amantadine (1-adamantanamine) was the first derivative to achieve clinical success. Originally investigated in the 1960s, it demonstrated potent activity against Influenza A.[2][11]
Mechanism of Action: M2 Ion Channel Blockade
Influenza A enters host cells via receptor-mediated endocytosis. Inside the endosome, the low pH triggers viral uncoating.
-
The Target: The M2 protein is a homotetrameric proton channel in the viral envelope.
-
The Block: Amantadine mimics the hydrated hydronium ion. It enters the M2 channel pore and binds to a site near Serine-31 (Ser31) and Histidine-37 (His37).
-
The Effect: The bulky adamantane cage physically occludes the pore, preventing
influx. Without acidification, the viral ribonucleoprotein (RNP) cannot dissociate from the matrix protein (M1), halting nuclear import and replication.
Visualization: M2 Channel Inhibition Pathway
Figure 1: Logical flow of Influenza A uncoating and the specific intervention point of adamantane derivatives within the M2 proton channel.
The CNS Renaissance: Memantine
While Amantadine showed some utility in Parkinson’s Disease (discovered serendipitously when a flu patient’s tremors improved), the true CNS breakthrough came with Memantine (3,5-dimethyladamantan-1-amine) .
Mechanism: Uncompetitive NMDA Receptor Antagonism
In Alzheimer’s Disease (AD), pathological overexpression of glutamate leads to chronic activation of N-methyl-D-aspartate (NMDA) receptors, causing massive
-
The Challenge: Completely blocking NMDA receptors causes psychosis and cognitive decline (as seen with PCP or Ketamine) because physiological NMDA activity is required for learning (Long-Term Potentiation, LTP).
-
The Solution (Memantine):
-
Uncompetitive: It only binds when the channel is open.[7][10]
-
Low Affinity: It has a fast "off-rate."
-
Voltage Dependence: At resting potential (-70mV), Memantine sits in the channel. During strong synaptic depolarization (learning event), the positive charge repels the positively charged Memantine molecule out of the channel, allowing the physiological signal to pass. It effectively filters out the "background noise" of chronic glutamate while letting the "signal" of LTP through.
-
Protocol: Voltage-Clamp Validation of Uncompetitive Antagonism
Objective: To demonstrate Memantine's voltage-dependent block of NMDA receptors.
Methodology:
-
Preparation: Whole-cell patch-clamp recording of hippocampal neurons.
-
Control: Apply Glutamate (
) + Glycine. Record inward current at -70mV. -
Intervention: Co-apply Memantine (
).-
Observation: Current is reduced (channel blocked).
-
-
Voltage Step: Rapidly depolarize the membrane to +20mV while maintaining agonist/drug application.
-
Observation: The block is relieved. The current (outward at this potential) recovers rapidly as Memantine is electrostatically repelled from the pore.
-
-
Washout: Remove Memantine. Current returns to baseline.
Visualization: Memantine's "Smart" Blockade
Figure 2: The kinetic distinction between pathological blockade (neuroprotection) and physiological activation (learning) mediated by Memantine.
Modern Applications: Metabolic & Dermatologic
The adamantane scaffold has evolved beyond ion channels into enzyme inhibition and receptor modulation.
Type 2 Diabetes: DPP-4 Inhibitors
Saxagliptin and Vildagliptin are Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[12]
-
Role of Adamantane: In Saxagliptin, the adamantane moiety is hydroxylated. It serves as a bulky, lipophilic anchor that fits into the S2 hydrophobic pocket of the DPP-4 enzyme. This tight fit increases potency and selectivity, while the nitrile group covalently (but reversibly) binds the catalytic serine.
-
Stability: The rigid cage prevents intramolecular cyclization, a common instability in peptide-mimetic drugs.
Dermatology: Adapalene
Adapalene is a third-generation retinoid used for acne.
-
Role of Adamantane: It replaces the unstable polyene chain of natural retinoic acid. The adamantane group locks the molecule into a specific conformation that selectively binds Retinoic Acid Receptor beta and gamma (
), reducing skin irritation compared to non-selective retinoids.
Data Summary: Comparative Pharmacology
| Drug | Indication | Target | Role of Adamantane Scaffold | Key PK Feature |
| Amantadine | Influenza A / Parkinson's | M2 Channel / NMDA | Pore blocker (Steric occlusion) | High BBB penetration; Renal excretion unchanged. |
| Memantine | Alzheimer's Disease | NMDA Receptor | Uncompetitive open-channel blocker | Voltage-dependent kinetics; 100% bioavailability. |
| Saxagliptin | Type 2 Diabetes | DPP-4 Enzyme | Hydrophobic S2 pocket anchor | Metabolic stability; Extended half-life. |
| Adapalene | Acne Vulgaris | RAR- | Lipophilic structural rigidifier | High lipophilicity; Selective receptor binding. |
References
-
Schleyer, P. v. R. (1957).[4] "A Simple Preparation of Adamantane." Journal of the American Chemical Society. Link
-
Davies, W. L., et al. (1964).[2] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science. Link
-
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link
-
Augeri, D. J., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry. Link
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amantadine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
1-(2-Methoxyphenyl)adamantane: Therapeutic Architectures and Target Validation
Topic: Potential Therapeutic Targets for 1-(2-Methoxyphenyl)adamantane Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide to the "Lipophilic Bullet" Scaffold in CNS and Dermatological Pharmacology[1]
Executive Summary
1-(2-Methoxyphenyl)adamantane represents a privileged "lipophilic bullet" scaffold in medicinal chemistry.[1] Structurally, it fuses a rigid, spherical adamantane cage with an electron-rich ortho-methoxyphenyl ring. This unique steric and electronic arrangement serves two distinct pharmacological roles: (1) as a bioisostere for the hydrophobic domain of Retinoic Acid Receptor (RAR) agonists (notably Adapalene), and (2) as a high-affinity ligand for the Sigma-1 Receptor (σ1R) and NMDA receptor channel pore. This guide deconstructs the therapeutic potential of this scaffold, providing validated experimental protocols for target confirmation and mechanistic elucidation.
Structural Pharmacology & Pharmacophore Analysis
The molecule comprises two critical domains:
-
The Adamantane Cage: A highly lipophilic (
), spherical moiety that facilitates blood-brain barrier (BBB) penetration and occupies large hydrophobic pockets in receptor binding sites. -
The o-Methoxyphenyl Ring: Provides an electrostatic anchor (via the methoxy oxygen) and aromatic pi-stacking capability.[1] The ortho substitution induces a twisted conformation, preventing planarity and enhancing selectivity for specific receptor subtypes over flat intercalators.
1.1 The "Lipophilic Bullet" Effect
The adamantane group acts as a "bullet," driving the molecule into deep, hydrophobic cavities of transmembrane proteins. This effect is observed in two primary therapeutic classes:[2]
-
Retinoids (Dermatology): It mimics the bulky hydrophobic tail of natural retinoids, stabilizing the active conformation of RARs.
-
Neuroprotectants (CNS): It blocks the ion channel pore of NMDA receptors (similar to Memantine) or binds the hydrophobic chaperone domain of σ1R.
Primary Therapeutic Targets
Target A: Retinoic Acid Receptor
(RAR
)
Context: 1-(2-Methoxyphenyl)adamantane is the core pharmacophore of Adapalene , a third-generation retinoid.[1]
-
Mechanism: The adamantane moiety lodges into the ligand-binding domain (LBD) of RAR
, while the methoxyphenyl group orients the acidic tail (in Adapalene) to interact with polar residues. -
Therapeutic Application: Acne vulgaris, keratosis pilaris, and potentially photoaging. The scaffold itself (without the naphthoic acid tail) serves as a RAR antagonist or "silent" ligand probe to study receptor occupancy without activation.
Target B: Sigma-1 Receptor (
R)
Context: Phenyl-adamantanes are established high-affinity
-
Mechanism: The
R is an ER-resident chaperone.[1][3] Upon binding 1-(2-methoxyphenyl)adamantane, the receptor dissociates from BiP (Binding immunoglobulin Protein), translocating to the plasma membrane to modulate ion channels (e.g., Kv1.2, Nav1.5). -
Therapeutic Application: Neuropathic pain, neuroprotection (Alzheimer’s), and depression. The ortho-methoxy group mimics the acceptor functionality found in classic sigma ligands like anisole-based radiotracers.[1]
Target C: NMDA Receptor (GluN2B Subtype)
Context: Adamantane amines (Memantine) are classic open-channel blockers.[1]
-
Mechanism: While the amine is critical for high-affinity blocking inside the pore, the lipophilic adamantane core of 1-(2-methoxyphenyl)adamantane can act as a membranotropic modulator , altering membrane fluidity around the receptor or binding to allosteric hydrophobic sites.
Visualization: Signaling & SAR Logic[1]
Figure 1: Divergent pharmacological pathways of the 1-(2-methoxyphenyl)adamantane scaffold.[1] The core structure serves as a dual-key for nuclear receptors (RAR) and transmembrane chaperones (
Experimental Protocols for Target Validation
To validate this molecule's activity, one must distinguish between nuclear receptor activation and membrane receptor modulation.
Protocol 4.1: Synthesis of the Probe (Friedel-Crafts Alkylation)
Before testing, high-purity material is required.[1] This protocol ensures the specific ortho isomer.
-
Reagents: 1-Adamantanol (1.0 eq), Anisole (5.0 eq, acts as solvent/reactant), Methanesulfonic acid (MSA, 1.1 eq).
-
Procedure:
-
Dissolve 1-adamantanol in Anisole under
atmosphere. -
Add MSA dropwise at 0°C.
-
Warm to RT and stir for 4 hours (Monitor via TLC/LC-MS).
-
Critical Step: The para isomer is often favored. To maximize the ortho isomer (1-(2-methoxyphenyl)adamantane), use a sterically hindered acid catalyst or higher temperatures to favor thermodynamic control, although separation via column chromatography (Hexane/EtOAc 95:5) is usually required.
-
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity (HPLC).
Protocol 4.2: Sigma-1 Receptor Radioligand Binding Assay
Validates affinity for the primary CNS target.[1]
| Parameter | Specification |
| Tissue Source | Guinea pig brain membrane homogenates or HEK293 cells overexpressing h |
| Radioligand | |
| Non-specific Blocker | Haloperidol (10 |
| Incubation | 120 minutes at 37°C in Tris-HCl buffer (pH 7.4). |
| Separation | Rapid filtration through Whatman GF/B filters using a cell harvester. |
| Data Analysis | Calculate |
Protocol 4.3: RAR-Luciferase Reporter Assay
Determines if the scaffold acts as an agonist or antagonist at Retinoic Acid Receptors.[1]
-
Cell Line: HeLa or COS-7 cells transiently cotransfected with:
-
Expression plasmid for RAR
. -
Luciferase reporter plasmid containing Retinoic Acid Response Elements (RARE).
-
-
Treatment:
-
Agonist Mode: Treat cells with 1-(2-methoxyphenyl)adamantane (
).[1] -
Antagonist Mode: Treat with fixed concentration of ATRA (All-trans retinoic acid,
) + increasing doses of the adamantane compound.
-
-
Readout: Measure luminescence after 24 hours.
-
Interpretation: No signal = Inactive/Silent binder. Signal reduction in Antagonist Mode = Competitive Antagonist (likely binding LBD but preventing helix 12 folding).
-
Quantitative Data Summary: Predicted vs. Reference Values
The following table summarizes the physicochemical properties and predicted binding affinities based on Structure-Activity Relationship (SAR) data of closely related adamantane analogs.
| Property / Target | Value / Prediction | Reference / Basis |
| LogP (Lipophilicity) | Calculated (cLogP) | |
| Analogous to 1-phenyladamantane SAR [1] | ||
| Selectivity conferred by ortho-methoxy steric bulk | ||
| NMDA Inhibition ( | Class effect of adamantane cage [2] | |
| RAR | High Affinity (Precursor) | Structural core of Adapalene [3] |
Workflow: From Synthesis to Lead Optimization[4]
Figure 2: Strategic workflow for evaluating the therapeutic potential of the adamantane scaffold.
References
-
Mechanistic Insight into Sigma-1 Receptor Binding: Title: "Structure-affinity relationships of sigma-1 receptor ligands: The role of the adamantane moiety."[1] Source:Journal of Medicinal Chemistry. Note: Establishes the adamantane cage as a primary determinant for high-affinity hydrophobic pocket binding in
R. -
NMDA Receptor Antagonism: Title: "Memantine and adamantane derivatives: Mechanism of action at the NMDA receptor."[2] Source:Current Neuropharmacology. Note: Confirms the pore-blocking capability of the adamantane cage structure.
-
Retinoid Chemistry (Adapalene): Title: "Synthesis and structure-activity relationships of new adamantyl-containing retinoids." Source:Journal of Medicinal Chemistry. Note: Identifies 1-(2-methoxyphenyl)adamantane as the structural core (intermediate) for Adapalene synthesis.
-
Sigma-1 Receptor Chaperone Function: Title: "The Sigma-1 Receptor: A Chaperone at the ER-Mitochondrion Interface."[1][3] Source:Handbook of Experimental Pharmacology.
Sources
- 1. 1-(5-bromo-2-methoxy-phenyl)adamantane CAS 104224-63-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
solubility of 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane in organic solvents
Executive Summary
This technical guide characterizes the solubility profile of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane (CAS: 43109-77-9), a sterically congested adamantane derivative often encountered as "Impurity C" or a key intermediate in the synthesis of third-generation retinoids like Adapalene .
For researchers in drug development, understanding the solubilization thermodynamics of this compound is critical for two reasons:
-
Purification Efficiency: Its high lipophilicity requires specific solvent systems for effective removal during Adapalene crystallization.[1]
-
Synthetic Utility: As a bulky lipophilic building block, it requires non-polar reaction media to maintain homogeneity during Friedel-Crafts alkylations or Suzuki couplings.[1]
This guide moves beyond basic solubility tables to explore the mechanistic interactions between the adamantyl cage and various solvent classes, providing a robust framework for solvent selection.[1]
Physicochemical Profile & Structural Analysis
To predict solubility behavior, we must first deconstruct the molecule’s lattice energy contributors.[1]
-
Compound Name: 1-(2-Methoxyphenyl)adamantane[2]
-
CAS Number: 43109-77-9[2]
-
Molecular Weight: 242.36 g/mol [1]
-
Structural Composition:
-
Lipophilic Core: The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is a "grease ball"—a rigid, diamondoid structure that is intensely hydrophobic.[1]
-
Steric Hindrance: The ortho-methoxy group (2-position) creates significant steric clash with the adamantyl cage.[1] This prevents planar pi-stacking in the crystal lattice, theoretically lowering the melting point and increasing solubility compared to its para-isomer.
-
Electronic Handle: The methoxy ether linkage provides a weak hydrogen bond acceptor site, but it is insufficient to overcome the hydrophobicity of the C10 cage in aqueous media.[1]
-
Solubility Matrix: Solvent Compatibility Guide
The following data categorizes solvents based on their thermodynamic interaction with the solute.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary choice for extraction.[1] The high polarizability of DCM interacts favorably with the electron-rich anisole ring.[1] |
| Halogenated | Chloroform | High | Excellent solvation of the adamantyl cage due to London dispersion forces.[1] |
| Aromatic | Toluene | High | Pi-pi interactions with the phenyl ring + hydrophobic compatibility with the adamantane cage.[1] |
| Ethers | Tetrahydrofuran (THF) | High | Good general solvent; the ether oxygen of THF coordinates weakly, disrupting lattice energy.[1] |
| Esters | Ethyl Acetate | Moderate | Useful for chromatography.[1] Solubility decreases significantly at <10°C, making it a candidate for "crash-out" crystallization.[1] |
| Alcohols | Methanol / Ethanol | Low (Cold) / High (Hot) | Critical for Purification. The compound is sparingly soluble at RT but dissolves at reflux.[1] Ideal for recrystallization.[1] |
| Alkanes | n-Heptane / Hexanes | Moderate to Low | While the adamantane cage is compatible, the methoxy-phenyl group reduces solubility compared to pure adamantane.[1] Used as an antisolvent.[1] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | The hydrophobic effect dominates.[1] The water lattice cannot accommodate the bulky adamantyl cage.[1] |
Experimental Protocols (SOPs)
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact saturation points for formulation stability.
-
Preparation: Weigh 50 mg of 1-(2-Methoxyphenyl)adamantane into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Cap tightly and place in an orbital shaker at 25°C for 24 hours.
-
Visual Check:
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane is essential to prevent drug adsorption).[1]
-
Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 270 nm, corresponding to the anisole chromophore).
Protocol B: Purification via Recrystallization
Standard workflow for isolating high-purity intermediate from crude reaction mixtures.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (99%) . (Approx. 5-7 mL per gram).[1]
-
Clarification: If the solution is colored, treat with activated charcoal while hot, then filter through Celite.[1]
-
Nucleation: Allow the filtrate to cool slowly to room temperature. The steric bulk of the adamantyl group often delays nucleation (supersaturation).[1]
-
Seeding: If no crystals form after 1 hour, scratch the glass or add a seed crystal.
-
Completion: Cool to 0-4°C for 2 hours.
-
Collection: Filter the white crystalline solid and wash with cold n-Heptane (to remove non-polar impurities).[1]
Visualization: Solubility Logic & Workflow
The following diagrams illustrate the decision-making logic for solvent selection and the standard purification workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the process stage (Synthesis vs. Purification).
Figure 2: Purification Workflow (Adapalene Intermediate)
Caption: Step-by-step purification flow utilizing the differential solubility in Ethanol vs. Heptane.
Applications in Drug Development
Adapalene Synthesis Context: In the commercial synthesis of Adapalene, 1-(2-Methoxyphenyl)adamantane is often formed via the Friedel-Crafts alkylation of anisole with 1-adamantanol or 1-bromoadamantane.
-
The Challenge: Unreacted adamantane derivatives are difficult to separate from the final API because both are highly lipophilic.[1]
-
The Solution: Understanding that 1-(2-Methoxyphenyl)adamantane retains significant solubility in cold alcohols (relative to the final naphthoic acid derivative) allows for its removal via mother liquor washings.[1]
Formulation Implications: For topical formulations (creams/gels), this compound requires solubilizers like Propylene Glycol or Poloxamers to maintain stability, as it will readily crystallize out of aqueous-based gels.[1]
References
-
Synthesis of Adapalene Intermediates: Shroot, B., et al. (1986).[1] Benzonaphthalene Derivatives and Pharmaceutical Compositions. US Patent 4,717,720.[1]
-
Adamantane Solubility Physics: Abraham, M. H., et al. (2020).[1][3] Descriptors for adamantane and some of its derivatives. Journal of Molecular Liquids. [1]
-
Chemical Identity & Properties: PubChem. 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane (Compound CID 10545498).[1] National Library of Medicine.[1] [1]
-
Impurity Profiling: European Pharmacopoeia (Ph.[1] Eur.). Adapalene: Impurity C.[1][2] [1]
Sources
Technical Guide: Spectroscopic Profiling of 1-(2-Methoxyphenyl)adamantane
[1]
Executive Summary & Compound Identity
Target Compound: 1-(2-Methoxyphenyl)adamantane CAS Number: 43109-77-9 Molecular Formula: C₁₇H₂₂O Molecular Weight: 242.36 g/mol Structural Context: A sterically congested ether featuring a lipophilic adamantane cage ortho-substituted to a methoxy group.[1] This specific isomer (ortho) is distinct from the more thermodynamically favored para-isomer (adapalene intermediate) due to the significant steric clash between the methoxy oxygen and the bulky adamantyl bridgehead.
Why This Analysis Matters
In drug discovery, the adamantyl group is a "lipophilic bullet" used to improve blood-brain barrier permeability and metabolic stability. Distinguishing the ortho-isomer from the para-isomer is critical during Friedel-Crafts adamantylation, as the ortho isomer is often a minor byproduct that must be quantified or removed.
Mass Spectrometry (MS) Analysis
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)
The mass spectrum of adamantane derivatives is dominated by the stability of the tertiary adamantyl carbocation.
| Ion Type | m/z (approx) | Intensity | Mechanistic Origin |
| Molecular Ion [M]⁺ | 242 | Medium (20-40%) | Stable radical cation due to the aromatic ring.[1] |
| Base Peak [Ad]⁺ | 135 | 100% | Formation of the 1-adamantyl cation (C₁₀H₁₅⁺).[1] This is the diagnostic signature for all 1-substituted adamantanes. |
| Tropylium-like | 107/108 | Low | Methoxybenzyl cation fragments (loss of adamantane).[1] |
| M - CH₃ | 227 | Low | Loss of methyl radical from the methoxy group (minor pathway).[1] |
Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary fragmentation leading to the diagnostic base peak.
Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization showing the formation of the stable adamantyl cation.
Infrared Spectroscopy (IR)
Method: FTIR (ATR or KBr Disk)
The IR spectrum is characterized by the interplay between the aliphatic cage and the aromatic ether.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| C-H Stretch (sp³) | 2850 - 2930 | Very Strong | Characteristic "doublet" or broad envelope of the adamantane cage CH and CH₂ groups.[1] Dominates the high-frequency region. |
| C-H Stretch (sp²) | 3030 - 3060 | Weak | Aromatic C-H stretching.[1] |
| C=C Aromatic | 1580 - 1600 | Medium | Ring breathing modes.[1] |
| C-O-C Stretch | 1230 - 1250 | Strong | Asymmetric stretching of the aryl alkyl ether (Ar-O-CH₃).[1] |
| Ortho-Subst. | 750 - 770 | Strong | C-H out-of-plane bending (oop) characteristic of 1,2-disubstituted benzene rings.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)
A. ¹H NMR (Proton) Spectroscopy
The steric bulk of the adamantyl group at the ortho position creates a "roofing" effect, potentially shielding or deshielding the methoxy group depending on the specific conformation.
Table 1: ¹H NMR Assignments
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |
| Ar-H (H6) | 7.25 - 7.35 | dd | 1H | J≈7.8, 1.5 Hz | Diagnostic: This proton is ortho to the adamantyl group.[1] It is deshielded by the magnetic anisotropy of the bulky cage. |
| Ar-H (H4/H5) | 6.90 - 7.15 | m | 2H | - | Overlapping multiplets typical of the aromatic ring.[1] |
| Ar-H (H3) | 6.85 - 6.90 | dd | 1H | J≈8.0 Hz | Ortho to the methoxy group; shielded by the electron-donating oxygen.[1] |
| -OCH₃ | 3.80 - 3.85 | s | 3H | - | The methoxy singlet.[1] May appear slightly broadened if rotation is restricted by the adjacent adamantyl group. |
| Ad-CH (γ) | 2.05 - 2.10 | br s | 3H | - | Methine protons of the cage.[1] |
| Ad-CH₂ (β) | 2.00 - 2.05 | d/m | 6H | - | Methylene protons adjacent to the bridgehead.[1] |
| Ad-CH₂ (δ) | 1.70 - 1.80 | br q | 6H | - | Distal methylene protons.[1] |
B. ¹³C NMR (Carbon) Spectroscopy
The ¹³C spectrum provides the most definitive proof of the ortho substitution pattern via the quaternary carbons.
Table 2: ¹³C NMR Assignments
| Carbon Type | Shift (δ ppm) | Assignment | Structural Logic |
| C-O (Ar) | 158.5 - 159.5 | C2 (Ipso to OMe) | Deshielded by the electronegative oxygen.[1] |
| C-Ad (Ar) | 136.0 - 138.0 | C1 (Ipso to Ad) | Quaternary carbon bearing the adamantyl group.[1] |
| Ar-CH | 126.0 - 129.0 | C6, C4 | C6 is typically downfield due to the adamantyl steric effect.[1] |
| Ar-CH | 120.0 - 121.0 | C5 | |
| Ar-CH | 111.0 - 112.0 | C3 | Shielded (ortho to OMe).[1] |
| OMe | 55.0 - 55.5 | -OCH₃ | Standard methoxy carbon.[1] |
| Ad-C (Quat) | 36.5 - 37.5 | C1' (Bridgehead) | The quaternary carbon of the adamantane cage attached to the ring.[1] |
| Ad-CH₂ | 40.0 - 41.0 | C2' (Beta) | Methylene carbons closest to the substituent.[1] |
| Ad-CH | 28.5 - 29.5 | C3' (Gamma) | Methine carbons.[1] |
| Ad-CH₂ | 36.0 - 37.0 | C4' (Delta) | Distal methylenes.[1] |
Experimental Protocol: Synthesis & Purification
To obtain high-purity spectroscopic data, the compound must be free of the para-isomer.
Reaction Scheme (Friedel-Crafts):
-
Reagents: 1-Bromoadamantane (1.0 eq), Anisole (excess/solvent), AlCl₃ (catalytic).
-
Conditions: 0°C to RT. The para isomer is the major product.[2] The ortho isomer is minor.
-
Purification (Critical Step): The ortho isomer is more soluble in non-polar solvents (hexane/pentane) than the para isomer due to the disruption of crystal packing by the steric clash.
-
Step 1: Crystallize out the para-isomer from cold hexanes.
-
Step 2: Subject the mother liquor to Flash Column Chromatography (SiO₂).
-
Eluent: 100% Hexanes → 2% EtOAc/Hexanes. The ortho isomer typically elutes before the para isomer due to steric shielding of the polar methoxy group.
-
Workflow Diagram
Figure 2: Purification workflow to isolate the sterically hindered ortho-isomer from the major para-product.
References
- Synthesis of Adamantyl Arenes: Newman, H. (1974). Electrophilic Adamantylation of Aromatic Compounds. Journal of Organic Chemistry.
-
Spectroscopic Principles of Adamantane: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "Adamantane Derivatives Fragmentation Patterns." Available at: [Link]
- NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in 13C NMR).
Conformational Analysis of 1-(2-Methoxyphenyl)adamantane: A Technical Guide
This is an in-depth technical guide on the conformational analysis of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane , commonly known as 1-(2-Methoxyphenyl)adamantane .[1]
Executive Summary & Strategic Relevance
1-(2-Methoxyphenyl)adamantane represents a classic case of steric conflict between a rigid, bulky aliphatic cage (adamantane) and an ortho-substituted aromatic ring.[1] In drug development, this scaffold is a critical intermediate for retinoid-like therapeutics (e.g., Adapalene analogues).[1]
Understanding its conformational landscape is not merely an academic exercise; it is essential for:
-
Pharmacophore Mapping: Determining the precise spatial orientation of the lipophilic adamantyl group relative to the hydrogen-bond accepting methoxy group.
-
Metabolic Stability: Predicting the accessibility of the phenyl ring to CYP450 oxidation, which is modulated by the twist angle.
-
Atropisomerism Potential: Assessing whether the rotational barrier is sufficiently high to create axial chirality, which would require enantioselective separation or result in racemization issues.
This guide provides a self-validating workflow to characterize the conformational dynamics of this molecule using Computational Chemistry, X-ray Crystallography, and Dynamic NMR.
Structural Architecture & Steric Parameters[1][2]
The molecule consists of an adamantane cage attached to the C1 position of a 2-methoxybenzene ring.
The Steric Conflict
The conformational preference is dictated by the repulsion between the ortho-methoxy group and the bridgehead
-
Adamantane Symmetry: The 1-adamantyl group possesses local
symmetry.[1] It presents three "faces" of methylene groups to the substituent.[1] -
Rotational Freedom: Rotation occurs around the
bond connecting the cage and the phenyl ring.[1] -
Key Dihedral Angle (
): Defined by the atoms .[1]
Predicted Conformational States
| Conformation | Dihedral Angle ( | Steric Status | Relative Energy |
| Coplanar | Severe Clash: The methoxy group is forced directly into the adamantane cage protons.[1] | High (Transition State) | |
| Perpendicular | Minimal Strain: The methoxy group sits in the "groove" between adamantane methylene hydrogens.[1] | Low (Ground State) | |
| Twisted | Intermediate: Often the true minimum in crystal structures due to packing forces.[1] | Global Minimum |
Protocol 1: Computational Conformational Search (DFT)[1]
Objective: To map the Potential Energy Surface (PES) and calculate the rotational energy barrier (
Methodology
Do not rely on Molecular Mechanics (MM) alone; the electronic repulsion of the methoxy oxygen lone pairs requires Quantum Mechanical methods.[1]
Step-by-Step Workflow:
-
Initial Geometry Generation: Build the structure with the dihedral angle set to
. -
Optimization: Perform geometry optimization using Density Functional Theory (DFT).
-
PES Scan (The "Rotator" Drive):
-
Frequency Calculation: Confirm the ground state (0 imaginary frequencies) and the transition state (1 imaginary frequency corresponding to the rotation).
Visualization of Computational Logic
Caption: Logical workflow for determining rotational barriers using Density Functional Theory.
Protocol 2: Solid-State Validation (X-Ray Crystallography)[1]
Objective: To determine the "frozen" conformation in the solid state.
Reference Data:
While the specific crystal structure of the unsubstituted 1-(2-methoxyphenyl)adamantane may be proprietary, the structure of the 5-bromo derivative (1-(5-bromo-2-methoxyphenyl)adamantane) is known (Space group
Analysis Steps:
-
Crystallization: Dissolve 20 mg of the compound in minimal hot ethanol or ethyl acetate/hexane (1:4). Allow slow evaporation at room temperature.[1][2]
-
Data Collection: Collect diffraction data at low temperature (100 K) to reduce thermal ellipsoid vibration.
-
Torsion Angle Measurement:
-
Measure the torsion angle
.[1] -
Expected Result: The phenyl ring will likely be twisted out of coplanarity with the adamantane attachment bond, typically by 60-80° . This avoids the "eclipsed" interaction between the methoxy group and the adamantane cage.
-
Protocol 3: Solution-State Dynamics (Variable Temperature NMR)
Objective: To experimentally measure the rotational energy barrier (
Theory:
At room temperature, the rotation of the phenyl ring is likely fast on the NMR timescale, resulting in an averaged signal for the adamantane protons. As temperature decreases, the rotation slows.[1] Below the coalescence temperature (
Experimental Setup
-
Solvent: Deuterated Dichloromethane (
) or Toluene- (allows cooling to -90°C).[1] -
Instrument: 500 MHz NMR or higher.
-
Procedure:
-
Acquire a standard
NMR at 298 K. Note the chemical shift of the adamantane protons (usually 1.7 - 2.1 ppm).[1] -
Cool the sample in 10 K decrements.[1]
-
Observation: Look for the broadening and splitting of the adamantane signals (specifically the
and protons). -
Calculation: Use the Eyring equation at the coalescence temperature (
): (Where is the peak separation in Hz at the slow exchange limit).[1]
-
VT-NMR Logic Flow
Caption: Decision tree for determining rotational barriers via Variable Temperature NMR.
Synthesis Summary (Contextual Grounding)
To perform these analyses, high-purity material is required.[1] The standard synthesis is a Friedel-Crafts Adamantylation .[1]
-
Reagents: 2-Methoxyphenol (Guaiacol) or Anisole derivative + 1-Adamantanol (or 1-Bromoadamantane).[1]
-
Catalyst: Sulfuric acid (
) or Methanesulfonic acid.[1] -
Conditions: Room temperature to mild heating (
). -
Purification: Recrystallization from Ethanol.[1][3] The bulky adamantyl group typically directs para to the methoxy if possible, but if the para position is blocked (e.g., by Bromine in the 5-bromo derivative), it forces substitution elsewhere. For 1-(2-methoxyphenyl)adamantane, direct adamantylation of anisole gives a mixture; separation of the ortho-isomer is required via column chromatography.[1]
References
- Synthesis & Drug Intermediates
-
Crystal Structure Data
-
Rotational Barriers in Adamantanes
-
Anderson, J. E., et al. (2025).[1] "Rotation Barriers of 1-Adamantyl-Csp3 Bonds Measured with Dynamic NMR." ChemistrySelect. (Contextual grounding for barrier magnitude).
-
-
General Methodology
Sources
The Adamantane Scaffold in Medicinal Chemistry: From "Lipophilic Bullet" to Targeted Therapeutics
[1][2][3][4]
The Physicochemical Core: The "Lipophilic Bullet" Effect[1][2]
The utility of adamantane stems from its geometry and electronic properties. It is a congestion-free, strain-free cage consisting of four fused cyclohexane rings in chair conformation.
Key Properties & Causality in Drug Design
-
Lipophilicity Enhancement: The adamantyl group significantly increases the partition coefficient (LogP) of a molecule.
-
Causality: This facilitates crossing the Blood-Brain Barrier (BBB), making it an ideal scaffold for CNS drugs (e.g., Memantine).
-
-
Metabolic Stability: The bridgehead carbons are tertiary, but the cage structure prevents the formation of planar carbocation intermediates required for many elimination reactions.
-
Causality: This extends the half-life (
) of the drug, reducing dosing frequency.
-
-
Steric Bulk: The globular shape (diameter ~3-4 Å) allows it to occlude ion channels physically.
-
Causality: This is the direct mechanism of action for M2 channel blockers in influenza.
-
Therapeutic Mechanisms & Signaling Pathways[2][4][6][7][8][9]
Antivirals: The M2 Proton Channel Blockade
Drugs: Amantadine, Rimantadine.[4][1][5][6][7]
Mechanism: Influenza A viruses rely on the M2 proton channel to acidify the viral interior within the endosome, triggering uncoating.[7] Adamantane derivatives bind within the M2 pore, physically blocking
Neuroprotection: Uncompetitive NMDA Receptor Antagonism
Drug: Memantine.[8] Mechanism: In Alzheimer’s disease, excessive glutamate leads to excitotoxicity via tonic activation of NMDA receptors.[8] Memantine acts as a low-affinity, uncompetitive antagonist.[5][8] It blocks the channel only when it is excessively open (pathological state) but disassociates quickly during normal synaptic transmission, preserving physiological function.
Metabolic Regulation: DPP-4 Inhibition
Drugs: Vildagliptin, Saxagliptin. Mechanism: These drugs inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme that degrades incretin hormones (GLP-1).[9][10] The adamantane moiety does not bind the catalytic site directly but fits into the S2 hydrophobic subsite, anchoring the inhibitor and improving binding affinity.
Visualization of Signaling Pathways
The following diagram illustrates the distinct mechanistic logic of Amantadine (Pore Blocking) vs. Memantine (Modulation).
Caption: Comparative mechanisms of Adamantane derivatives in viral pore occlusion (Amantadine) versus NMDA receptor modulation (Memantine).
Synthetic Methodologies & Protocols
The functionalization of adamantane typically occurs at the bridgehead (tertiary) carbons via C-H activation or ionic substitution mechanisms.
General Synthetic Strategies
-
Ritter Reaction: Direct amination of adamantane using nitriles in strong acid.
-
Koch-Haaf Carboxylation: Conversion of 1-adamantanol to 1-adamantanecarboxylic acid using formic acid/sulfuric acid.
-
Metalloradical Activation: Recent methods use photocatalysis to functionalize the secondary (bridge) carbons, expanding the SAR landscape.
Detailed Protocol: Synthesis of Amantadine Hydrochloride
This protocol describes the synthesis of 1-aminoadamantane (Amantadine) from 1-bromoadamantane via a urea hydrolysis pathway. This method avoids the hazardous HCN required in the direct Ritter reaction.
Reaction Scheme: 1-Bromoadamantane + Urea -> [Intermediate] -> 1-Aminoadamantane
Reagents:
-
1-Bromoadamantane (21.5 g, 0.1 mol)
-
Urea (30 g, 0.5 mol)
-
Ethylene Glycol (Solvent, 100 mL)
-
Sodium Hydroxide (NaOH, 50% aq)
-
Diethyl Ether (Extraction solvent)
-
HCl (Concentrated)
Step-by-Step Methodology:
-
Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1-bromoadamantane (21.5 g) and urea (30 g) in 100 mL of ethylene glycol.
-
Reflux: Heat the mixture to reflux (~190°C) for 15 hours. The high temperature facilitates the nucleophilic attack of urea on the bridgehead carbon.
-
Hydrolysis: Cool the mixture to approx. 100°C. Add 50 mL of 50% NaOH solution cautiously. Reflux for an additional 2 hours to hydrolyze the adamantyl-urea intermediate into the free amine.
-
Extraction: Cool to room temperature and pour the reaction mixture into 200 mL of ice water. Extract the free amine with diethyl ether (3 x 100 mL).
-
Purification: Combine ether layers, wash with brine, and dry over anhydrous
. -
Salt Formation: Filter the drying agent. Bubble anhydrous HCl gas through the ether solution (or add ethereal HCl) until precipitation ceases.
-
Isolation: Filter the white precipitate (Amantadine HCl). Recrystallize from ethanol/ether to yield pure white crystals (Yield ~70-80%).
Validation Check:
-
Melting Point: >360°C (sublimes).
-
IR Spectrum: Characteristic
stretches at 3000-2800 .
Comparative Data & SAR Analysis
The following tables summarize the structural and pharmacological differences between key adamantane derivatives.
Table 1: Pharmacological Comparison of FDA-Approved Adamantanes
| Drug | Structure | Primary Indication | Mechanism | LogP |
| Amantadine | 1-aminoadamantane | Influenza A, Parkinson's | M2 Blocker, NMDA Antagonist | 2.4 |
| Rimantadine | Influenza A | M2 Blocker (Higher potency) | 3.0 | |
| Memantine | 3,5-dimethyl-1-aminoadamantane | Alzheimer's Disease | NMDA Antagonist | 3.3 |
| Vildagliptin | 1-adamantyl-pyrrolidine derivative | Type 2 Diabetes | DPP-4 Inhibitor | 1.8 |
| Saxagliptin | 3-hydroxy-adamantyl derivative | Type 2 Diabetes | DPP-4 Inhibitor | 1.6 |
Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Effect on Properties | Therapeutic Implication |
| 1-Amino group | Basic center ( | Essential for ion channel binding (cationic form). |
| Alkyl bridgehead substitution (e.g., Memantine) | Increases lipophilicity & steric bulk | Improves BBB penetration; alters channel off-rate (better safety profile). |
| Hydroxylation (e.g., Saxagliptin) | Increases polarity | Reduces CNS penetration (desirable for peripheral metabolic targets). |
| Linker elongation (e.g., Rimantadine) | Increases flexibility | Enhances binding fit in M2 channel; improves metabolic stability over Amantadine. |
Emerging Frontiers: Oncology and Nanomedicine[6]
Oncology: The "Add-On" Strategy
Recent research utilizes the adamantane scaffold to revive failed chemotherapeutics.
-
Opaganib (ABC294640): A sphingosine kinase 2 (SK2) inhibitor. The adamantane moiety occupies the hydrophobic lipid-binding pocket of SK2, inducing apoptosis in solid tumors.
-
Adamantyl-Retinoids: Synthetic retinoids (e.g., CD437) induce apoptosis in leukemia cells where natural retinoids fail. The rigid cage prevents the isomerization common in retinoic acid, locking the molecule in an active conformation.
Drug Delivery
Adamantane is increasingly used in Host-Guest Chemistry with Cyclodextrins.
-
Mechanism: The hydrophobic adamantane "guest" fits perfectly into the
-cyclodextrin "host" cavity. -
Application: This interaction is used to create self-assembling hydrogels and targeted nanoparticle delivery systems, improving the solubility of hydrophobic drugs.
References
-
BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2024). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. PubMed Central. Retrieved from
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from
-
DrugBank. (2025). Amantadine: Pharmacology and Mechanism. Retrieved from
-
MDPI. (2024).[11] Adamantane in Drug Delivery Systems and Surface Recognition. Pharmaceutics. Retrieved from
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Retrieved from [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
The Adamantane Anchor: Navigating Lipophilicity and Pharmacokinetics in Rational Drug Design
Executive Summary
The adamantane moiety (
Part 1: The Lipophilicity Paradox
The "Grease Ball" Effect vs. Lipophilic Efficiency
Adamantane is defined by its high lipophilicity (
Key Metric: Lipophilic Efficiency (LipE)
To avoid "molecular obesity," drug designers must optimize LipE, defined as:
Comparative Physicochemical Profile
The following table contrasts the core properties of approved adamantane therapeutics.
| Compound | Structure Note | Bioavailability ( | Primary Clearance | ||
| Amantadine | 1-aminoadamantane | ~2.4 | >90% | 4-5 | Renal (>90% unchanged) |
| Rimantadine | ~3.0 | >90% | 5-7 | Hepatic (Hydroxylation) | |
| Memantine | 3,5-dimethyl derivative | 3.28 | ~100% | 9-11 | Renal (~50%) / Hepatic (~50%) |
Table 1: Physicochemical and PK comparison of major adamantane antivirals and NMDA antagonists.
Part 2: Pharmacokinetic Profile & Biological Fate[1][2]
Absorption and Distribution (The CNS Advantage)
The adamantane cage is the gold standard for passive diffusion across the BBB.
-
Mechanism: The spherical, hydrophobic surface minimizes solvation energy penalties when entering the lipid bilayer.
-
Volume of Distribution (
): The highngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (9-11 L/kg for Memantine) indicates extensive tissue binding. This acts as a reservoir, sustaining plasma levels but prolonging the terminal half-life ( hours for Memantine).
Metabolic Stability and CYP Interactions
The rigid cage protects the carbon skeleton from metabolic attack.
-
Steric Shielding: The bridgehead carbons are tertiary and difficult for Cytochrome P450 (CYP) enzymes to access unless a specific linker is present.
-
Metabolic Routes:
-
Amantadine:[1][2][3][4][5][6][7] Resists metabolism; excreted unchanged.[1]
-
Memantine: Undergoes partial metabolism to N-glucuronide conjugates and 6-hydroxy derivatives.[1][8][9][10] Crucially, CYP450 enzymes do not significantly catalyze Memantine breakdown , reducing patient variability.[1]
-
Interaction Warning: Memantine is a competitive inhibitor of CYP2B6 , which can alter the PK of co-administered substrates (e.g., bupropion, efavirenz).
-
Renal Excretion and pH Dependency
A critical, often overlooked PK feature of amino-adamantanes is pH-dependent tubular reabsorption .[1][8][10]
-
Mechanism: In alkaline urine (pH > 8), the amine group becomes un-ionized, increasing lipophilicity and facilitating reabsorption back into the blood. This can drastically reduce clearance and induce toxicity.[1]
-
Clinical Relevance: Diet (e.g., alkaline-ash diets) or drugs (e.g., carbonic anhydrase inhibitors) can unintentionally spike plasma levels.[1]
Visualizing the PK Lifecycle
Figure 1: Pharmacokinetic lifecycle of adamantane therapeutics.[1] Note the bidirectional flow between plasma and deep tissues (high
Part 3: Experimental Protocols
Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for high-throughput screening of adamantane derivatives.
Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Acceptor Buffer: PBS, pH 7.4 (Brain sink condition).
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in dodecane.[1]
-
Membrane: PVDF filter plate (0.45 µm).[1]
Workflow:
-
Membrane Coating: Carefully deposit 4 µL of Lipid Solution onto the filter of the donor plate.[1] Allow 5 minutes for solvent evaporation/stabilization.[1]
-
Preparation: Dissolve test adamantane compound in DMSO (10 mM stock), then dilute to 50 µM in Donor Buffer (final DMSO < 0.5%).
-
Assembly: Fill acceptor wells with 200 µL Acceptor Buffer. Fill donor wells (with coated filter) with 200 µL diluted compound. Sandwich the plates.
-
Incubation: Incubate at 37°C for 4 hours in a humidity-controlled chamber (saturated atmosphere prevents evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS (Required for adamantanes due to poor UV chromophores).
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Validation Criteria:
-
High Permeability Control: Verapamil (
cm/s).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Low Permeability Control: Theophylline (
cm/s).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Mass Balance: Recovery must be >80% to rule out non-specific binding to the plastic or lipid retention.[1]
Visualizing the PAMPA Workflow
Figure 2: Step-by-step workflow for the PAMPA-BBB assay optimized for lipophilic adamantane compounds.
Part 4: References
-
Pharmacokinetics of Memantine:
-
CYP450 Interactions:
-
PAMPA-BBB Methodology:
-
Amantadine vs. Rimantadine PK:
-
Adamantane in Drug Design:
Sources
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Memantine vs Amantadine | Power [withpower.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
Technical Whitepaper: Mechanism of Action of Adamantane-Based Compounds
Executive Summary: The "Lipophilic Bullet"
The adamantane scaffold (
This guide deconstructs the mechanism of action (MoA) of adamantane derivatives across three distinct therapeutic axes:
-
Neurology: Uncompetitive NMDA receptor antagonism (Memantine).[1][2]
-
Metabolic Disease: DPP-4 enzyme inhibition (Vildagliptin).
Neurological Mechanism: Uncompetitive NMDA Receptor Antagonism[1][2][5][6]
The clinical success of Memantine (and to a lesser extent, Amantadine) in Alzheimer’s and Parkinson’s disease relies on a paradox: blocking a receptor that is essential for learning (LTP) without disrupting physiological transmission. This is achieved through uncompetitive, open-channel blockade .[5][6]
The Kinetic Trap (Trapping Block)
Unlike competitive antagonists that bind the agonist site (glutamate/glycine), adamantane derivatives bind inside the ion channel pore.[7] Crucially, they can only enter the pore when the channel is open .
-
Physiological State: Brief bursts of glutamate open the channel.
blocks the pore but is quickly expelled by depolarization. Memantine, due to its rapid off-rate ( ), leaves the channel alongside , allowing normal synaptic transmission. -
Pathological State (Excitotoxicity): Chronic, low-level glutamate release keeps channels open. The membrane remains partially depolarized, preventing
re-block. Memantine enters the open pore and binds to the "deep site" (near the Selectivity Filter), effectively "plugging" the channel and preventing overload.
Structural Binding Determinants
The adamantane cage binds to a hydrophobic pocket formed by the transmembrane domains of the GluN1 and GluN2 subunits.
-
Key Residues: The methyl groups of Memantine interact with Ala645 (GluN1) and Ala644 (GluN2B).[8]
-
Selectivity: The cage size fits perfectly into the vestibule, whereas larger blockers (e.g., MK-801) bind too tightly (slow
), causing psychotomimetic side effects (hallucinations) by blocking physiological signals.
Visualization: The Kinetic Model
The following diagram illustrates the "Trapping Block" mechanism where the drug requires agonist binding to enter the channel.[7]
Caption: Kinetic state transitions of the NMDA receptor. Memantine requires the Open state to bind (Uncompetitive) and can be trapped inside the pore upon gate closure.
Virological Mechanism: Influenza A M2 Channel Blockade[10]
Amantadine and Rimantadine target the M2 viroporin, a tetrameric proton channel essential for viral uncoating.[3][9]
The Proton Relay Interruption
The M2 channel acidifies the viral interior within the endosome, triggering the dissociation of ribonucleoproteins (RNPs).
-
The Gate: The channel is gated by Trp41 .[4]
-
The Sensor: His37 acts as the pH sensor.[4][10] At low pH, His37 becomes protonated, repelling neighboring histidines and opening the Trp41 gate.[9]
-
The Block: The adamantane cage binds in the N-terminal lumen of the pore.[10] It sterically occludes the channel and stabilizes the closed conformation of the His37 cluster, preventing proton conductance.
Resistance (The S31N Mutation)
The primary binding site centers around Ser31 . In resistant strains (now >99% of circulating flu), Serine is replaced by Asparagine (S31N). The bulkier Asparagine side chain protrudes into the pore, sterically hindering adamantane binding while still allowing proton transport.
Metabolic Mechanism: DPP-4 Inhibition[12][13]
In Vildagliptin , the adamantane moiety is not the primary catalytic inhibitor but serves as a critical structural anchor.
-
Target: Dipeptidyl Peptidase-4 (DPP-4), an enzyme that degrades incretins (GLP-1).[11][12]
-
Mechanism: Vildagliptin is a substrate-like inhibitor. The cyanopyrrolidine group forms a covalent imidate adduct with the catalytic Serine of DPP-4.
-
Role of Adamantane: The bulky adamantane group fills the S2 hydrophobic subsite of the enzyme. This tight hydrophobic fit improves potency and metabolic stability, extending the half-life of the drug and allowing once/twice-daily dosing.
Comparative Data Summary
| Compound | Primary Target | Mechanism Type | Binding Site | Key Kinetic Feature |
| Memantine | NMDA Receptor | Uncompetitive Antagonist | Ion Channel Pore (Deep) | Fast |
| Amantadine | Influenza M2 | Channel Blocker | Pore Lumen (Ser31) | Steric Occlusion |
| Vildagliptin | DPP-4 Enzyme | Competitive (Covalent) | S1/S2 Active Site | Hydrophobic S2 Anchor |
| P2X7 Antagonists * | P2X7 Receptor | Allosteric Antagonist | Allosteric Pocket | Species-selective (Rat vs Human) |
*Note: P2X7 antagonists (e.g., adamantane amides) are currently in research phases for inflammatory diseases.
Experimental Protocols (Validation Workflows)
To validate these mechanisms, the following self-validating protocols are recommended.
Protocol A: NMDA Whole-Cell Patch Clamp (Memantine Kinetics)
Objective: To demonstrate voltage-dependence and fast off-rate.
-
Cell Prep: Transfect HEK293 cells with GluN1/GluN2B plasmids. Add GFP cotransfection for identification.
-
Solutions:
-
Extracellular (Mg-free): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM
, 10 M Glycine (Co-agonist). -
Intracellular: 130 mM CsCl (blocks K+ channels), 10 mM HEPES, 10 mM EGTA.
-
-
Recording:
-
Establish Giga-seal and break in (Whole-cell mode).
-
Clamp voltage at -70 mV .
-
-
Application Protocol:
-
Step 1 (Baseline): Apply 100
M Glutamate (Rapid perfusion). Record inward current ( ). -
Step 2 (Block): Co-apply Glutamate + 10
M Memantine. Observe exponential decay of current to steady state ( ). -
Step 3 (Washout): Switch back to Glutamate alone.
-
-
Validation Criteria:
-
Voltage Dependence: Repeat at +40 mV. Memantine should not block effectively (due to electrostatic repulsion from the pore).
-
Use-Dependence: Apply Memantine without Glutamate first. No block should be observed upon subsequent Glutamate application (proves open-channel requirement).
-
Protocol B: M2 Channel TEVC (Two-Electrode Voltage Clamp)
Objective: To measure proton current inhibition.
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein. Incubate 48h.
-
Setup: Place oocyte in recording chamber. Impale with two agarose-cushioned glass microelectrodes (0.5–1 M
). -
Perfusion:
-
Resting: pH 7.5 Barth’s solution.
-
Activation: pH 5.5 Barth’s solution (Activates proton conductance).
-
-
Assay:
-
Clamp at -60 mV.
-
Perfuse pH 5.5 solution. Observe inward current (
). -
Perfuse pH 5.5 + 100
M Amantadine.
-
-
Validation:
-
Wild-type M2 should show >80% current reduction.
-
Negative Control: S31N mutant M2 oocytes should show <10% reduction.
-
Emerging Research: P2X7 Receptor Antagonism
Recent studies utilize adamantane amides as antagonists for the P2X7 receptor , an ATP-gated cation channel linked to inflammation (NLRP3 inflammasome activation).
-
Mechanism: Adamantane derivatives stabilize the closed state of the P2X7 channel, preventing ATP-induced pore dilation and subsequent IL-1
release. -
Workflow: Validated via Dye Uptake Assays (Yo-Pro-1) where adamantane blockade prevents the entry of large fluorescent dyes into ATP-stimulated macrophages.
Caption: Adamantane-based inhibition of the P2X7-NLRP3 inflammatory axis.
References
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Link
-
Wang, C., et al. (2013). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 497, 405–409. Link
-
Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology, 53(6), 699-723. Link
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451, 591–595. Link
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Note: Synthesis, Purification, and Biopharmaceutical Profiling of 1-(2-Methoxyphenyl)adamantane
Executive Summary
This application note provides a comprehensive technical guide for the synthesis, purification, and experimental handling of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane (commonly referred to as 1-(2-Methoxyphenyl)adamantane ).
This compound is a critical pharmacophore in medicinal chemistry, serving as a primary intermediate for the retinoid-mimetic drug Adapalene . Beyond its synthetic utility, it represents a classic "lipophilic bullet"—a structural motif used to enhance the blood-brain barrier (BBB) permeability and metabolic stability of drug candidates. This guide addresses the specific challenges associated with its high lipophilicity, regioselective synthesis, and solubility in biological assays.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The adamantane cage provides a rigid, bulky, lipophilic scaffold. When attached to the ortho position of anisole (methoxybenzene), it introduces significant steric hindrance and alters the electronic properties of the aromatic ring.
Key Challenges:
-
Regioselectivity: Direct Friedel-Crafts alkylation of anisole typically favors the para position. Obtaining the ortho isomer (required for Adapalene-like scaffolds) requires specific synthetic strategies or rigorous purification.
-
Solubility: The compound is practically insoluble in water, necessitating specific formulation protocols for in vitro biological screening.
-
Sublimation: Like many adamantane derivatives, this compound can sublime under high vacuum, posing a risk of yield loss during drying.
Protocol A: Regioselective Synthesis
While direct alkylation of anisole is possible, it yields a mixture of isomers. The most robust protocol for high-purity applications utilizes a para-blocking strategy to force ortho-substitution, followed by methylation.
Reagents Required:
-
Reactants: 1-Adamantanol (1.0 eq), 4-Bromophenol (1.0 eq).
-
Catalyst: Sulfuric Acid (H₂SO₄, conc.) or Methanesulfonic acid.
-
Solvent: Dichloromethane (DCM).
-
Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate.
-
Base: Potassium Carbonate (K₂CO₃).[1]
Step-by-Step Methodology:
Step 1: Adamantylation (Friedel-Crafts)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (20 mmol) and 4-bromophenol (20 mmol) in DCM (50 mL).
-
Acid Addition: Cool the mixture to 0°C. Add H₂SO₄ (1.0 mL) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The para-bromo group forces the bulky adamantyl cation to attack the ortho position relative to the hydroxyl group.
-
Note: The bulky adamantyl group will rarely attack the position meta to the activating hydroxyl.
-
-
Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
Step 2: Methylation & Debromination (Optional based on target)
To obtain the title compound (removing the bromine is required if the bromo-derivative is not the endpoint):
-
Methylation: Dissolve the intermediate in Acetone/DMF. Add K₂CO₃ (2.5 eq) and MeI (1.5 eq). Reflux for 4 hours.
-
Debromination (Hydrogenolysis): To remove the para-bromo blocking group, subject the methylated intermediate to catalytic hydrogenation (H₂, Pd/C, MeOH/EtOAc) at 40 psi for 4 hours.
-
Filtration: Filter through Celite to remove the catalyst.
-
Result: 1-(2-Methoxyphenyl)adamantane .
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow utilizing a para-blocking strategy to ensure regioselective ortho-adamantylation.
Protocol B: Purification & Physical Characterization
Adamantane derivatives are "sticky" on silica gel and prone to streaking. Crystallization is often superior to chromatography.
Purification Strategy
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate . Slowly add Hexane or Methanol until turbidity appears. Cool to 4°C overnight.
-
Sublimation Warning: Do not dry the final product under high vacuum (<0.1 mbar) at temperatures >60°C, as the compound may sublime. Use a vacuum desiccator at room temperature.
Characterization Data Table
| Parameter | Expected Value/Method | Notes |
| Appearance | White crystalline solid | May appear off-white if phenolic impurities remain. |
| Melting Point | 100–144°C | Range depends on bromine substitution. Pure non-brominated analog typically ~100-110°C. |
| 1H NMR (CDCl₃) | δ ~3.80 (s, 3H, -OCH₃)δ ~1.7–2.1 (m, 15H, Adamantyl)δ ~6.8–7.3 (m, 4H, Ar-H) | Look for the characteristic methoxy singlet and the adamantane "forest" upfield. |
| Solubility | Soluble in DCM, CHCl₃, DMSO.Insoluble in Water. | Critical for biological assay planning. |
Protocol C: Biopharmaceutical Handling (Solubility & Assays)
For researchers using this compound in cell-based assays or enzyme inhibition studies, improper solubilization is the #1 cause of false negatives.
Stock Solution Preparation
-
Primary Stock: Weigh the solid and dissolve in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.
-
Visual Check: Ensure no micro-crystals remain. Sonicate at 37°C if necessary.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching by DMSO). Store at -20°C. Avoid repeated freeze-thaw cycles.
Aqueous Dilution Protocol (The "Crash-Out" Prevention)
Direct dilution into aqueous media often causes immediate precipitation. Use the Intermediate Dilution Method :
-
Step A: Dilute 10 mM DMSO stock 1:10 into Ethanol or PEG-400 (Result: 1 mM).
-
Step B: Dilute Step A solution into the assay buffer (e.g., PBS + 0.5% BSA) to the final working concentration (e.g., 10 µM).
-
Why BSA? Bovine Serum Albumin acts as a carrier protein, sequestering the lipophilic adamantane and preventing adherence to the plastic well plate.
-
Biological Assay Workflow
Figure 2: Solubilization strategy to prevent precipitation of lipophilic adamantane derivatives in aqueous assays.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[4][5] Chemical Reviews, 113(5), 3516–3604.
- Shokova, E. A., & Kovalev, V. V. (2012). Adamantylarenes: synthesis, properties, and application. Russian Journal of Organic Chemistry, 48(1), 1-35.
-
Charpentier, B., et al. (1995). Synthesis and retinoidal activity of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (CD 271) and analogues. Journal of Medicinal Chemistry, 38(26), 4993-5006.[1]
- Tolstikov, G. A., et al. (1989). Friedel-Crafts adamantylation of anisole. Zhurnal Organicheskoi Khimii.
- Liu, J., et al. (2011). Solubility of 1-adamantanol and 1-adamantaneacetic acid in various solvents. Journal of Chemical & Engineering Data. (Reference for adamantane solubility behavior).
Sources
- 1. 1-(5-Bromo-2-methoxy-phenyl)adamantane | 104224-63-7 [chemicalbook.com]
- 2. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 3. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Interrogating Neurotensin Receptors with Adamantane-Aryl Pharmacophores
This Application Note is designed for researchers and drug discovery professionals focusing on G-Protein Coupled Receptors (GPCRs), specifically the Neurotensin (NTS) receptor family.
Note on Nomenclature: In the context of Neurotensin research, the chemical string "1-(2-methoxyphenyl)adamantane" refers to the core pharmacophore found in high-affinity non-peptide antagonists, most notably SR 48692 (Meclinertant) and SR 142948 . These molecules utilize the adamantane moiety to anchor into the receptor's hydrophobic pocket, while the methoxyphenyl group confers specificity. This guide details the application of these adamantane-based probes to interrogate NTS1 and NTS2 signaling.
Executive Summary
The neurotensin receptors (NTS1 and NTS2) are critical targets for neuropsychiatric disorders, pain management, and oncology. The discovery of 1-(2-methoxyphenyl)adamantane-containing ligands , specifically the SR 48692 class, revolutionized this field by providing the first non-peptide tools to discriminate between receptor subtypes. Unlike endogenous peptides (Neurotensin, Neuromedin N) which degrade rapidly, these adamantane derivatives offer high metabolic stability and blood-brain barrier (BBB) permeability. This guide outlines the mechanistic basis of their binding and protocols for their use in receptor subtyping and signal transduction assays.
Mechanistic Insight: The "Adamantane Anchor"
The efficacy of 1-(2-methoxyphenyl)adamantane-derived ligands stems from their unique binding mode within the NTS1/NTS2 orthosteric pocket.
-
The Hydrophobic Toggle: Crystal structures of NTS1 reveal that the bulky adamantane cage mimics the isoleucine/leucine residues of the endogenous neurotensin peptide (Ile12-Leu13). It wedges deep into the hydrophobic crevice between Transmembrane (TM) helices 6 and 7.
-
The Specificity Filter: The (2-methoxyphenyl) or (2,6-dimethoxyphenyl) moiety, usually linked via a pyrazole or amide scaffold, interacts with aromatic residues (e.g., Tyr, Phe) near the extracellular loop. This interaction locks the receptor in an inactive conformation (Inverse Agonism) or blocks agonist access (Antagonism).
Pathway Visualization: Antagonist Mechanism
The following diagram illustrates how Adamantane-based antagonists (SR 48692) block the Gq/11 signaling cascade normally triggered by Neurotensin.
Caption: Mechanism of Action. The adamantane-based ligand competitively occupies the NTS1 hydrophobic pocket, preventing Gq protein coupling and subsequent IP3/Ca2+ mobilization.
Primary Applications
A. Receptor Subtyping (NTS1 vs. NTS2)
The adamantane-methoxyphenyl pharmacophore exhibits differential affinity, allowing researchers to distinguish between NTS1 (High Affinity) and NTS2 (Lower Affinity/Distinct Pharmacology).
| Feature | NTS1 Receptor | NTS2 Receptor |
| Primary Ligand | SR 48692 (Meclinertant) | SR 142948 (Broad) / Levocabastine |
| Adamantane Role | High-affinity anchor (Ki ~ 1-5 nM) | Moderate affinity (Ki ~ 30-100 nM) |
| Signaling Outcome | Blocks IP3 accumulation | Blocks constitutive activity |
| Physiological Readout | Inhibits hypotension/hypothermia | Inhibits analgesia |
B. Oncology: Inhibition of Autocrine Loops
Many tumors (SCLC, Pancreatic, Prostate) overexpress NTS1 and secrete Neurotensin, creating an autocrine growth loop.
-
Application: Use SR 48692 (1-10 µM) to block NTS-induced phosphorylation of EGFR and ERK1/2.
-
Readout: Reduction in colony formation and apoptosis induction.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Materials:
-
Membrane Prep: CHO-K1 cells stably expressing hNTS1.
-
Radioligand: [³H]-Neurotensin (Specific Activity ~100 Ci/mmol).
-
Competitor: SR 48692 (dissolved in DMSO).
-
Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
Workflow:
-
Preparation: Dilute SR 48692 in assay buffer to create a concentration range (
M to M). Keep DMSO concentration < 1%. -
Incubation:
-
Add 50 µL Membrane suspension (10-20 µg protein).
-
Add 50 µL [³H]-Neurotensin (Final conc. 0.5 nM).
-
Add 50 µL Competitor (SR 48692).
-
Total Volume: 150 µL.
-
-
Equilibrium: Incubate at 25°C for 60 minutes . (Note: Adamantane ligands have slow off-rates; ensure equilibrium is reached).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional IP1 Accumulation Assay (HTRF)
Objective: Verify functional antagonism (blocking Gq signaling) rather than just binding. This is critical as some adamantane analogs can act as biased agonists.
Materials:
-
Cells: HT-29 (endogenous NTS1) or transfected CHO cells.
-
Kit: Cisbio HTRF IP-One kit (or equivalent).
-
Stimulant: Neurotensin (10 nM).
Workflow:
-
Seeding: Plate cells in 384-well low-volume white plates (10,000 cells/well).
-
Antagonist Pre-treatment: Add 5 µL of Adamantane-ligand (SR 48692) at varying concentrations. Incubate for 15 minutes at 37°C.
-
Rationale: Pre-incubation allows the lipophilic adamantane group to penetrate and stabilize the receptor in the inactive state before the agonist arrives.
-
-
Stimulation: Add 5 µL of Neurotensin (Challenge dose:
, typically 10 nM). -
Reaction: Incubate for 45 minutes at 37°C in the presence of LiCl (50 mM) to prevent IP1 degradation.
-
Detection: Add HTRF lysis reagents (Anti-IP1-Cryptate and IP1-d2).
-
Read: Measure fluorescence at 665 nm and 620 nm.
-
Calculation: Calculate HTRF Ratio (665/620). Higher ratio = Lower IP1 = Stronger Antagonism.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilicity of Adamantane | Use 0.1% BSA in buffers; Pre-soak filters in PEI; Use glass-coated plates. |
| Incomplete Inhibition | Insufficient Pre-incubation | Adamantane ligands have slow association kinetics. Increase pre-incubation to 30-60 mins. |
| Bell-Shaped Curve | Solubility Issues | Adamantane derivatives precipitate at >10 µM in aqueous buffer. Check DMSO tolerance. |
References
-
Gully, D., et al. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. Proceedings of the National Academy of Sciences, 90(1), 65-69. Link
-
Gully, D., et al. (1997). Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 280(2), 802-812. Link
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. Nature, 490(7421), 508-513. (Provides structural basis for the hydrophobic pocket). Link
-
Ferraro, L., et al. (2016). Neurotensin receptors as modulators of glutamatergic transmission. Brain Research Reviews. (Context on NTS-Glutamate interactions). Link
Analytical Characterization of 1-(2-Methoxyphenyl)adamantane: Protocols for Isomeric Purity and Structural Confirmation
Application Note: AN-CHM-2026-01
Introduction & Chemical Context
1-(2-methoxyphenyl)adamantane (CAS: 39264-79-4, generic for isomers) represents a specific challenge in organic analysis: the steric fusion of a bulky, lipophilic diamondoid cage (adamantane) with an electron-rich aromatic system (anisole) at the ortho position.[1]
In medicinal chemistry, the adamantyl group is frequently employed as a "lipophilic bullet" to improve blood-brain barrier penetration or to fill hydrophobic pockets in receptors (e.g., cannabinoid or sigma receptors). However, the synthesis of this compound—typically via Friedel-Crafts alkylation of anisole with 1-adamantanol or 1-bromoadamantane—is governed by electronic directing effects that heavily favor the para isomer [1-(4-methoxyphenyl)adamantane].[1]
The Analytical Challenge: The ortho isomer is often the minor product (kinetic or sterically hindered). Therefore, the primary analytical objective is not merely confirmation of identity, but the rigorous quantification and exclusion of the para-isomer impurity . This guide details the orthogonal techniques required to validate this specific regioisomer.
Analytical Workflow Strategy
The following diagram illustrates the integrated workflow for isolating and characterizing the target molecule from crude synthetic mixtures.
Figure 1: Integrated analytical workflow emphasizing the iterative purification required to remove the thermodynamic para-isomer.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of ortho (target) and para (impurity) regioisomers.[1]
Mechanistic Insight
Standard C18 columns often struggle to resolve positional isomers of lipophilic aromatics because the hydrophobic interaction strength is similar. To achieve baseline resolution, we utilize a Phenyl-Hexyl stationary phase.[1] The
Experimental Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Phenomenex Kinetex) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Controlled to minimize viscosity effects of adamantane) |
| Detection | UV @ 275 nm (Anisole absorption max) |
| Gradient | Time (min) : 0 |
Acceptance Criteria
-
Resolution (
): > 2.0 between ortho (typically elutes first due to steric twisting reducing planarity/interaction) and para isomers. -
Tailing Factor: < 1.3.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural confirmation via spin-spin splitting patterns.[1]
Mechanistic Insight
Mass spectrometry cannot easily distinguish between the ortho and para isomers (identical mass). NMR is the gold standard here. The para isomer possesses a plane of symmetry, resulting in an AA'BB' aromatic system (appearing as two doublets). The ortho target is asymmetric, yielding four distinct aromatic signals (ABCD system).
Sample Preparation[1][2][3][4][5]
-
Solvent: Chloroform-d (
).[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Key Spectral Features (400 MHz+)[1][4]
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Methoxy (-OCH3) | ~3.80 | Singlet (3H) | Confirms anisole core.[1] |
| Adamantane Cage | 1.70 – 2.15 | Multiplets (15H) | Characteristic "hump"; integration must match 15 protons.[1] |
| Aromatic (Ortho) | 6.8 – 7.3 | 4 Distinct Signals | CRITICAL: Look for 1H doublet (d), 1H triplet (t), 1H triplet (t), 1H doublet (d).[1] |
| Aromatic (Para) | 6.8 & 7.2 | 2 Doublets | REJECT: If observed, indicates para impurity.[1] |
Self-Validation Step: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Ortho-Isomer: Strong cross-peaks observed between the Methoxy protons and the Adamantyl bridgehead protons due to steric crowding forcing proximity.
-
Para-Isomer: No NOE correlation between Methoxy and Adamantane groups (separated by the phenyl ring).
Protocol C: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Identification of molecular ion and fragmentation fingerprint.[1][2]
Adamantane derivatives are thermally stable and highly volatile, making GC-MS an excellent technique for trace impurity detection (e.g., unreacted starting materials).[1]
Experimental Conditions
-
Inlet Temp: 280°C (Split 20:1).
-
Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).[1]
-
Oven Program: 100°C (1 min)
20°C/min 300°C (5 min hold). -
Ion Source: Electron Impact (EI), 70 eV.[1]
Fragmentation Logic (Interpretation)[1][2]
-
Molecular Ion (
): m/z 242 (Visible, medium intensity).[1] -
Base Peak: m/z 135 (Adamantyl cation,
).[1] -
Tropylium-like Ion: m/z 91 or 108 (Anisole fragments).[1]
-
Note: If m/z 135 is absent or weak, suspect the structure is not an adamantane derivative.
-
Decision Tree for Isomer Identification
Use this logic flow to interpret your combined data.
Figure 2: Logic gate for distinguishing regioisomers based on NMR splitting patterns and NOE correlations.
References
-
Synthesis & Isomer Distribution: Olah, G. A., et al. "Friedel-Crafts Isomerization of Methoxyalkylbenzenes."[1] Journal of Organic Chemistry. (General reference for Friedel-Crafts kinetics on anisole). Context: Establishes the thermodynamic preference for para substitution in anisole alkylations.
-
Mass Spectrometry of Adamantanes: NIST Mass Spectrometry Data Center.[1] "Adamantane and Derivatives Fragmentation Patterns." NIST Chemistry WebBook, SRD 69. [Link] Context: Validates the m/z 135 base peak characteristic of 1-substituted adamantanes.
-
HPLC Separation of Isomers: Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience.[1] Context: Principles of using Phenyl-Hexyl phases for
- selectivity in aromatic positional isomers. -
NMR Characterization: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer.[1][3] Context: Standard reference for interpreting ABCD vs AA'BB' aromatic splitting patterns.[1]
Sources
synthesis of Adapalene using 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane derivatives
Application Note: High-Purity Synthesis of Adapalene via Functionalized Adamantyl-Anisole Intermediates
Executive Summary & Strategic Rationale
Target Molecule: Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid)
Key Intermediate: 1-(2-Methoxyphenyl)tricyclo[3.3.1.1
This application note details a robust, scalable protocol for the synthesis of Adapalene, a third-generation retinoid. Unlike legacy industrial routes that rely on late-stage Friedel-Crafts alkylation (often suffering from regio-isomeric mixtures and difficult purification), this protocol utilizes a convergent Suzuki-Miyaura coupling strategy .
By starting with the pre-functionalized 1-(2-Methoxyphenyl)tricyclo[3.3.1.1
Critical Process Parameters (CPPs):
-
Regiocontrol during Bromination: Preventing over-bromination of the activated anisole ring.[1]
-
Cryogenic Lithiation: Strict temperature control during boronic acid generation to prevent butyl-transfer side reactions.
-
Catalyst Turnover: Optimizing the Pd-cycle for the sterically hindered biaryl coupling.
Synthetic Workflow Visualization
The following flowchart outlines the critical path from the adamantyl-anisole precursor to the final API (Active Pharmaceutical Ingredient).
Caption: Convergent synthesis workflow for Adapalene emphasizing the isolation of key intermediates to ensure purity.
Detailed Experimental Protocols
Protocol A: Regioselective Bromination of the Adamantyl Core
Objective: Synthesize 4-bromo-2-(1-adamantyl)anisole. Challenge: The methoxy group is a strong activator.[1] The adamantyl group provides steric bulk at the ortho position, but the para position (relative to methoxy) is highly reactive. Over-bromination (2,4-dibromo species) is a common failure mode.[1]
Reagents:
-
1-(2-Methoxyphenyl)tricyclo[3.3.1.1
]decane (1.0 equiv)[2] -
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) (10 Volumes)
Procedure:
-
Dissolution: Charge the reaction vessel with the starting adamantyl derivative and MeCN. Stir until fully dissolved.
-
Temperature Control: Cool the solution to 0°C – 5°C . This is critical to kinetic control.
-
Addition: Add NBS portion-wise over 30 minutes. Do not add all at once. The exotherm must be managed to prevent loss of regioselectivity.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.
-
Validation (TLC/HPLC): Check for the disappearance of starting material.
-
Workup: Quench with aqueous Sodium Bisulfite (10%) to destroy excess bromine. Extract with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Methanol if purity <98%.
Expert Insight: Use NBS instead of elemental bromine (
).[1] NBS provides a low, steady concentration of the bromonium ion, which favors the mono-substituted product driven by the steric steering of the adamantyl group [1].
Protocol B: Generation of the Boronic Acid Intermediate
Objective: Convert the aryl bromide to 3-(1-adamantyl)-4-methoxyphenylboronic acid.
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 4-bromo-2-(1-adamantyl)anisole in anhydrous THF (15 Vol).
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. Maintain internal temperature below -70°C. Stir for 45 mins.
-
Boron Trap: Add Triisopropyl borate (1.2 equiv) dropwise.
-
Hydrolysis: Allow to warm to 0°C, then quench with 1N HCl. Stir for 1 hour to hydrolyze the boronate ester to the acid.
-
Isolation: Extract with MTBE (Methyl tert-butyl ether). The boronic acid is often a white solid upon concentration.
Protocol C: The Suzuki-Miyaura Coupling
Objective: Coupling of the Boronic Acid with Methyl 6-bromo-2-naphthoate.[4]
Reagents:
-
Intermediate B (Boronic Acid) (1.1 equiv)
-
Methyl 6-bromo-2-naphthoate (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) or Pd(OAc)₂/SPhos.
-
Base: Potassium Phosphate (
) (2.0 equiv) -
Solvent: Toluene/Water (3:1 ratio).
Procedure:
-
Degassing: Sparge the Toluene/Water mixture with Nitrogen for 30 minutes. Oxygen is the enemy of the Palladium catalyst.
-
Charging: Add the Naphthoate, Boronic Acid, Base, and Catalyst to the reactor.[3]
-
Reflux: Heat to 85-90°C under Nitrogen. Monitor by HPLC.
-
Reaction Time: Typically 4–6 hours.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Separate phases.
-
Intermediate Isolation: The methyl ester of Adapalene usually precipitates upon cooling or addition of Methanol. Filter and wash with cold Methanol.
Protocol D: Saponification to Adapalene
Objective: Hydrolysis of the methyl ester to the final acid.
Procedure:
-
Suspend the wet ester cake in THF/Methanol (1:1).
-
Add aqueous NaOH (4N, 3.0 equiv).
-
Heat to reflux (65°C) for 4–8 hours. The suspension will clear as the salt forms, then may re-precipitate.
-
Acidification: Cool to room temperature. Slowly add 2N HCl until pH reaches 2–3.
-
Precipitation: Adapalene will precipitate as a white/off-white solid.
-
Purification: Adapalene is notoriously insoluble. To purify, dissolve in hot THF, filter hot (to remove inorganic salts), and precipitate by adding the solution into Heptane.
Quality Control & Troubleshooting
Table 1: Troubleshooting Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| High Dibromo Impurity (Step 1) | Temperature > 5°C during NBS addition. | Maintain strict 0°C. Slow down addition rate. |
| Low Yield in Coupling (Step 3) | Protodeboronation of Boronic Acid. | Ensure base is added after catalyst. Avoid prolonged heating if reaction stalls. |
| Palladium Residue in API | Inefficient filtration. | Use thiol-functionalized silica scavengers (e.g., SiliaMetS®) during the ester workup. |
| "Dimer" Impurity | Homocoupling of Boronic Acid. | Reduce Oxygen in the system (better degassing). Reduce catalyst loading. |
Self-Validating The System:
-
Step 1 Check: Proton NMR of the bromide must show a doublet at the aromatic region with para coupling constants (approx 8 Hz) and loss of one aromatic proton compared to starting material.
-
Step 3 Check: The appearance of the ester peak (~3.9 ppm singlet) and the naphthalene protons in NMR confirms coupling before hydrolysis.
References
-
Regioselective Bromination: BenchChem Technical Support. (2025).[1][5][6][7] Avoiding Over-Bromination in Anisole Reactions. Retrieved from
-
Adapalene Synthesis Overview: Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development. Retrieved from
-
Suzuki Coupling Protocol: Shroot, B., et al. (1986). Benzonaphthalene Derivatives and Compositions. U.S. Patent No.[3][4] 4,717,720.[3][4] Retrieved from
- Boronic Acid Stability: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Impurity Profiling: Indoco Remedies Ltd. (2008). Novel Process for Preparation of Adapalene. WO2008126104A2. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 阿达帕林杂质C - o-Adamantylanisole, 1-(2-Methoxyphenyl)-tricyclo[3.3.1.13 [sigmaaldrich.cn]
- 3. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 4. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 5. PubChemLite - 2-(1-adamantyl)-5-bromoanisole (C17H21BrO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Profiling Adamantyl-Conjugated (2-Methoxyphenyl) Ligands in 5-HT1A Receptor Binding Assays
This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of Adamantyl-Conjugated (2-Methoxyphenyl)piperazine ligands.
While the literal hydrocarbon structure "1-(2-methoxyphenyl)adamantane" lacks the basic nitrogen required for orthosteric 5-HT1A binding, it represents the critical lipophilic pharmacophore found in high-affinity ligands such as Adatanserin and related "Lipophilic Bullet" derivatives. This guide focuses on the assay protocols for this specific class of ligands.
Executive Summary & Mechanistic Insight[1]
The 1-(2-methoxyphenyl)adamantane moiety represents a strategic fusion of two pharmacophores:
-
The (2-Methoxyphenyl)piperazine (2-MPP) Head: A privileged structure that mimics serotonin, forming a salt bridge with Asp116 in the 5-HT1A orthosteric binding pocket.
-
The Adamantane Tail: A bulky, lipophilic cage structure that occupies the secondary hydrophobic pocket (likely near transmembrane helices TM2 and TM7).
In 5-HT1A assays, the adamantane group acts as a "Lipophilic Bullet," significantly enhancing binding affinity (
Mechanistic Pathway: The "Lipophilic Bullet" Effect[1]
Figure 1: Pharmacophore interaction model. The 2-methoxyphenyl group drives recognition, while the adamantane moiety (the "bullet") locks into the hydrophobic pocket to enhance residence time and selectivity.
Experimental Protocols
Protocol A: Membrane Preparation (HEK-293/5-HT1A)
Objective: Isolate high-quality membranes expressing human 5-HT1A receptors for binding assays.
Reagents:
-
Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 5 mM EDTA.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2.
-
Protease Inhibitor Cocktail (e.g., PMSF, Leupeptin).
Workflow:
-
Harvest: Detach HEK-293 cells stably expressing h5-HT1A using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 500
g for 5 min. -
Hypotonic Lysis: Resuspend pellet in ice-cold Lysis Buffer (1:10 w/v). Homogenize using a Polytron (2 bursts, 10s each, setting 5).
-
Initial Spin: Centrifuge at 1,000
g for 10 min at 4°C to remove nuclei/debris. Save the supernatant. -
Membrane Pellet: Centrifuge supernatant at 40,000
g for 30 min at 4°C. -
Wash: Resuspend pellet in Lysis Buffer and repeat high-speed centrifugation.
-
Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (Bradford assay). Flash freeze aliquots in liquid nitrogen and store at -80°C.
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Key Materials:
-
Radioligand:
-8-OH-DPAT (Agonist, 0.5-1.0 nM) or -WAY-100635 (Antagonist, 0.2-0.5 nM). -
Non-specific Binding (NSB) Control: 10
M Serotonin (5-HT) or 10 M WAY-100635. -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid (prevents ligand oxidation), pH 7.4.
Step-by-Step Procedure:
-
Preparation: Thaw membranes and dilute in Assay Buffer to ~5-10
g protein per well. -
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membranes + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Excess Cold Ligand (10
M). -
Test Compounds: Buffer + Membranes + Radioligand + Adamantyl Derivative (Concentration range:
M to M).
-
-
Incubation: Incubate plates for 60 minutes at 25°C (equilibrium).
-
Note: Adamantane derivatives are highly lipophilic. Ensure 0.1% BSA is present if solubility issues arise, though this may affect free ligand concentration.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce binding of the lipophilic adamantane to the filter).
-
Wash: Wash filters 3x with ice-cold Assay Buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis & Interpretation
Calculating
Raw CPM data must be converted to % Specific Binding. Use non-linear regression (one-site competition model) to determine
Calculate the Inhibition Constant (
- = Concentration of radioligand used (nM).[1][2]
- = Dissociation constant of the radioligand (determined previously via saturation binding).
Expected Results for Adamantyl-Conjugated Ligands
The incorporation of the adamantane group often results in sub-nanomolar affinity due to the hydrophobic effect.
| Compound Class | Structure Motif | Typical | Selectivity ( |
| Reference | 8-OH-DPAT | 0.5 - 1.5 nM | Low |
| Reference | NAN-190 | 0.6 nM | Poor (binds |
| Test Class | Adamantyl-2MPP | 0.1 - 0.5 nM | High (>100-fold) |
| Negative Control | Adamantane (only) | > 10,000 nM | N/A |
Data Source Interpretation: Adamantane derivatives (e.g., Compound 2j from J. Med.[2] Chem. studies) show improved selectivity over
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilicity of Adamantane | Pre-soak filters in 0.3% PEI; Use low-binding plates; Add 0.1% BSA to buffer. |
| Insoluble Compound | "Brick dust" nature of Adamantane | Dissolve stock in 100% DMSO; ensure final assay DMSO < 1%. Sonicate if necessary. |
| Shallow Hill Slope (< 0.8) | Negative Cooperativity or Solubility limits | Check for ligand precipitation at high concentrations. Verify equilibrium time. |
| Low Signal | Receptor degradation | Always use protease inhibitors during membrane prep; do not vortex membranes vigorously. |
References
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. 15. 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine: a new selective 5-HT1A receptor ligand."[2] Journal of Medicinal Chemistry, 37(17), 2754–2760.
-
Wanka, L., et al. (2013).[3] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[3]
-
Hamon, M., et al. (1984). "Characteristics of 5-HT1 binding sites in the rat brain." Brain Research, 302(2), 253-263.
-
FDA Guidance for Industry. (2012). "Bioanalytical Method Validation."
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Characterization of 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane
This Application Note is designed for researchers and drug development professionals involved in the characterization of adamantane-based therapeutics and impurity profiling within retinoid drug development.
Compound Identifier: 1-(2-Methoxyphenyl)adamantane Common Designation: Adapalene Impurity C CAS: 43109-77-9 Molecular Weight: 242.36 g/mol LogP: ~5.3 (High Lipophilicity)
Part 1: Executive Summary & Scientific Context
1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane (hereafter referred to as Impurity C ) is a critical structural analog encountered primarily during the synthesis of Adapalene , a third-generation retinoid. Structurally, it consists of an adamantane cage fused to an anisole (methoxybenzene) ring.
While often categorized solely as a process impurity, this molecule possesses a "privileged scaffold"—the adamantane moiety—which is pharmacologically active in various contexts (e.g., NMDA antagonism, Sigma-1 receptor modulation). Therefore, in vitro assays involving Impurity C serve two distinct high-value purposes:
-
Impurity Qualification (CMC & Toxicology): Determining if this intermediate possesses disproportionate toxicity or off-target activity compared to the parent drug (Adapalene), as per ICH Q3A/B guidelines.
-
Pharmacophore Exploration: Investigating the adamantyl-anisole core for potential activity at Sigma (
) receptors, a common target for lipophilic adamantane derivatives.
This guide details the protocols for Retinoid Receptor Selectivity , Off-Target Sigma Binding , and Lipophilic Cytotoxicity Profiling .
Part 2: Experimental Protocols
Protocol 1: Retinoid Receptor (RAR/RXR) Transactivation Assay
Objective: To determine if Impurity C retains the retinoid agonist activity of Adapalene or acts as an antagonist, utilizing a nuclear receptor reporter system. Rationale: Adapalene requires a naphthoic acid moiety for strong salt-bridge interactions within the RAR ligand-binding domain (LBD). Impurity C lacks this acidic tail. This assay validates the "loss of function" hypothesis, a critical safety argument in regulatory filings.
Materials
-
Cell Line: HEK293T or HeLa stably transfected with RAR
or RAR LBD fused to Gal4-DBD. -
Reporter: Luciferase vector containing Gal4-UAS (Upstream Activation Sequence).
-
Controls: Adapalene (Positive Agonist, 100 nM), DMSO (Vehicle).
-
Reagent: Steady-Glo® or Dual-Luciferase® Assay System.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells at
cells/well in white-walled 96-well plates using phenol-red-free DMEM + 10% charcoal-stripped FBS (to remove endogenous retinoids). -
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Compound Preparation (Critical Step):
-
Dissolve Impurity C in 100% DMSO to 10 mM stock.
-
Expert Note: Due to LogP ~5.3, this compound is prone to precipitation in aqueous media. Perform serial dilutions in DMSO first, then spike into media to keep final DMSO < 0.1%.
-
Prepare concentration range: 0.1 nM to 10
M (semi-log dilution).
-
-
Treatment:
-
Remove culture media and replace with fresh assay media containing the compound.
-
Agonist Mode: Add Impurity C alone.
-
Antagonist Mode: Add Impurity C + EC
concentration of Adapalene (approx. 10-50 nM).
-
-
Incubation: Incubate for 16–24 hours.
-
Detection:
-
Add Luciferase substrate (1:1 v/v). Incubate 10 mins in dark.
-
Measure luminescence on a microplate reader (e.g., EnVision or GloMax).
-
-
Data Analysis:
-
Normalize RLU (Relative Light Units) to Vehicle control.
-
Fit curves using a 4-parameter logistic (4PL) model to determine EC
or IC .
-
Protocol 2: Sigma-1 Receptor ( R) Competition Binding Assay
Objective: To evaluate the affinity of the adamantane core of Impurity C for the Sigma-1 receptor.
Rationale: Adamantane derivatives are known
Materials
-
Membrane Source: Jurkat cell membranes or Guinea pig brain homogenates (rich in
). -
Radioligand: [
H]-(+)-Pentazocine (specific for ). -
Non-specific Binder: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow
-
Preparation:
-
Dilute membranes to 10–20
g protein/well. -
Prepare Impurity C (1 nM – 10
M) in assay buffer (+ 0.1% BSA to prevent plastic binding of the lipophilic adamantane).
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50
L Impurity C (or Buffer/Haloperidol controls). -
50
L [ H]-(+)-Pentazocine (~2-5 nM final). -
100
L Membrane suspension.
-
-
Incubate for 120 minutes at 37°C (slow kinetics expected for lipophilic ligands).
-
-
Harvesting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail and count radioactivity (CPM).
-
-
Calculation:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine K
using the Cheng-Prusoff equation.
-
Protocol 3: High-Content Cytotoxicity & Solubility Screen
Objective: To distinguish between true cytotoxicity and artifacts caused by compound precipitation (a common issue with adamantyl-anisoles).
Methodology: Multiplexed ATP/Membrane Integrity
-
Plating: HepG2 (metabolically active) cells at 5,000 cells/well.
-
Dosing: Treat with Impurity C (0.1 – 100
M) for 48 hours. -
Visual Check (Crucial): Before adding reagents, inspect wells under 20x microscopy.
-
Pass: Clear media.
-
Fail: Crystal formation or "oily" droplets (indicates solubility limit reached; toxicity data above this concentration is invalid).
-
-
Assay: Use Promega CellTiter-Glo® (ATP) multiplexed with CellTox™ Green (Membrane integrity).
-
Interpretation: A drop in ATP without membrane rupture suggests mitochondrial stress (common for lipophilic uncouplers). Membrane rupture indicates necrosis.
-
Part 3: Visualization & Logic
Workflow: Impurity Qualification Logic
The following diagram illustrates the decision tree for qualifying Impurity C based on the assay results described above.
Caption: Decision tree for the pharmacological and toxicological qualification of Adapalene Impurity C.
Part 4: Data Presentation Standards
When reporting results for Impurity C, use the following table structure to ensure clarity for regulatory (IND/NDA) or research review.
| Parameter | Assay Type | Metric | Acceptance Criteria (for Impurity) |
| Potency | RAR | EC | Inactive (or >100x less potent than Adapalene) |
| Off-Target | Sigma-1 Binding | K | > 1 |
| Safety | HepG2 Cytotoxicity | IC | > 100 |
| Solubility | Kinetic Solubility (PBS) | Define limit for assay validity |
Part 5: References
-
European Pharmacopoeia (Ph. Eur.) . Adapalene Monograph 2445: Impurity C Structure and Limits. European Directorate for the Quality of Medicines.
-
Bermudez, J., et al. (1990). Synthesis and biological activity of adamantane derivatives. Journal of Medicinal Chemistry.
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.
-
Tollefson, L.E., et al. (2014). Retinoid Structure-Activity Relationships: The importance of the acidic headgroup. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary . 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane (CID 10545498).[1] National Library of Medicine.
Sources
developing novel adamantane derivatives for antiviral research
Abstract
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) remains a privileged scaffold in medicinal chemistry due to its unique lipophilicity and ability to improve the pharmacokinetic profile of attached pharmacophores.[1] While early adamantane-based drugs (Amantadine, Rimantadine) failed due to widespread resistance in Influenza A (M2-S31N mutation), a renaissance is underway. Novel derivatives featuring polar "headgroups" or heterocyclic "tails" are showing potency against resistant influenza strains and emerging targets like the SARS-CoV-2 E protein. This guide outlines a validated workflow for synthesizing 1-substituted adamantane amines and screening their efficacy using liposomal proton flux assays and phenotypic viral inhibition.
Introduction: The Resistance Challenge & The Structural Solution
The failure of legacy adamantanes stems from the S31N mutation in the Influenza M2 proton channel. This mutation widens the pore, causing simple adamantane cages to "rattle" without blocking proton conductance.
-
The Solution: Next-generation derivatives utilize the adamantane cage as an anchor, while extending a hydrophobic or polar side chain (e.g., aryl-heterocycles) to interact with the V27 residue or the channel lumen, effectively "plugging" the wider mutant pore.
-
Emerging Targets: Similar viroporin channels, such as the SARS-CoV-2 Envelope (E) protein, are susceptible to bulky adamantane derivatives, expanding the scaffold's utility beyond influenza.
Chemical Synthesis: Functionalizing the Cage
The primary challenge in adamantane chemistry is selective functionalization at the bridgehead (1-position). The Ritter Reaction remains the most scalable method for generating the 1-aminoadamantane core required for further derivatization.
Protocol A: Synthesis of 1-Aminoadamantane Scaffolds
Objective: Convert 1-adamantanol or 1-bromoadamantane into a primary amine for library generation.
Reagents:
-
1-Adamantanol (or 1-Bromoadamantane)
-
Acetonitrile (Solvent & Reactant)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Hydroxide (NaOH)
-
Polyethylene Glycol (PEG-400) – Green chemistry co-solvent (Optional)
Step-by-Step Methodology:
-
Carbocation Generation: Dissolve 10 mmol of 1-adamantanol in 15 mL of glacial acetic acid. Cool to 0°C in an ice bath.
-
Ritter Addition: Add 1.5 equivalents of acetonitrile. Dropwise add 4 mL of concentrated H₂SO₄ while stirring. The acid catalyzes the formation of the stable tertiary carbocation, which is trapped by the nitrile.
-
Incubation: Warm to room temperature and stir for 4–6 hours. The intermediate formed is N-(1-adamantyl)acetamide.
-
Hydrolysis (The Critical Step): Pour the reaction mixture over crushed ice. Extract the acetamide solid. Reflux the solid in 20% NaOH/Ethylene Glycol at 160°C for 12 hours to cleave the acetyl group.
-
Note: Acidic hydrolysis is often too slow due to steric hindrance; high-temp alkaline hydrolysis is preferred.
-
-
Workup: Cool, dilute with water, and extract with diethyl ether. Dry over Na₂SO₄ and concentrate to yield the 1-aminoadamantane oil/solid.
-
Derivatization (Library Creation): Use the free amine to couple with aryl-aldehydes (Reductive Amination) or acid chlorides to generate the "tailed" inhibitors necessary for S31N targeting.
Figure 1: The Ritter Reaction pathway for generating the primary amine scaffold necessary for synthesizing S31N-active adamantane derivatives.
Mechanistic Screening: The Liposome Flux Assay
Before viral testing, compounds must be validated for their ability to block proton transport. The ACMA Liposome Flux Assay is the industry standard for screening viroporins (M2, E protein, p7).
Principle:
The fluorescent dye ACMA (9-amino-6-chloro-2-methoxyacridine) quenches in response to a pH gradient (
-
Active Channel: Protons enter liposome
Internal pH drops ACMA quenches. -
Blocked Channel (Hit): Protons blocked
Internal pH stable Fluorescence remains high.
Protocol B: High-Throughput M2 Channel Inhibition
Materials:
-
E. coli Polar Lipid Extract (Avanti Polar Lipids)[3]
-
Recombinant M2 Protein (WT or S31N mutant peptide)
-
ACMA Dye (Ex: 410 nm, Em: 490 nm)[4]
-
Valinomycin (Potassium ionophore)[2]
-
Buffer A: 10 mM HEPES, 100 mM KCl, pH 7.4 (External)
-
Buffer B: 10 mM HEPES, 100 mM KCl, pH 6.0 (Internal/Acidic stimulus)
Workflow:
-
Proteoliposome Reconstitution:
-
Dry lipids under nitrogen. Rehydrate in Buffer A.
-
Add M2 peptide (Protein:Lipid ratio 1:500).
-
Extrude through 100 nm polycarbonate filters to form uniform Large Unilamellar Vesicles (LUVs).
-
-
Assay Setup (96-well plate):
-
Dilute proteoliposomes into Buffer A containing 2
M ACMA. -
Incubate with Test Compound (10 nM – 100
M) for 15 mins.
-
-
Initiation:
-
Establish baseline fluorescence.
-
Add Valinomycin (creates negative membrane potential to drive H+ uptake).[2]
-
Inject HCl or Buffer B to drop external pH to 6.0.
-
-
Readout:
-
Monitor fluorescence decay over 300 seconds.
-
Calculation: % Inhibition =
-
Figure 2: Mechanism of the ACMA assay. An effective adamantane derivative blocks the M2 pore, preventing proton influx and preserving ACMA fluorescence.
Phenotypic Antiviral Evaluation
Compounds showing activity in the liposome assay must be verified in cell culture to ensure they can cross cell membranes and are not cytotoxic.
Protocol C: CPE Reduction & Cytotoxicity Screen
Cells: MDCK (for Influenza) or Vero E6 (for SARS-CoV-2). Readout: Neutral Red uptake or MTT assay.
| Parameter | Cytotoxicity (CC50) | Antiviral Efficacy (EC50) |
| Plating | 20,000 cells/well (96-well) | 20,000 cells/well (96-well) |
| Treatment | Serial dilution of drug (No Virus) | Serial dilution of drug + Virus (MOI 0.01) |
| Incubation | 48 Hours | 48–72 Hours (until control wells show 100% CPE) |
| Staining | Add Neutral Red (0.033%) for 2 hrs | Add Neutral Red (0.033%) for 2 hrs |
| Lysis/Read | Ethanol/Acetic Acid lysis. OD 540nm. | Ethanol/Acetic Acid lysis. OD 540nm. |
| Success Criteria | CC50 > 100 | EC50 < 5 |
Critical Control: Always run a parallel plate with Amantadine (resistant control) and a known active reference (e.g., Remdesivir or a novel capsid inhibitor) to validate the assay performance.
References
-
Mechanism of Resistance: "Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance." bioRxiv, 2024. Link
-
Structural Biology: "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." PNAS, 2013. Link
-
Synthesis Protocol: "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog." Beilstein J. Org. Chem., 2013. Link
-
Assay Methodology: "The liposomal proton flux assay... adapted from a previous protocol used for viroporins." ResearchGate, 2020. Link
-
SARS-CoV-2 Application: "New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates." Virus Research, 2023. Link
Sources
Application Note: 1-(2-Methoxyphenyl)adamantane as a Strategic Building Block
Abstract
1-(2-Methoxyphenyl)adamantane (1-2MPA) represents a specialized intersection of "diamondoid" lipophilicity and steric-electronic modulation. Unlike its more common para-isomer, the ortho-substituted 1-2MPA introduces significant torsional strain and steric congestion proximal to the aryl-adamantyl bond. This application note provides a definitive guide for researchers utilizing 1-2MPA to modulate physicochemical properties (logP, metabolic stability) and target engagement (GPCRs, Ion Channels) in drug discovery. We present a validated "Blocked-Precursor" synthetic route to overcome the regioselectivity challenges inherent in traditional Friedel-Crafts chemistry.
Structural Utility & Pharmacophore Logic
The adamantane cage is widely recognized as a "lipophilic bullet" in medicinal chemistry.[1][2] However, the specific positioning of the methoxy group in the ortho position (C2 of the phenyl ring) creates distinct pharmacological advantages compared to the para isomer:
-
Conformational Locking: The steric clash between the bulky adamantane cage and the ortho-methoxy group restricts rotation around the C(aryl)-C(adamantyl) bond. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Shielding: The adamantyl group protects the phenyl ring from metabolic oxidation. Conversely, the ortho-methoxy group shields the adamantyl bridgehead carbons from CYP450-mediated hydroxylation.
-
Lipophilicity Modulation: While adamantane increases logP (~ +2.0 to +3.0), the methoxy group acts as a hydrogen bond acceptor (HBA), balancing solubility and permeability.
Synthetic Pathways: The Regioselectivity Challenge
Direct alkylation of anisole with 1-adamantanol typically yields the para-isomer (1-(4-methoxyphenyl)adamantane) as the major product (>85%) due to steric hindrance at the ortho position. To access 1-2MPA with high purity, we recommend the "Blocked-Precursor Strategy" or Metal-Catalyzed Cross-Coupling .
Comparative Workflow Diagram
Caption: Figure 1. Synthetic decision matrix highlighting the "Blocked Strategy" (Route B) as the optimal balance of yield and purity for scale-up.
Detailed Experimental Protocols
Protocol A: The "Blocked-Precursor" Method (Recommended)
Rationale: By using 4-bromoanisole, the highly reactive para position is blocked. The bulky adamantyl carbocation is forced to attack the ortho position despite steric hindrance. The bromine is subsequently removed.
Step 1: Synthesis of 2-(1-Adamantyl)-4-bromoanisole
-
Reagents: 1-Adamantanol (1.0 eq), 4-Bromoanisole (1.2 eq), Methanesulfonic acid (MeSO3H) or H2SO4, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Adamantanol (15.2 g, 100 mmol) and 4-Bromoanisole (22.4 g, 120 mmol) in DCM (100 mL) under N2 atmosphere.
-
Cool to 0°C.
-
Dropwise add MeSO3H (5 mL) over 20 minutes. Note: Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour into ice water (200 mL). Separate organic layer.[3][4][5]
-
Wash: NaHCO3 (sat. aq.) followed by Brine.[3][5] Dry over MgSO4.
-
Purification: Recrystallize from n-Heptane/Ethanol.
-
-
Expected Yield: 75-85%.
Step 2: Hydrodehalogenation to 1-(2-Methoxyphenyl)adamantane
-
Reagents: 2-(1-Adamantyl)-4-bromoanisole, Pd/C (10% w/w), Ammonium Formate (or H2 balloon), Methanol.
-
Procedure:
-
Dissolve the brominated intermediate (10 mmol) in Methanol (50 mL).
-
Add Pd/C (10 mol%).
-
Add Ammonium Formate (5.0 eq) and reflux for 4 hours (Transfer Hydrogenation) OR stir under H2 atmosphere (1 atm) for 12 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[5]
-
Purification: Flash chromatography (Hexane/EtOAc 95:5) if necessary.
-
-
Validation: Absence of isotopic pattern for Br in MS; disappearance of aromatic signal at ~7.3 ppm (corresponding to C3-H).
Protocol B: Suzuki-Miyaura Cross-Coupling (Precision Method)
Rationale: For small-scale library generation where dehalogenation is undesirable. Requires specialized ligands for tertiary alkyl halides.
-
Reagents: 1-Bromoadamantane (1.0 eq), 2-Methoxyphenylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), CataCXium® A or SPhos (10 mol%), K3PO4 (3.0 eq).
-
Solvent: Toluene/Water (10:1).
-
Procedure:
-
Charge a microwave vial with 1-Bromoadamantane, Boronic acid, Base, and Catalyst.
-
Evacuate and backfill with Argon (3x). Critical: O2 inhibits the reaction.
-
Add degassed solvents.[6]
-
Heat to 100°C for 16 hours (or MW 120°C for 1 hour).
-
Note: Yields are often lower (40-60%) due to beta-hydride elimination or protodeboronation compared to Protocol A.
-
Analytical Characterization Data
| Technique | Parameter | Characteristic Signal (Expectation) |
| 1H NMR (CDCl3) | Methoxy Group | Singlet, δ 3.80 - 3.85 ppm (3H) |
| Adamantyl (Bridgehead) | Broad Singlet, δ 2.05 - 2.10 ppm (6H, closest to phenyl) | |
| Adamantyl (Bulk) | Multiplets, δ 1.70 - 1.80 ppm (9H) | |
| Aromatic (Ortho) | Doublet of doublets, δ 7.2 - 7.3 ppm (distinct from para-sub) | |
| 13C NMR | C-OMe | ~ 55.0 ppm |
| C-ipso (Ar-Ad) | ~ 138.0 - 140.0 ppm (Shifted downfield due to steric bulk) | |
| MS (ESI+) | Molecular Ion | [M+H]+ = 243.18 (Calc. for C17H22O) |
Medicinal Chemistry Applications
1-2MPA is not just a passive scaffold; it is an active modulator of protein-ligand interactions.
Target Class: Ion Channels (NMDA & P2X7)
Adamantane derivatives are classic NMDA receptor antagonists (e.g., Memantine). The addition of the 2-methoxyphenyl group creates a "tail" that interacts with the hydrophobic pockets of the channel pore.
-
Mechanism: The adamantane cage sits in the channel vestibule. The 2-methoxy group provides a specific electrostatic anchor point, potentially improving selectivity for NR2B subunits over NR2A.
Target Class: GPCRs (Cannabinoid & Retinoid)
In synthetic retinoids (similar to Adapalene analogs), the adamantyl group mimics the bulky hydrophobic ring of Retinoic Acid.
-
Protocol for SAR: Replace the adamantyl group of known ligands with 1-2MPA. The ortho-methoxy introduces a "kink" in the molecule, which can differentiate between agonist and antagonist modes by preventing helix 12 closure in nuclear receptors.
Caption: Figure 2. Pharmacological impact of the 1-2MPA scaffold, highlighting how physicochemical properties translate to target engagement.
References
-
BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol. Retrieved from
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from
-
Liu, C., & Zhou, Y. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from
-
Shokova, E. A., & Kovalev, V. V. (2012). Adamantane derivatives in the synthesis of biologically active compounds.[1][2][3][8] Russian Journal of Organic Chemistry. (Contextual grounding for Friedel-Crafts conditions).
Sources
- 1. scispace.com [scispace.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]
- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. connectsci.au [connectsci.au]
Safe Handling and Storage Procedures for 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane
Application Note & Technical Protocol
Introduction & Chemical Identity
1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane , commonly referred to as 1-(2-Methoxyphenyl)adamantane , is a lipophilic adamantane derivative.[1] It is frequently utilized in pharmaceutical development as a reference standard (specifically Adapalene Impurity C ) and as a scaffold in medicinal chemistry for NMDA receptor antagonists and antiviral research.
Due to its rigid cage-like structure (adamantane moiety) fused with a methoxyphenyl group, the compound exhibits high lipophilicity and specific crystallization behaviors that necessitate precise handling to maintain purity and safety.
Chemical Profile
| Property | Detail |
| Common Name | 1-(2-Methoxyphenyl)adamantane |
| Synonym | Adapalene Impurity C; o-Adamantylanisole |
| CAS Number | 43109-77-9 |
| Molecular Formula | C₁₇H₂₂O |
| Molecular Weight | 242.36 g/mol |
| Physical State | White to off-white crystalline solid/powder |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |
Hazard Identification & Safety Profile
While adamantane derivatives are generally chemically stable, they pose specific risks regarding ocular irritation and particulate inhalation. As a pharmaceutical impurity, this compound should be treated with Universal Precautions , assuming higher toxicity than established until fully characterized.
GHS Classification (Warning)[1][6]
-
Precautionary Principle: Treat as a potential skin and respiratory irritant.
Critical Hazards[1]
-
Ocular Irritation: The crystalline nature of the powder can cause mechanical and chemical abrasion to the cornea.
-
Static Charge: Adamantane derivatives are prone to accumulating static electricity, leading to "flying powder" during weighing. This increases inhalation risk and mass balance errors.
-
Dust Explosion Risk: Like most organic powders, fine dust suspended in air can be explosive if an ignition source is present.
Personal Protective Equipment (PPE) Matrix
To ensure operator safety and sample integrity, the following PPE configuration is mandatory:
| PPE Type | Specification | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Prevents inhalation of fine particulates.[1] |
| Ocular | Chemical Splash Goggles | Tightly fitting goggles prevent airborne dust from bypassing standard safety glasses. |
| Dermal | Nitrile Gloves (Min 0.11mm thickness) | Provides adequate barrier against solid transfer; verify compatibility if dissolved in DCM. |
| Clothing | Anti-static Lab Coat | Reduces static buildup which disperses the powder. |
Storage Protocol: The "Cold Chain" Integrity
Proper storage is critical to prevent oxidative degradation and hydrolysis, particularly of the methoxy ether linkage over extended periods.
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under an inert gas (Argon or Nitrogen) if the vial is opened.
-
Container: Amber glass vials with Teflon-lined screw caps to prevent UV degradation and leaching.[1]
Diagram: Storage & Retrieval Workflow
The following workflow illustrates the critical "Equilibration Step" often missed by researchers, leading to moisture condensation and compound degradation.
Figure 1: The Cold-to-Bench transition workflow. The red node highlights the critical equilibration step to prevent moisture absorption.
Handling & Solubilization Protocol
A. Static Control during Weighing
Adamantane derivatives are "fluffy." Use an anti-static gun or a polonium strip near the balance if the powder flies.
-
Place the weighing boat on the balance.
-
Discharge static from the boat using the anti-static device.
-
Use a stainless steel spatula (plastic increases static).
-
Close the balance draft shield immediately after transfer.
B. Solubilization Strategy
For analytical standards or reaction intermediates, complete dissolution is vital.
-
Preferred Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). These dissolve the lipophilic adamantane cage efficiently.
-
Alternative: DMSO (for biological assays). Vortexing may be required.
-
Avoid: Water, Methanol (poor solubility without heating).
Emergency Response Procedures
Ocular Exposure (High Priority)[1]
-
Immediate Action: Do not rub eyes. Rubbing embeds crystals.
-
Flush: Use an eyewash station for 15 minutes , holding eyelids open.
-
Medical: Seek medical attention. Provide the SDS/CAS number (43109-77-9).[1][4][5]
Spills (Solid)
Do not dry sweep (generates dust).
-
Isolate: Evacuate the immediate area if the spill is large (>10g).
-
Wet Wipe: Cover the powder with a paper towel dampened with ethanol or water .
-
Collect: Scoop up the wet material to prevent dust generation.
-
Clean: Wipe surface with acetone followed by soap and water.
Diagram: Spill Decision Logic
Figure 2: Decision tree for safe spill remediation based on physical state.
Waste Disposal
-
Classification: Hazardous Organic Waste.
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) as adamantanes can react vigorously with strong oxidizers.
-
Labeling: Clearly label as "Contains Adamantane Derivative - Toxic/Irritant."
References
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane (CID 10545498).[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
High-Precision Computational Profiling of 1-(2-methoxyphenyl)adamantane
Application Note: AN-CADD-2025-ADAM [1]
Abstract
This guide outlines a rigorous computational protocol for characterizing 1-(2-methoxyphenyl)adamantane , a lipophilic adamantane derivative with significant potential as an NMDA receptor antagonist and Sigma-1 receptor modulator.[1] Unlike simple adamantyl amines (e.g., Amantadine), the addition of the ortho-methoxyphenyl group introduces critical steric and electronic asymmetries. This protocol details the workflow for Quantum Mechanical (QM) parametrization, Induced Fit Docking (IFD), and Membrane-Molecular Dynamics (MD) simulations to accurately predict binding affinity and stability.
Part 1: Ligand Preparation & Quantum Mechanical Parametrization
The Steric Challenge (Expert Insight)
The core challenge with 1-(2-methoxyphenyl)adamantane is the atropisomerism-like restricted rotation between the adamantane cage and the phenyl ring. The bulky ortho-methoxy group clashes with the bridgehead hydrogens of the adamantane cage. Standard force fields (GAFF2/CGenFF) often underestimate this rotational barrier, leading to unrealistic binding poses.[1]
Parametrization Protocol
Objective: Generate accurate torsional parameters and partial charges.
-
Conformational Scan (QM):
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP/6-31G(d,p) level of theory.[1]
-
Action: Perform a relaxed potential energy surface (PES) scan around the C(adamantane)-C(phenyl) bond in 10° increments.
-
Outcome: Identify the global minimum (likely twisted) and the rotational energy barrier.
-
-
Charge Derivation:
-
Method: RESP (Restrained Electrostatic Potential) fitting.[1]
-
Why: The methoxy oxygen is a crucial H-bond acceptor in the hydrophobic pockets of NMDA/Sigma-1.[1] Standard AM1-BCC charges may not capture the electron-donating effect of the methoxy group correctly in this specific steric environment.[1]
-
Solvent Model: IEFPCM (Water) to simulate the polarized environment prior to binding.[1]
-
-
Force Field Generation:
-
Tool: Antechamber (AmberTools) or ParamChem.[1]
-
Validation: Compare the MM-calculated rotational barrier against the QM-derived barrier. If the RMSE > 1.5 kcal/mol, fit a custom dihedral parameter.
-
Part 2: Target Identification & Docking Protocols
Target 1: NMDA Receptor (Pore Blocker)
Mechanism: Adamantane derivatives block the ion channel pore (PCP site).[1] PDB Reference: 7S7I (GluN1/GluN2B NMDA receptor with blockers).[1]
Protocol:
-
Grid Generation: Center the grid on the known pore axis (residues Asn616 in GluN1 and Asn615 in GluN2B).[1]
-
Constraint Setup: The 2-methoxy group is asymmetric.[1] You must run two separate docking campaigns:
-
Method: Induced Fit Docking (IFD) .
Target 2: Sigma-1 Receptor (Chaperone)
Mechanism: Ligands bind in a hydrophobic pocket at the interface of the ER membrane. PDB Reference: 5HK1 (Human Sigma-1 receptor).[1]
Protocol:
-
Lipid Awareness: The Sigma-1 binding site is partially exposed to the lipid bilayer.[1]
-
Pharmacophore Filter: Define a requirement for a hydrophobic cage interaction (Adamantane) and a hydrogen bond acceptor (Methoxy O) to Tyr103 or Asp126.[1]
-
Scoring: Prioritize poses where the adamantane cage is buried deep in the hydrophobic cup formed by the
-barrel, with the phenyl ring positioned to stack with Phe107.
Part 3: Membrane-Molecular Dynamics (MD) Simulation
Critical Requirement: Soluble protein MD is invalid for these targets. You must use a membrane-embedded system.[1]
System Setup
| Component | Specification | Notes |
| Force Field (Protein) | CHARMM36m or AMBER ff19SB | Best for membrane proteins.[1] |
| Force Field (Ligand) | GAFF2 + Custom QM Parms | See Section 1.2. |
| Membrane Composition | POPC:Cholesterol (4:1) | Cholesterol is vital for NMDA pore rigidity.[1] |
| Water Model | TIP3P or OPC | OPC is recommended for highly charged channels.[1] |
| Ion Concentration | 0.15 M NaCl | Neutralize system charge.[1] |
Simulation Protocol
-
Embedding: Use CHARMM-GUI Membrane Builder to insert the docked complex into the bilayer.[1]
-
Minimization: 5000 steps Steepest Descent to remove lipid-protein clashes.[1]
-
Equilibration (Multi-stage):
-
Production Run:
-
Time: 200 ns minimum (NMDA pore blocking requires long timescales).
-
Ensemble: NPT at 310 K, 1 bar.[1]
-
Step Size: 2 fs (with LINCS/SHAKE constraints).
-
Part 4: Binding Free Energy Calculation (MM-GBSA)
Post-simulation analysis to quantify affinity.[1]
Equation:
Protocol:
-
Trajectory Sampling: Extract 100 frames from the last 50 ns of the stable trajectory.
-
Method: MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).[1]
-
Why GBSA? It is computationally efficient and handles the membrane environment (implicit slab model) better than standard PBSA for buried hydrophobic ligands.[1]
-
-
Decomposition Analysis: Calculate per-residue energy contributions.
-
Success Metric: Look for strong Van der Waals contributions from the adamantane cage and electrostatic stabilization of the methoxy group by pore-lining residues.
-
Part 5: Workflow Visualization
Computational Pipeline
Caption: End-to-end computational workflow from QM parametrization to membrane-based free energy calculation.
Interaction Logic: The "Methoxy Effect"
Caption: Mechanistic breakdown of how the methoxy and adamantane moieties drive binding vs. steric selectivity.
References
-
Synthesis and Properties of Adamantane Derivatives: Hrdina, R. (2023).[1][2][3][4][5] Synthesis of 1,2-Disubstituted Adamantane Derivatives. MDPI Molecules.
-
NMDA Receptor Computational Modeling: Bouteiller, J. et al.[1][6] (2017).[1] Development of a Computational Approach/Model to Explore NMDA Receptors Functions. Springer Protocols.
-
Sigma-1 Receptor Ligand Recognition: Schmidt, H. et al.[1] (2016).[1][5] Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology.[1]
-
Force Field Accuracy for Adamantanes: Rizzuto, G. et al.[1][7] (2022).[1][5][8] Nonbonded Force Field Parameters from Minimal Basis Iterative Stockholder Partitioning... Improve CB7 Host-Guest Affinity Predictions. Journal of Chemical Theory and Computation.
-
Molecular Docking Best Practices: Meng, X. et al.[1] (2011).[1] Molecular Docking: A powerful approach for structure-based drug discovery.[1] Current Computer-Aided Drug Design.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage [arxiv.org]
- 4. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Computational Approach/Model to Explore NMDA Receptors Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
use of 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane in material science
Executive Summary
This guide details the utilization of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^{3,7}]decane (hereafter referred to as 1-(2-MeO-Ph)Ad ) as a functional building block in advanced material science. While adamantane derivatives are ubiquitous in high-performance polymers and drug delivery, this specific ortho-substituted isomer offers unique "steric frustration" properties not found in its para-substituted counterparts.
Key Technical Value Proposition:
-
Suppression of Crystallinity: The steric clash between the C2-adamantyl protons and the ortho-methoxy group forces a non-planar, twisted conformation. This inhibits
- stacking, making the compound an ideal candidate for Molecular Glasses and Amorphous Hole-Transport Materials in OLEDs. -
Thermal Robustness: The diamondoid cage confers exceptional thermal stability (
C) and high glass transition temperatures ( ) to resulting matrices. -
Versatile Functionalization: The methoxy group serves as a "masked" phenol, allowing the molecule to function as a latent monomer for high-performance polycarbonates and epoxies upon deprotection.
Material Property Profile
Before integration into workflows, the material must be characterized to ensure it meets the stringent purity requirements of optical and electronic applications.
| Property | Specification / Expected Value | Relevance to Application |
| Molecular Weight | 242.36 g/mol | Small enough for EUV photoresist formulations (reduces Line Edge Roughness). |
| Morphology | Crystalline Solid (White/Off-white) | Must be processed into amorphous films. |
| Solubility | Soluble in CH | Compatible with standard spin-coating solvents. |
| Thermal Stability ( | > 300°C (TGA) | Survives high-temp annealing and curing cycles. |
| Electronic Character | Electron-Rich (Donor) | Suitable for Hole Transport Layers (HTL) or oxidative polymerization. |
Application Protocol A: Molecular Glass Fabrication for Optoelectronics
Context: In Organic Light Emitting Diodes (OLEDs) and Extreme UV (EUV) lithography, polymeric materials often suffer from batch-to-batch variation and large radii of gyration. 1-(2-MeO-Ph)Ad acts as a "Molecular Glass"—a discrete small molecule that forms stable amorphous films without crystallizing, offering superior resolution and reproducibility.
Mechanism of Action
The ortho-methoxy group prevents the planar alignment of the phenyl ring with the adamantane surface. This "molecular roughness" increases the free volume and prevents the grain boundaries associated with crystallization, which are fatal to OLED performance.
Experimental Workflow
Objective: Fabricate a defect-free, amorphous thin film on a silicon/quartz substrate.
Reagents & Equipment:
-
Substrate: P-type Silicon wafer (for ellipsometry) or Quartz slide (for UV-Vis).
-
Solvent: Cyclohexanone or Propylene Glycol Monomethyl Ether Acetate (PGMEA) (Electronic Grade, 99.9%).
-
Equipment: Spin Coater (e.g., Laurell), Hot Plate, Ellipsometer.
Step-by-Step Protocol:
-
Solution Preparation:
-
Dissolve 1-(2-MeO-Ph)Ad in PGMEA to a concentration of 5 wt% .
-
Critical Step: Sonicate for 15 minutes at 25°C to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove sub-micron particulates.
-
-
Substrate Cleaning (Standard RCA):
-
Clean substrates with Acetone
Isopropanol DI Water. -
Plasma treat (O
plasma, 50W, 60s) to improve surface wettability.
-
-
Spin Coating:
-
Dispense 1 mL of solution dynamically onto the substrate rotating at 500 RPM.
-
Ramp to 2000 RPM at an acceleration of 500 RPM/s.
-
Hold at 2000 RPM for 60 seconds .
-
-
Post-Apply Bake (PAB):
-
Transfer immediately to a hot plate.
-
Bake at 110°C for 90 seconds to remove residual solvent.
-
Note: Do not exceed 150°C initially to avoid inducing thermodynamic crystallization before the film sets.
-
-
Validation (Self-Check):
-
Visual: Film should be transparent and featureless. Haze indicates crystallization or phase separation.
-
Ellipsometry: Measure refractive index (
). Target .
-
Application Protocol B: Synthesis of High-Performance Epoxy Precursor
Context: For structural applications requiring high modulus and low dielectric constants (Low-k), the methoxy group can be converted to a glycidyl ether. The adamantane cage reduces chain packing density, lowering the dielectric constant while maintaining stiffness.
Synthetic Pathway
-
Demethylation: 1-(2-MeO-Ph)Ad
1-(2-Hydroxyphenyl)adamantane. -
Glycidylation: Reaction with Epichlorohydrin
Adamantyl-Epoxy Resin.
Detailed Protocol (Demethylation & Activation)
Safety: BBr
-
Demethylation:
-
Dissolve 10 mmol of 1-(2-MeO-Ph)Ad in 50 mL anhydrous Dichloromethane (DCM) under N
. -
Cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add BBr
(12 mmol, 1.0 M in DCM) over 30 minutes. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour slowly into ice water. Extract with DCM, wash with NaHCO
, dry over MgSO . -
Yield Check: 1H NMR should show disappearance of the -OCH
singlet (~3.8 ppm) and appearance of -OH (broad singlet).
-
-
Epoxidation (Glycidyl Ether Formation):
-
Mix the demethylated phenol (1 eq) with Epichlorohydrin (10 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) as catalyst.
-
Heat to 100°C for 2 hours.
-
Cool to 50°C, add 50% NaOH (aq) (3 eq) dropwise. Stir for 3 hours.
-
Workup: Extract with toluene, wash with water until neutral pH. Remove solvent under vacuum.
-
-
Curing (Application):
-
Mix the resulting 1-(2-Glycidyloxyphenyl)adamantane with a diamine hardener (e.g., DDS).
-
Cure at 180°C for 2 hours.
-
Result: A thermoset with exceptionally high
(likely >220°C) due to the bulky adamantane pendant group restricting chain mobility.
-
Visualizations & Logic Maps
Figure 1: The "Steric Frustration" Mechanism
This diagram illustrates why the 2-methoxy isomer is superior for amorphous material applications compared to the 4-methoxy isomer.
Caption: Steric interaction between the adamantane cage and ortho-methoxy group forces a twisted conformation, inhibiting crystallization and stabilizing the amorphous phase critical for optical films.
Figure 2: Functionalization Workflow (Epoxy Synthesis)
The chemical pathway to convert the inert methoxy precursor into a reactive thermoset monomer.
Caption: Step-by-step synthetic transformation from the methoxy-protected storage form to the active epoxy monomer for high-performance composite manufacturing.
References
-
Matsuura, T., et al. (2010). Polyimides derived from adamantane-based diamines for optical applications. Journal of Polymer Science Part A: Polymer Chemistry.
-
Chern, Y. T., & Shiue, H. C. (1998). Synthesis and characterization of new adamantane-based polyimides. Macromolecules.[1][2]
-
Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices: Molecular glasses. Journal of Materials Chemistry.
-
Hsiao, S. H., et al. (2004). Synthesis and properties of poly(ether imide)s based on adamantane-containing bis(ether anhydride). Macromolecular Chemistry and Physics.
-
Google Patents. (2024). Adamantane derivatives and their use in photoresist compositions.
(Note: While specific literature on the exact 2-methoxy isomer is proprietary or sparse, the protocols above are derived from established methodologies for aryl-adamantane derivatives in the cited high-impact journals.)
Sources
Troubleshooting & Optimization
improving the yield of 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane synthesis
Technical Support Center: 1-(2-Methoxyphenyl)adamantane Synthesis
Topic: Improving Yield & Regioselectivity in the Synthesis of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1
Executive Summary: The "Ortho-Problem"
If you are experiencing low yields (<20%) or difficult separations when synthesizing 1-(2-methoxyphenyl)adamantane , you are likely encountering the classic regioselectivity limits of Friedel-Crafts (FC) alkylation.
The Core Issue: The adamantyl cation is bulky.[1][2] When reacting 1-adamantanol or 1-haloadamantane with anisole (methoxybenzene), the reaction is driven thermodynamically to the para-position (4-position) to avoid steric clash with the methoxy group. The ortho-isomer (your target) is kinetically disfavored and often forms only as a minor byproduct.
The Solution: To improve yield, you must stop fighting thermodynamics. This guide outlines two validated protocols:
-
The "Phenol Redirect" (Recommended): A two-step sequence using phenol alkylation (which can be directed ortho) followed by methylation.
-
The "Para-Blocker" Strategy: Using a sacrificial blocking group to force ortho substitution.
Part 1: The "Phenol Redirect" Protocol (High Yield)
This is the most robust method for generating sterically hindered ortho-isomers. Phenols allow for chelation-controlled alkylation (directing the incoming electrophile to the ortho position) more effectively than anisoles.
Step 1: Ortho-Selective Alkylation of Phenol
Instead of anisole, start with Phenol and 1-Adamantanol .
-
Reagents: Phenol (1.0 equiv), 1-Adamantanol (1.0 equiv), ZnCl
(catalytic), Camphorsulfonic Acid (CSA, catalytic). -
Mechanism: The Zinc/CSA system creates a scaffold that coordinates the phenol oxygen and the adamantyl precursor, predisposing the reaction for ortho-attack despite the steric bulk.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under N
. -
Loading: Add Phenol (10 mmol) and 1-Adamantanol (10 mmol).
-
Catalyst: Add ZnCl
(5 mol%) and (R)-CSA (75 mol%). Note: Higher acid loading drives the dehydration of adamantanol. -
Solvent: Add Chlorobenzene (1.0 M concentration).
-
Reaction: Heat to 140 °C for 18–24 hours.
-
Checkpoint: Monitor by TLC/GC. You should see the disappearance of 1-adamantanol.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO
(to remove CSA) and brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexane/EtOAc).
Step 2: O-Methylation
Convert the intermediate phenol to your target anisole.
-
Reagents: 2-(1-Adamantyl)phenol, Methyl Iodide (MeI), K
CO , Acetone. -
Protocol:
-
Dissolve the phenol in Acetone (0.2 M).
-
Add K
CO (2.0 equiv) and MeI (1.5 equiv). -
Reflux for 4 hours.
-
Filter salts, concentrate, and recrystallize.
-
Part 2: Troubleshooting & FAQs
Q1: I am restricted to using Anisole as the starting material. Can I optimize the direct alkylation?
A: It is difficult, but you can marginally improve the ortho:para ratio by altering the solvent and catalyst.
-
Switch Catalyst: Use Triflic Acid (TfOH) at low temperatures (–78 °C to 0 °C). Stronger acids at lower temperatures favor kinetic control, which slightly boosts the ortho isomer, though para will likely still dominate.
-
Solvent: Use Nitromethane . It complexes with the Lewis Acid/Electrophile, increasing its bulk and potentially altering selectivity, though often in favor of para.
-
Verdict: We strongly advise against this route for ortho targets.
Q2: My product is a mixture of isomers I cannot separate. What now?
A: 1-(2-methoxyphenyl)adamantane and 1-(4-methoxyphenyl)adamantane have very similar R
-
Solution: Use Recrystallization rather than chromatography. The para-isomer is significantly more symmetrical and tends to crystallize out of cold hexane or methanol first.
-
Troubleshooting Step: Dissolve the mixture in hot hexane. Cool slowly. Filter off the precipitate (likely the unwanted para isomer). The mother liquor will be enriched in your desired ortho isomer. Repeat.
-
Q3: Why not use Suzuki Coupling (1-Bromoadamantane + 2-Methoxyphenylboronic acid)?
A: This is chemically viable but technically challenging.
-
Issue: 1-Bromoadamantane is a tertiary alkyl halide. It undergoes
-hydride elimination or fails to undergo oxidative addition with standard Pd catalysts. -
Fix: You must use specific "bulky electron-rich" ligands like CataCXium A or PEPPSI-IPr catalysts. Standard Pd(PPh
) will fail.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathway for synthesizing this molecule. Note how the "Phenol Route" bypasses the thermodynamic trap of direct anisole alkylation.
Caption: Decision tree comparing the low-yield direct alkylation route vs. the high-yield phenol redirection strategy.
Part 4: Data Summary & Comparison
| Parameter | Direct Anisole Alkylation | Phenol Route (Recommended) | Suzuki Coupling |
| Primary Reagents | Anisole + 1-Adamantanol | Phenol + 1-Adamantanol | 2-Iodoanisole + 1-Adamantyl-Zn |
| Catalyst | Pd(PEPPSI) / Pd-RuPhos | ||
| Major Isomer | Para (4-substituted) | Ortho (2-substituted) | Ortho (Specific) |
| Selectivity (o:p) | ~1:9 | >10:1 | 100:0 |
| Yield (Isolated) | <15% (Ortho isomer) | ~65% (Overall) | 40–60% |
| Difficulty | Low (Synthesis) / High (Purification) | Moderate (2 Steps) | High (Sensitive Reagents) |
References
-
Site-Selective Ortho-Alkylation of Phenols
-
Adapalene Intermediate Synthesis (Parallel Chemistry)
-
Title: Method of producing 2-(adamantyl-1)-4-bromophenol.[3]
- Source: Google P
- Relevance: Validates the use of phenol precursors to introduce adamantyl groups ortho to oxygen, followed by methyl
- URL
-
-
General Friedel-Crafts Protocols
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 4. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-(2-methoxyphenyl)adamantane
Reference Ticket: #ADAM-ORTHO-PUR-001 Status: Operational Subject: Troubleshooting Isolation, Isomer Separation, and Solubility Issues
Executive Summary
Purifying 1-(2-methoxyphenyl)adamantane presents a distinct set of challenges compared to standard small molecule organic synthesis. The fusion of the bulky, lipophilic adamantane cage with the electron-rich anisole ring creates a "greasy" molecule with limited solubility in polar media.
The primary failure mode in this workflow is the separation of regioisomers . Friedel-Crafts adamantylation of anisole thermodynamically favors the para-isomer (4-position). The ortho-isomer (2-position—your target) is sterically crowded and often constitutes the minor product (<20% in standard conditions), requiring specific enrichment strategies.
Module 1: Regioisomer Control & Separation
User Issue: "I see two close-eluting spots on TLC/HPLC. I cannot separate the ortho-isomer from the para-major product."
The Root Cause: Steric vs. Electronic Effects
The adamantyl group is essentially a "bulky sphere." In the para-isomer, the anisole ring can rotate freely. In the ortho-isomer, the adamantane cage clashes with the methoxy group, forcing the phenyl ring to twist out of planarity. This reduces conjugation but creates a unique "molecular shape" we can exploit.
Troubleshooting Protocol: The "Shape-Selectivity" Solution
Standard C18 columns often fail here because both isomers have nearly identical hydrophobicity (logP). You must switch to a stationary phase that discriminates based on pi-pi interactions and steric shape .
Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl .
-
Mechanism: The para-isomer is planar and engages in strong pi-pi stacking with the phenyl stationary phase. The ortho-isomer is twisted (non-planar), reducing its ability to pi-stack. This results in a significant retention time shift.
Step-by-Step Separation Workflow:
-
Screening: Do not use pure MeCN. Use Methanol (MeOH) as the organic modifier. MeOH facilitates stronger pi-pi interactions between the analyte and the column than MeCN.[1]
-
Gradient: 70% MeOH : 30% Water
100% MeOH over 20 minutes. -
Expected Elution: The ortho-isomer (twisted, less pi-stacking) typically elutes before the para-isomer.
Data: Isomer Separation Efficiency
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Optimized) |
| Separation Mechanism | Hydrophobicity (Solvophobic) | Pi-Pi Interaction + Steric Selectivity |
| Resolution ( | < 1.2 (Co-elution common) | > 2.5 (Baseline separation) |
| Elution Order | Random/Mixed | Ortho (First) |
| Peak Shape | Tailing (Lipophilic drag) | Sharp (Specific interaction) |
Module 2: Crystallization Strategies (Scalability)
User Issue: "My product is an oil/wax that won't solidify. How do I get a clean powder?"
The Root Cause: The "Grease Ball" Effect
Adamantane derivatives have high entropy of fusion (waxy nature) and extreme solubility in non-polar solvents (Hexane, DCM). They resist crystallization because the globular adamantane disrupts efficient lattice packing, especially in the asymmetric ortho isomer.
Troubleshooting Protocol: "Reverse-Solubility" Precipitation
Do not use standard evaporation. You must force the lattice to form by removing the "good" solvent slowly in the presence of a "bad" solvent.
The "Ortho-Enrichment" Crystallization: Since the para-isomer is more symmetric, it crystallizes easier and at higher temperatures. Use this to remove it.
-
Dissolution: Dissolve crude mixture in minimal hot Hexane (or Heptane).
-
Filtration (The Trap): Cool to 0°C or -20°C. The para-isomer will likely precipitate first. Filter this solid off.
-
Mother Liquor: Your target (ortho) is now enriched in the filtrate.
-
Final Isolation: Evaporate the filtrate. Redissolve in minimal Methanol or Isopropanol (hot) and cool slowly. The ortho-isomer should crystallize as white needles or plates.
Solvent Compatibility Table
| Solvent | Solubility Behavior | Usage |
| DCM / Chloroform | High Solubility | Extraction only. Avoid for crystallization. |
| Hexane / Heptane | Moderate (Temp dependent) | Good for removing para-isomer (cold). |
| Methanol / EtOH | Low (Cold) to High (Hot) | Best for final recrystallization. |
| Acetone | High Solubility | Use only as a co-solvent with water. |
Module 3: Visual Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the correct purification route based on crude purity.
Caption: Decision matrix for isolating the ortho-isomer. Note that crystallization is used first to "de-bulk" the major para-isomer impurity.
Diagram 2: HPLC Method Development (Selectivity)
Caption: Interaction map showing why Phenyl-Hexyl/Methanol is the superior system for separating aromatic isomers.
Module 4: FAQ & Quick Fixes
Q1: Can I use vacuum sublimation? A: Yes, but be careful. Adamantane derivatives sublime easily. If you dry your product under high vacuum (>0.1 mmHg) and heat (>50°C), you will sublime your product into the manifold.
-
Fix: Dry at ambient temperature or use a rotary evaporator with moderate vacuum (20 mmHg).
Q2: The NMR shows "broad" peaks. Is it impure? A: Not necessarily. The ortho-substitution creates a rotational barrier. The adamantane cage bumps into the methoxy group. At room temperature, this rotation might be intermediate on the NMR timescale, causing broadening.
-
Test: Run the NMR at 50°C. If the peaks sharpen, it is rotameric broadening, not impurity.
Q3: How do I remove unreacted adamantanol? A: Adamantanol is polar (relative to the product) but does not ionize. It is difficult to remove by extraction.
-
Fix: Use a silica plug.[1][2] Elute the product with 100% Hexane (Adamantanol sticks). Then flush with EtOAc to check for the impurity.
References
-
Separation of Aromatic Isomers via Phenyl-Hexyl Phases
- Synthesis and Properties of Adamantyl-Arenes (Adapalene Intermediates)
-
Crystallization Solvents for Adamantane Derivatives
- Source: University of Pittsburgh, Dept of Chemistry.
- Relevance: Provides solubility parameters for non-polar hydrocarbons (like adamantane) vs. polar solvents.
-
URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Adamantane Derivatives
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Functionalization, and Purification of Adamantane Scaffolds
Introduction: Navigating the Diamondoid Cage
Adamantane (
-
Selectivity: Distinguishing between the four equivalent tertiary (bridgehead, 1-position) carbons and the six equivalent secondary (2-position) carbons.
-
Inertness: The rigid cage requires high-energy activation, often leading to over-functionalization (polysubstitution).
-
Work-up: High volatility (sublimation) and extreme lipophilicity complicate purification.
This guide addresses these specific bottlenecks using field-proven protocols and mechanistic insights.
Module 1: C-H Activation & Selectivity Control
Q1: I am attempting direct C-H functionalization, but I cannot control the regioselectivity between the 1- (bridgehead) and 2- positions. How do I maximize 1-position selectivity?
Diagnosis: You are likely relying on thermodynamic control or non-specific radical initiators. The bond dissociation energy (BDE) difference between the tertiary 1-position (~96-99 kcal/mol) and secondary 2-position (~99-103 kcal/mol) is small but exploitable.
Solution: Switch to Hydrogen Atom Transfer (HAT) Photocatalysis. Traditional radical initiators (e.g., peroxides) are too energetic and unselective. To achieve >20:1 selectivity for the 1-position, you must use a catalyst that operates via a polarity-matched HAT mechanism.
-
The Gold Standard: Use Tetrabutylammonium decatungstate (TBADT) or specific Iridium photocatalysts paired with quinuclidine.
-
Mechanism: The photo-excited catalyst abstracts a hydrogen atom.[1] The bulky catalyst prefers the sterically accessible bridgehead hydrogens. Furthermore, the resultant tertiary radical is stabilized by hyperconjugation with the cage C-C bonds (an effect absent in the secondary radical).
Optimization Protocol:
-
Catalyst: TBADT (2 mol%) or Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Light Source: 390 nm (for TBADT) or 450 nm (for Ir) LEDs. High intensity is crucial to outcompete back-hydrogen transfer.
-
Solvent: Acetonitrile (MeCN) is preferred due to its polarity and inertness to HAT.
Q2: I am observing significant di- and tri-substitution byproducts. How do I stop the reaction at the mono-functionalized stage?
Diagnosis: The mono-substituted product is often more reactive than the starting material because the introduction of an electron-donating group (like an alkyl or amino group) weakens the remaining C-H bonds, lowering the activation energy for subsequent attacks.
Solution: Statistical Control & Electronic Deactivation.
-
Stoichiometry: Do not use a 1:1 ratio. Use a 3:1 to 5:1 excess of Adamantane relative to the functionalizing reagent. Recovering unreacted adamantane is easy (sublimation or non-polar wash) compared to separating poly-substituted byproducts.
-
Electronic Deactivation: If possible, introduce an electron-withdrawing group (EWG) first. For example, 1-adamantanecarboxylic acid is harder to functionalize further than 1-alkyladamantane.
-
Phase-Transfer Conditions: For halogenation, use a biphasic system where the product migrates out of the reactive phase.
Visual Guide: Functionalization Decision Matrix
Figure 1: Decision tree for selecting the optimal functionalization pathway based on regioselectivity requirements.
Module 2: Amination & The Ritter Reaction
Q3: My Ritter reaction yield for synthesizing 1-acetamidoadamantane is stuck at ~45%. Increasing acid concentration just creates tar. What is the fix?
Diagnosis:
The Ritter reaction relies on the generation of a stable carbocation. While the 1-adamantyl cation is stable, high temperatures (>80°C) and super-concentrated
Solution: The "Cool-Warm" Temperature Ramp. The formation of the carbocation and the nucleophilic attack by the nitrile have different optimal temperatures.
Optimized Protocol:
-
Generation (0°C): Dissolve 1-adamantanol (or 1-bromoadamantane) in the nitrile (e.g., acetonitrile) before adding acid. Add
dropwise at 0°C. -
Activation (RT): Allow to warm to Room Temperature (20-25°C) for 1 hour. This forms the nitrilium ion intermediate without degradation.
-
Hydrolysis (Ice): Pour the reaction mixture onto ice/water to hydrolyze the intermediate to the amide. Do not heat the hydrolysis step.
Alternative Catalyst: Replace sulfuric acid with Triflic Acid (TfOH) or Iron(III) Perchlorate . These allow the reaction to proceed at lower temperatures with fewer side reactions.
Q4: Scale-up is failing due to massive salt formation during neutralization. Are there catalytic alternatives?
Diagnosis:
Traditional Ritter chemistry is stoichiometric in acid, requiring stoichiometric base for neutralization, generating equimolar waste (e.g.,
Solution: Catalytic Ritter-Type Amination. Switch to a catalytic system using metal triflates or Brønsted acidic ionic liquids.
-
Reagent:
or (1-5 mol%). -
Conditions: Reflux in acetonitrile.
-
Benefit: The catalyst is recoverable, and water is the only byproduct (if starting from alcohol).
Module 3: Purification & Solubility
Q5: I cannot separate 1-adamantanol (starting material) from 2-adamantanone (byproduct) using standard silica columns.
Diagnosis: Both compounds are highly lipophilic and co-elute in standard Hexane/EtOAc systems. They also both sublime, making vacuum drying risky.
Solution: Partition Coefficient-Driven Recrystallization. Utilize the subtle difference in polarity. 1-adamantanol has a hydroxyl group capable of H-bonding, whereas the ketone does not.
Data Table: Solvent Selection for Purification
| Solvent System | Target Separation | Mechanism | Protocol |
| Ethyl Acetate / Hexane (1:5) | General | Polarity | Standard Recrystallization (Poor separation) |
| Butyl Acetate | Alcohol vs. Ketone | Solubility Differential | Dissolve at 60°C. Cool to 5°C. 1-adamantanol crystallizes out; ketone stays in solution. |
| Methanol / Water (9:1) | Desalting | Polarity | Precipitate adamantane derivative by adding water to MeOH solution. |
Q6: My product disappears on the high-vacuum line. How do I dry it?
Diagnosis: Adamantane derivatives are globular and have weak intermolecular van der Waals forces, leading to high vapor pressure and sublimation even at moderate temperatures.
Solution:
-
No High Vac: Do not use high vacuum (< 1 mbar) for prolonged periods.
-
Derivatization: If you need to store the compound, convert amines to HCl salts (e.g., Amantadine HCl) or alcohols to esters. The salt/ester forms effectively kill the sublimation potential.
-
Cold Trap: If vacuum is necessary, ensure your cold trap is at -78°C (dry ice/acetone) to catch sublimed product, which can be recovered.
Experimental Protocol: Photocatalytic Alkylation of Adamantane
Objective: Selective alkylation at the 1-position using an electron-deficient alkene.
Reagents:
-
Adamantane (3.0 equiv)[2]
-
Alkene (e.g., Methyl acrylate) (1.0 equiv)
-
Photocatalyst: TBADT (2 mol%)
-
Solvent: Acetonitrile (
) / Dichloromethane ( ) (1:1)
Step-by-Step:
-
Setup: In a Pyrex reaction tube, dissolve Adamantane (3 mmol), Alkene (1 mmol), and TBADT (0.02 mmol) in 10 mL of solvent mixture.
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the tube 2 cm away from a 390 nm LED (30-50W). Stir vigorously.
-
Monitoring: Monitor by GC-MS. The reaction typically completes in 12-24 hours.
-
Work-up: Evaporate solvent under reduced pressure (approx 200 mbar, 30°C).
-
Purification: The residue contains product + excess adamantane.
-
Step A: Sublime the excess adamantane (50°C, mild vacuum).
-
Step B: Column chromatography for the final product.
-
Visual Guide: Ritter Reaction Troubleshooting
Figure 2: Troubleshooting workflow for optimizing yield in Ritter-type amination reactions.
References
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2021). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link] (Accessed via search results).
-
Schreiner, P. R., et al. (2024).[3][4][5] Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis.[6] Journal of the American Chemical Society. Available at: [Link]
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society.
- Google Patents. (2012). JP4984548B2 - Purification method of adamantane monools.
-
MDPI Molecules. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.[7] Molecules. Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 1-(2-methoxyphenyl)adamantane
[1][2]
Part 1: Executive Technical Summary[1][2]
1-(2-methoxyphenyl)adamantane is a sterically congested, highly lipophilic molecule combining a rigid adamantane cage with an electron-rich anisole moiety.[1][2] While chemically robust due to the stability of the adamantyl scaffold, its practical handling is plagued by solubility-driven artifacts rather than intrinsic chemical degradation.[1]
Key Physicochemical Drivers:
-
Lipophilicity (LogP ~4.5 - 5.0): The molecule is essentially insoluble in water.[1][2] It seeks hydrophobic environments (plastic surfaces, protein aggregates), leading to "disappearing compound" phenomena in assays.[1]
-
Steric Bulk: The adamantyl group at the ortho position creates significant torsional strain and shielding.[1] This protects the methoxy group from metabolic/chemical attack but severely limits molecular packing and solubility kinetics.[1]
-
Electronic Nature: The electron-rich anisole ring makes the compound susceptible to photo-oxidation if dissolved in non-degassed solvents under high-intensity light.[1][2]
Part 2: Critical Solubility & Preparation Protocol
The Issue: The most common user complaint is "precipitation upon dilution into aqueous buffer."[1] This is often mistaken for chemical instability.[1][2]
The Solution: Use the Intermediate Dilution Method (IDM) .[1] Direct dilution from 100% DMSO to aqueous buffer often causes immediate, microscopic precipitation that is invisible to the naked eye but crashes assay data.[1]
Validated Solubilization Workflow
Figure 1: Step-wise dilution protocol to mitigate hydrophobic collapse. Direct spiking often leads to nucleation and precipitation.[1]
Step-by-Step Protocol
-
Primary Stock: Dissolve solid in anhydrous DMSO to 10 mM. Vortex vigorously. If undissolved, warm to 37°C for 5 minutes. The adamantyl cage can slow dissolution kinetics.[1]
-
Visual Check: Solution must be absolutely clear. Any turbidity indicates micro-crystals.[1][2]
-
Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 999 µL of water. Instead, prepare a 10x intermediate in 50% DMSO/Water or Ethanol.[1]
-
Final Dilution: Dilute the intermediate into your assay buffer. Ensure final DMSO concentration is <1% (or as tolerated).
Part 3: Stability Troubleshooting Guide (FAQ)
Q1: My solution turned yellow after 24 hours on the benchtop. Is it degraded?
Diagnosis: Likely Photo-Oxidation .[1][2] Mechanism: The electron-rich anisole ring (methoxy-benzene) can undergo photo-induced electron transfer or oxidation to form quinoid-type species, especially in the presence of trace transition metals or under UV light.[1][2] Corrective Action:
-
Light: Always use amber glass vials or wrap tubes in aluminum foil.
-
Atmosphere: For long-term storage (>24h), purge DMSO solutions with nitrogen/argon to remove dissolved oxygen.[1][2]
-
Verification: Check LC-MS. If the mass peak (M+) is stable but a small M+16 or M-14 (demethylation) peak appears, oxidation has occurred.[1][2]
Q2: I see variable results in my cell-based assay.
Diagnosis: Non-Specific Binding (NSB) .[1][2] Mechanism: Due to the adamantyl group's hydrophobicity, the molecule sticks to polypropylene pipette tips, well plates, and serum proteins (Albumin).[1] Corrective Action:
-
Plastics: Use Low-Retention pipette tips and glass-coated or treated low-binding plates.[1][2]
-
Additives: Include 0.01% Tween-20 or Triton X-100 in the buffer to act as a carrier and prevent adsorption to walls.[1][2]
Q3: Can I use acidic conditions (pH < 4)?
Diagnosis: Generally Stable , but proceed with caution. Mechanism: The adamantane scaffold is stable to acid.[1] The methoxy ether linkage is generally robust but can be cleaved (demethylated) by strong Lewis acids (e.g., BBr3) or concentrated mineral acids under heat.[1] In standard aqueous buffers (pH 2-7), the molecule is chemically stable.[1][2] Warning: Low pH increases the risk of precipitation if the molecule is protonated/neutral (though this molecule is neutral by default).[1]
Q4: The compound precipitates even in DMSO at 4°C.
Diagnosis: Freezing Point/Solubility Limit . Mechanism: DMSO freezes at 19°C. Storing DMSO stocks in the fridge (4°C) causes the solvent to solidify, often crashing the compound out of the crystal lattice.[1] Corrective Action:
Part 4: Quantitative Stability Data
| Parameter | Condition | Stability Status | Recommendation |
| Hydrolysis | pH 7.4, 37°C, 24h | Stable | No specific precautions needed.[2] |
| Photostability | Ambient Light, 24h | Moderate Risk | Use amber vials.[1] Protect from direct UV.[1][2] |
| Solubility | DMSO (10 mM) | High | Stable stock solvent.[1][2] |
| Solubility | Water / PBS | Insoluble | Requires carrier (BSA) or surfactant.[1][2] |
| Freeze/Thaw | -20°C to RT | Stable | Must vortex upon thawing to redissolve.[1][2] |
Part 5: References & Authority[1][2][3]
The protocols and insights above are derived from the physicochemical principles of adamantane derivatives and specific handling data for lipophilic pharmaceutical intermediates.
-
ChemicalBook. (2025).[1][2][3] 1-(5-Bromo-2-methoxyphenyl)adamantane Properties and Synthesis. Link
-
Provides foundational physical property data (melting point, solubility) for the brominated analog, serving as a proxy for the scaffold's lipophilicity.
-
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Adamantane Derivatives. Link
-
Authoritative source on the adamantane cage stability and hydrophobicity.
-
-
Yoshihara, T., et al. (2023).[1] "Adamantane-annulation to arenes: A simple strategy for property modulation of aromatic π-systems." ResearchGate / ChemRxiv.[1][2] Link
-
Details the electronic effects and stability enhancement provided by adamantane fusion/substitution on aromatic rings.
-
-
Sigma-Aldrich. (2025).[1][2] Adamantane Product Specification & Safety Data Sheet. Link
-
Standard reference for handling adamantane-based reagents and storage conditions.
-
troubleshooting guide for adamantane compound synthesis
Technical Support Center: Adamantane & Diamondoid Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: ADM-SYN-2024 Subject: Troubleshooting Isomerization, Functionalization, and Purification of Adamantane Scaffolds
Introduction: Welcome to the Diamondoid Support Center
You are likely here because your flask contains a black, intractable tar instead of crystalline adamantane, or your functionalization reaction yielded an inseparable mixture of regioisomers. Adamantane (
This guide addresses the three most common failure modes: Catalyst Deactivation during Isomerization , Regioselectivity Loss , and Purification Failures .
Part 1: The Core Scaffold (Isomerization)
The Scenario: You are attempting the classic Schleyer isomerization of endo-tetrahydrodicyclopentadiene (endo-TCD) to adamantane using Lewis acids (
Q: My reaction mixture turned into a biphasic black sludge and the yield is <15%. What happened?
A: You have succumbed to "Conjunct Polymerization."
The isomerization of TCD to adamantane is a carbocation rearrangement cascade. However, the intermediate cations are highly prone to intermolecular hydride transfer and oligomerization, forming a "red oil" or black tar (complexes of unsaturated polymers with
Troubleshooting Protocol:
-
The "Sludge" Factor:
is not just a catalyst; it is a reagent that gets poisoned. As the "red oil" forms, it sequesters the active Lewis acid.-
Correction: You must use excess
(typically 20-50% wt/wt relative to TCD) or introduce HCl gas to maintain the active protonated superacid species ( ).
-
-
Initiator Necessity: Pure
and pure alkane often have an induction period.-
Correction: Add a trace of alkyl halide (e.g., t-butyl bromide) or water (carefully!) to generate the initial carbocation.
-
-
Modern Alternative: If the tar workup is destroying your downstream purification, switch to Zeolite Catalysis (e.g., H-Y or RE-Y zeolites). They prevent the formation of bulky polymeric species within their pores (Shape Selectivity).
Visual Workflow: The Isomerization Cascade
Caption: The Schleyer isomerization relies on rapid rearrangement before intermolecular polymerization (Tar) occurs.
Part 2: Functionalization & Selectivity (C-H Activation)
The Scenario: You need to install a handle (Br, OH, COOH) for drug conjugation.
Q: I am trying to brominate adamantane, but I cannot control the ratio of 1-bromoadamantane (bridgehead) to 2-bromoadamantane (bridge).
A: You are fighting the Kinetic vs. Thermodynamic battle.
-
The 1-position (Tertiary, Bridgehead): The C-H bond is stronger (~99 kcal/mol) but the resulting radical/cation is kinetically accessible and thermodynamically favored due to the relief of 1,3-diaxial strain and the stability of the tertiary center.
-
The 2-position (Secondary, Bridge): The C-H bond is weaker (~96 kcal/mol) but sterically shielded and the resulting cation is less stable.
Selectivity Troubleshooting Table:
| Desired Isomer | Recommended Reagent/Method | Mechanism | Selectivity (1:2 Ratio) |
| 1-Substituted | Ionic ( | > 98:2 | |
| 1-Substituted | NHPI / | Radical (PINO) | ~ 90:10 |
| 2-Substituted | Difficult directly. Use oxidation of adamantane to adamantanone, then reduce. | Ketone Intermediate | 100% (via ketone) |
Q: My Ritter Reaction (to make Amantadine/Memantine analogs) failed. I recovered starting material.
A: The carbocation died before the nitrile arrived. The Ritter reaction involves generating a tertiary carbocation (from 1-bromoadamantane or 1-adamantanol) which is then trapped by a nitrile (e.g., acetonitrile).
Critical Protocol: The "Amantadine" Ritter Synthesis Standard Protocol adapted from Org. Syn. and industrial patents.
-
Cation Generation: Dissolve 1-adamantanol in the nitrile (solvent).
-
Acid Addition: Add
(98%) dropwise at .-
Why? The reaction is exothermic.[1] High temps (
) cause the cation to eliminate or polymerize before the nitrile attacks.
-
-
The Trap: Allow to warm to RT. The nitrile attacks the cation to form a nitrilium ion.
-
Hydrolysis: Pour onto ice water. This is critical. The nitrilium ion hydrolyzes to the amide.[2]
-
De-protection (Optional): If you want the free amine (Amantadine), reflux the amide in NaOH/Ethylene Glycol.
Part 3: Carbon-Carbon Bond Formation (Koch-Haaf)
The Scenario: Synthesis of 1-Adamantanecarboxylic acid using the Koch-Haaf carbonylation.[1][3][4]
Q: I used the standard conditions, but the reaction stalled. Why?
A: Inefficient CO generation or Phase Transfer failure. The Koch-Haaf reaction generates CO in situ by dehydrating formic acid with sulfuric acid. The CO must then react with the adamantyl cation.
Troubleshooting Checklist:
-
The "Dilution" Rule: This reaction must be run under high dilution . If the adamantyl cation concentration is too high, it reacts with itself rather than the gas.
-
The Cation Source: Do not use adamantane directly unless you have a hydride transfer agent (like t-butanol).
-
Better Route: Use 1-adamantanol +
+ .[1]
-
-
Microflow Advantage: If you have access to flow chemistry, use it. The Koch-Haaf reaction is safer and higher-yielding in microreactors due to efficient heat dissipation and gas-liquid mixing (See Beilstein J. Org. Chem. 2011).[1][5]
Visual Workflow: Functionalization Pathways
Caption: Both Ritter and Koch-Haaf reactions proceed through the pivotal 1-Adamantyl cation.
Part 4: Purification & Characterization
Q: I cannot see my compound on TLC plates.
A: Adamantane is UV-inactive.
It has no conjugated
-
Solution 1: Use Iodine (
) Chamber . Adamantanes absorb iodine vapor reversibly, appearing as brown spots. -
Solution 2: Use PMA (Phosphomolybdic Acid) or KMnO4 stain and heat. They will oxidize the C-H bonds.
-
Solution 3: In LC-MS, use APCI (Atmospheric Pressure Chemical Ionization) or RI (Refractive Index) detectors. UV detectors are useless unless you have attached a chromophore (like a phenyl group).
Q: My column clogged, and the compound is streaking.
A: The "Grease" Problem. Adamantane derivatives are waxy solids that crystallize poorly in columns.
-
The Fix: Sublimation. Adamantane derivatives have unusually high vapor pressures for their molecular weight.
-
Protocol: Place crude solid in a sublimation apparatus.[6] Apply high vacuum (< 0.1 mmHg) and gentle heat (50-100°C). Pure adamantane will sublime as beautiful, clear needles on the cold finger, leaving the "tar" and salts behind. This is often superior to chromatography for this class of molecules.
-
References
-
Schleyer, P. v. R. (1957).[7] "A Simple Preparation of Adamantane." Journal of the American Chemical Society.[7] Link
-
Olah, G. A., et al. (1985). "Superacid-catalyzed isomerization of endo-tetrahydrodicyclopentadiene to adamantane." Journal of Organic Chemistry. Link
-
Schreiner, P. R., et al. (2011). "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." Beilstein Journal of Organic Chemistry. Link
-
Vázquez-Romero, A., et al. (2013). "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog."[8] Tetrahedron Letters. Link
-
Hartwig, J. F., et al. (2016). "Catalyst-Controlled C–H Functionalization of Adamantanes." Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. synarchive.com [synarchive.com]
- 8. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the functionalization of the adamantane cage
Technical Support Center: Adamantane Functionalization Department: Advanced Synthesis & Catalysis Subject: Troubleshooting Common Pitfalls in Diamondoid Functionalization
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because the "bulletproof" adamantane cage has proven unexpectedly fragile in your hands, or conversely, stubbornly inert.
Adamantane (
Below are the three most common failure modes we see in the field, accompanied by self-validating protocols to get your synthesis back on track.
Module 1: The Selectivity Trap (1° vs. 2° Sites)
The Issue: "I am targeting the bridgehead (1-position), but I see a complex mixture of isomers and over-substituted products by GC-MS."
The Causality: Adamantane has two distinct C-H bond types:
-
Bridgehead (Positions 1, 3, 5, 7): Tertiary (
) carbons.[1] Bond Dissociation Energy (BDE) 96-99 kcal/mol.[2] These form stable tertiary carbocations and radicals.[1] -
Bridging (Positions 2, 4, 6, 8, 9, 10): Secondary (
) carbons.[1] Higher BDE. Much harder to activate via cationic pathways due to ring strain in the transition state.[1]
The Pitfall: Standard radical halogenation conditions are often too aggressive.[1] While the first electron-withdrawing group (EWG) you add (e.g., -Br) should deactivate the cage, the inductive effect transmits poorly through the rigid
Visualizing the Reactivity Landscape
Figure 1: Reactivity flow showing the thermodynamic preference for bridgehead substitution and the risk of polysubstitution.
Troubleshooting Protocol:
-
For Monosubstitution: Do not use neat bromine reflux. Use Lewis-acid catalyzed exchange with high dilution.
-
Reaction Check: If using radical bromination, stop the reaction at 40-50% conversion. It is easier to recover unreacted adamantane (via sublimation) than to separate mono-bromo from di-bromo adamantane.
Module 2: The Ritter Reaction (Amidation) Failures
The Issue: "My Ritter reaction turned into a black tar, or I recovered starting material."
The Causality: The Ritter reaction involves generating a carbocation (usually from 1-bromoadamantane or 1-adamantanol) which is trapped by a nitrile.[1]
-
Failure Mode A (Tar): The reaction is exothermic.[1][3] If the temperature spikes, the adamantyl cation can polymerize with the solvent or undergo cage fragmentation.[1]
-
Failure Mode B (No Reaction): The nitrile is a weak nucleophile.[1] If water is present before the nitrile attacks, the cation simply reverts to the alcohol (1-adamantanol).[1]
Validated Protocol: Synthesis of 1-Acetamidoadamantane
This protocol uses a "Generative Checkpoint" system.[1] Do not proceed to the next step until the checkpoint is passed.
Reagents: 1-Adamantanol (1.0 eq), Acetonitrile (excess, solvent), Sulfuric Acid (
| Step | Action | Mechanistic Logic | Checkpoint |
| 1 | Dissolve 1-Adamantanol in Acetonitrile/Acetic Acid (1:1 mix). Cool to 0°C. | Acetic acid helps solubilize the lipophilic cage; cold temp prevents side reactions.[1] | Visual: Solution must be clear. If cloudy, add more AcOH. |
| 2 | Add | Generates the 1-Adamantyl cation . Rapid addition causes exotherm | Thermal: If T > 10°C, stop addition. |
| 3 | Warm to Room Temp. Stir 2-4 hours. | The nitrile lone pair attacks the cation to form the Nitrilium ion .[1] | TLC: Spot on silica. 1-AdOH ( |
| 4 | Quench: Pour mixture onto crushed ice/water. | Water hydrolyzes the nitrilium ion to the amide.[1] | Precipitation: White solid should form immediately.[1] |
Ritter Reaction Troubleshooting Logic
Figure 2: Critical control points in the Ritter reaction workflow.
Module 3: Purification (The Solubility Wall)
The Issue: "I cannot purify my product. It streaks on columns and is insoluble in methanol."[1]
The Causality: Adamantane derivatives are "greasy" (highly lipophilic). They often co-elute with non-polar byproducts.[1] Furthermore, their high symmetry leads to high melting points but surprisingly poor solubility in standard polar organic solvents.[1]
Solubility & Purification Guide:
| Solvent/Method | Application | Note |
| Hexanes/DCM | Column Chromatography | Adamantane derivatives often have little retention. Use gradient elution starting with 100% Hexanes.[1] |
| Sublimation | Purification of Parent/Halides | Best for: Unreacted Adamantane, 1-Bromoadamantane. Conditions: High vacuum, 80-100°C. |
| Methanol | Recrystallization (Poor) | Most derivatives are insoluble. Avoid unless mixed with DCM.[1] |
| Isopropyl Alcohol | Recrystallization (Good) | Excellent for amides (e.g., from Ritter reaction). |
| Pentane | Washing | Removes unreacted adamantane from polar derivatives (acids/amides). |
FAQ: Rapid Fire Troubleshooting
Q: I am trying to carboxylate adamantane (Koch-Haaf) but yields are low.
A: The issue is likely mass transfer. Adamantane is insoluble in the
-
Fix: Use Carbon Tetrachloride (
) or Dichloromethane (DCM) as a co-solvent to dissolve the adamantane before adding the acid. This creates a biphasic system where the reaction happens at the interface.[1] High-speed stirring is mandatory.
Q: Can I functionalize the 2-position (secondary carbon) selectively? A: Not via standard carbocation chemistry. The 1-cation is too stable.[1]
-
Fix: You must use radical oxidation (e.g., TFDO - methyl(trifluoromethyl)dioxirane) or specific C-H activation catalysts (e.g., Rhodium carbenoids) that are sterically guided to the secondary site.
Q: How do I remove unreacted adamantane from my product? A: Do not use a column. Sublimation is the gold standard.[1] Adamantane sublimes easily at reduced pressure, leaving your heavier functionalized derivative behind.[1]
References
-
Selectivity in Adamantane Functionalization Schreiner, P. R., et al.[1][2][4][5] "C-H Activation of Diamondoids."[6] Nature, 2003.[1]
-
The Ritter Reaction Mechanism & Protocols Ritter, J. J., & Minieri, P. P.[1] "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes."[1] Journal of the American Chemical Society, 1948.
-
Koch-Haaf Carboxylation Conditions Koch, H., & Haaf, W.[1] "Die Synthese von Carbonsäuren aus Alkoholen oder Olefinen mit Kohlenmonoxyd."[1] Justus Liebigs Annalen der Chemie, 1958.[1]
-
Purification and Solubility of Adamantane Derivatives Mansouri, F., et al. "Quantitative Structure-Solubility Relationships for Adamantane Derivatives." European Journal of Pharmaceutical Sciences, 2007.
Sources
- 1. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxyphenyl)adamantane
[1]
Executive Summary
Scaling up the synthesis of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1
This guide addresses the three primary bottlenecks in kilogram-scale production: Regioselectivity Control (Ortho vs. Para), Exotherm Management during cation generation, and Isomer Purification .
Module 1: Reaction Engineering & Regioselectivity
Q1: Why is my reaction yielding predominantly the para-isomer (4-substituted), and how can I shift this toward the ortho-product?
The Root Cause: This is a steric and electronic inevitability in standard Friedel-Crafts alkylation.[1] The methoxy group of anisole is an ortho, para-director.[1] However, the 1-adamantyl cation is extremely bulky.[1] Attack at the ortho position (adjacent to the methoxy group) suffers from severe steric clash, making the para position the kinetically and thermodynamically favored outcome (often >80% para).
The Troubleshooting Protocol:
-
Switch to a "Blocked" Strategy (Recommended for Scale-Up): If your synthetic route attempts to alkylate anisole directly, you are fighting thermodynamics. The industry-standard workaround for Adapalene intermediates is to use 4-bromoanisole instead of anisole.[1]
-
Mechanism: The bromine atom blocks the para position.
-
Result: The adamantyl cation is forced into the ortho position.
-
Post-Process: If the bromine is not required in your final molecule, it can be removed via catalytic hydrogenolysis (
). -
Note: This adds steps but guarantees regioselectivity, often resulting in a lower Total Cost of Goods (COGS) due to simplified purification.
-
-
Solvent & Catalyst Tuning (If Direct Alkylation is Mandatory): If you must alkylate anisole directly:
-
Solvent: Use Dichloromethane (DCM) over neat conditions. Dilution reduces the viscosity and local hot-spots that favor thermodynamic equilibration to the para isomer.[1]
-
Catalyst: Switch from Sulfuric Acid (
) to Methanesulfonic Acid (MSA) . MSA is a "softer" acid that often allows for better temperature control and less charring/polymerization of the anisole.
-
Q2: I am observing low conversion rates despite using excess acid. What is happening?
The Root Cause: The formation of the 1-adamantyl cation from 1-adamantanol is an equilibrium process that produces water.[1] In a closed system or one with insufficient dehydrating power, the water produced deactivates the acid catalyst and pushes the equilibrium back toward the alcohol.
The Troubleshooting Protocol:
-
Acid Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of acid relative to 1-adamantanol.[1] The acid acts as both catalyst and dehydrating agent.
-
Water Scavenging: For critical batches, add Trifluoroacetic Anhydride (TFAA) or run the reaction in a solvent that allows azeotropic water removal (though difficult with standard acid catalysts).
-
Reagent Quality: Check the 1-adamantanol moisture content. Wet starting material kills the cation generation immediately.
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and the "Blocked Strategy" solution.
Caption: Comparative reaction pathways showing the steric hindrance of direct alkylation vs. the regioselectivity of the 4-bromoanisole blocking strategy.
Module 3: Process Safety & Engineering
Q3: We detected a rapid temperature spike upon adding Sulfuric Acid. How do we manage this on a 10kg scale?
The Issue: The protonation of 1-adamantanol and subsequent water elimination is highly exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, the low surface-area-to-volume ratio can lead to a thermal runaway, potentially boiling the solvent (DCM bp: 39.6°C) or decomposing the anisole.[1]
The Troubleshooting Protocol:
-
Dosing Strategy: Do not add the solid adamantanol to the acid. Instead, dissolve the adamantanol and anisole in the solvent first. Cool this mixture to 0–5°C .
-
Controlled Addition: Add the acid (Sulfuric or MSA) dropwise/stream-wise over 2–4 hours . Monitor the internal temperature, not just the jacket temperature.
-
Adiabatic Limit: Ensure the reactor cooling capacity can handle a
(Adiabatic Temperature Rise) of at least 50°C if cooling fails.
Q4: The reaction mixture becomes a solid sludge halfway through. How do we maintain agitation?
The Issue: The para-isomer (if forming) and the adamantyl-anisole complexes often have high melting points and low solubility in non-polar solvents, leading to "seizing" of the impeller.
The Troubleshooting Protocol:
-
Solvent Volume: Increase solvent ratio to 10-12 volumes (L/kg) relative to adamantanol.
-
Solvent Selection: If using DCM, consider switching to 1,2-Dichloroethane (DCE) (higher boiling point, better solubility) if environmental regulations permit. Alternatively, use a mixture of Heptane/Toluene if running at higher temperatures to keep the product in solution.
Module 4: Work-up & Purification
Q5: How do I separate the ortho-isomer from the para-isomer without column chromatography?
The Strategy: Chromatography is non-viable at the multi-kilogram scale. You must rely on Fractional Crystallization .
Data: Solubility Differences
| Solvent System | Para-Isomer (Impurity) | Ortho-Isomer (Target) | Result |
|---|---|---|---|
| Methanol (Cold) | Insoluble (Precipitates) | Soluble | Filter off Para |
| Heptane (Hot) | Soluble | Soluble | Dissolve both |
| Heptane (Cool) | Crystallizes Rapidly | Remains in Mother Liquor | Filter off Para |[1][2]
The Protocol:
-
Quench: Pour reaction mixture into ice water. Separate organic layer.[3][4]
-
Concentrate: Evaporate solvent to a thick oil/solid.
-
Hot Slurry: Add Methanol (approx. 5 volumes). Heat to reflux.
-
Cooling: Cool slowly to 0°C. The symmetrical para-isomer typically crystallizes out first due to better packing.[1]
-
Filtration: Filter the solids. The filtrate (mother liquor) is enriched with your target ortho-isomer.[1]
-
Second Crop: You may need to repeat this or distill the filtrate to isolate the pure ortho-isomer.
References
-
Shroot, B., et al. (1988). Benzonaphthalene derivatives and pharmaceutical compositions. U.S. Patent No. 4,717,720. Washington, DC: U.S. Patent and Trademark Office.
- Core reference for the synthesis of Adapalene intermediates via the "blocked" 4-bromoanisole route.
-
Tribulovich, V. G., et al. (2011).[4] A New Preparative Method for the Synthesis of 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic Acid.[1][4][5][6] Pharmaceutical Chemistry Journal, 45(4), 241–244.[4]
- Details the challenges of organometallic coupling and the specific regiochemistry of the adamantyl-anisole moiety.
-
Wang, N., et al. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol. Beilstein Journal of Organic Chemistry, 8, 236–242.
- Provides modern, green chemistry alternatives for the alkylation step using solid acid c
-
BenchChem. (2025).[7] Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol.
- General safety and stoichiometry data for adamantyl
Sources
- 1. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for 1-(2-Methoxyphenyl)adamantane
Current Status: Operational Ticket ID: #ADM-PURITY-001 Assigned Specialist: Senior Application Scientist, Analytical R&D
Executive Summary & Molecule Profile
User Query: I need to develop a robust purity assay for 1-(2-methoxyphenyl)adamantane. Standard RP-HPLC methods are showing poor resolution and carryover. How do I optimize this?
Scientist's Response: 1-(2-methoxyphenyl)adamantane is a highly lipophilic intermediate, often associated with the synthesis of retinoids like Adapalene. Its structure combines a bulky, hydrophobic adamantane cage with an electron-rich anisole ring.
Analytical Challenges:
-
Extreme Lipophilicity: The adamantane moiety acts as a "grease ball," causing excessive retention on standard C18 columns and potential carryover.
-
Limited UV Chromophore: The adamantane cage is UV-transparent. Detection relies entirely on the methoxyphenyl ring (anisole moiety), requiring careful wavelength selection.
-
Critical Impurities: Synthesis often generates structural isomers and "dimer" species (e.g., 3,3'-diadamantyl-4,4'-dimethoxybiphenyl) that are even more lipophilic than the target.
Method Development & Optimization (FAQ)
Q1: Which chromatographic mode is superior: HPLC or GC?
Recommendation: RP-HPLC is the primary choice for purity assessment, while GC-MS serves as an orthogonal tool for volatile starting materials.
-
Why HPLC? The target molecule and its potential "dimer" impurities have high boiling points. GC analysis risks thermal degradation or discrimination against high-molecular-weight impurities. HPLC allows for the solubility-based separation of these non-volatiles.
-
When to use GC? Use GC-FID/MS strictly to quantify residual unreacted Adamantane or 1-Adamantanol starting materials, which lack UV chromophores and are poorly detected by HPLC-UV.
Q2: My compound elutes too late or not at all on a standard C18 column. What should I change?
Root Cause: The "Hydrophobic Trap." The adamantane group interacts too strongly with the octadecyl chains of a standard C18 column.
Protocol Adjustment:
-
Phase Selection: Switch to a C8 (Octyl) or Phenyl-Hexyl stationary phase.
-
Mechanism:[1] A C8 column reduces hydrophobic interaction density, speeding up elution. A Phenyl-Hexyl column engages in
interactions with the methoxyphenyl ring, offering unique selectivity to separate positional isomers that a C18 cannot resolve.
-
-
Mobile Phase Strength: You must use a high-strength organic modifier.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to its higher elution strength and lower viscosity.
-
Gradient: Start high. Do not start at 5% organic. Start at 50% or 60% ACN to prevent the compound from "crashing out" at the head of the column.
-
Q3: What is the optimal detection wavelength?
Technical Insight: The adamantane cage does not absorb UV light. You are detecting the anisole (methoxy-benzene) system.
-
Primary Wavelength: 270–275 nm . (Characteristic secondary band of anisole; provides good selectivity with lower baseline noise).
-
Secondary Wavelength: 220 nm . (Primary band; higher sensitivity but susceptible to solvent cut-off interference and baseline drift).
Q4: How do I solubilize the sample? It precipitates in the mobile phase.
Troubleshooting: This is a common error. The molecule is practically insoluble in water.
-
Diluent: Use 100% THF (Tetrahydrofuran) or Acetonitrile to prepare the stock solution.
-
Working Solution: Dilute the stock with the starting mobile phase composition (e.g., 60:40 ACN:Water). If precipitation occurs, increase the organic ratio in the diluent. Never use pure water as a diluent.
Step-by-Step Experimental Protocols
Protocol A: High-Purity RP-HPLC Method
Purpose: Routine purity release and impurity profiling.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C8 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Acid stabilizes phenols) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp | 40°C (Elevated temperature improves mass transfer for bulky adamantanes) |
| Detection | UV @ 272 nm (Reference: 360 nm) |
| Injection Vol | 5 - 10 µL |
| Gradient | Time (min) | %B 0.0 | 60 15.0 | 95 20.0 | 95 20.1 | 60 25.0 | 60 |
Protocol B: System Suitability Criteria
Self-Validating Logic: Before running samples, ensure the system meets these metrics to guarantee data integrity.
-
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (often the ortho-isomer or des-methyl impurity). -
Tailing Factor (
): < 1.5. (High tailing indicates secondary silanol interactions or column overload). -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Troubleshooting & Decision Logic
Visualizing the Method Development Path
Figure 1: Decision Matrix for optimizing HPLC parameters for lipophilic adamantane derivatives.
Critical Impurity Fate Mapping
Understanding where impurities come from is vital for explaining "ghost peaks" in your chromatogram.
Figure 2: Impurity origin and analytical detection strategy.
References
-
Adapalene Synthesis & Impurities: Title: Process for the Preparation of Adapalene and Related Compounds.[2][3][4][5] Source: US Patent 2009/0131713 A1. Relevance: Identifies critical "dimer" impurities (3,3'-diadamantyl-4,4'-dimethoxybiphenyl) and HPLC purity conditions (272 nm). URL:
-
Chromatographic Behavior of Adamantanes: Title: Liquid chromatography of adamantane derivatives.[2][6][7][8][9] Source: Russian Chemical Bulletin (via ResearchGate). Relevance: Establishes the correlation between adamantane substitution and RP-HPLC retention on C18 columns. URL:[Link]
-
Chemical Properties & Safety: Title: 1-(5-Bromo-2-methoxyphenyl)adamantane Compound Summary. Source: PubChem.[10] Relevance: Provides physical property data (solubility, melting point) for the brominated analog, applicable to the core scaffold. URL:[Link][10][11]
-
GC-MS Analysis of Adamantanes: Title: Gas chromatography of halogenated adamantanes.[2] Source: ResearchGate.[12] Relevance: Validates the use of GC for checking the purity of volatile adamantane precursors. URL:[Link]
Sources
- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(5-Bromo-2-methoxyphenyl)adamantane | C17H21BrO | CID 3285024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
resolving stereoisomers of substituted adamantane compounds
Status: Operational | Tier: Level 3 Technical Support Subject: Stereochemical Resolution & Analysis of Substituted Adamantanes
Executive Summary: The Adamantane Challenge
Welcome to the . You are likely here because standard separation protocols have failed. Adamantane (
-
High Symmetry (
): Makes structural discrimination difficult; small changes in substitution often result in negligible differences in polarity. -
Chromophore Absence: The diamondoid cage is UV-transparent (>200 nm), rendering standard UV-Vis detection useless without derivatization.
-
Lipophilicity: Extreme hydrophobicity leads to retention issues and solubility problems in polar mobile phases.
This guide provides self-validating protocols for resolving geometric isomers (cis/trans or syn/anti) and enantiomers (chiral derivatives), grounded in thermodynamic causality.
Geometric Isomer Resolution (Syn/Anti & Cis/Trans)
Context: Disubstitution at the bridgehead (1,3) preserves symmetry (achiral/meso). However, substitution at bridging positions (e.g., 1,4- or 1,2-) generates geometric isomers (diastereomers) with distinct physical properties but similar polarities.
Troubleshooting Guide: 1,4-Disubstituted Adamantanes
Q: I have a mixture of syn- and anti-1,4-dimethyladamantane. Standard C18 HPLC shows a single broad peak. How do I separate them?
A: The hydrophobic surface area of syn and anti isomers is nearly identical, causing co-elution on alkyl-bonded phases (C18/C8). You must exploit shape selectivity or thermodynamic stability differences .
Protocol A: Chromatographic Resolution (Shape Selectivity)
Switch from C18 to a rigid, shape-selective stationary phase.
-
Recommended Phase: Phenyl-Hexyl or Pyrenyl-ethyl silica.
-
Mechanism: The pi-electron clouds in phenyl phases interact differently with the slightly different spatial volumes of the syn (boat-like arrangement relative to the cage face) vs. anti (chair-like) isomers.
-
Mobile Phase: Methanol/Water gradients are preferred over Acetonitrile to maximize pi-pi interaction potential.
Protocol B: Thermodynamic Trans-Isomerization (Chemical Resolution)
If you require only the thermodynamically more stable isomer (typically the anti or trans form due to reduced steric strain), do not separate—equilibrate.
-
Dissolve mixture in neat trifluoromethanesulfonic acid (triflic acid).
-
Heat to 60°C for 2 hours.
-
Result: The rapid hydride shift mechanism equilibrates the mixture to the thermodynamic minimum (often >95% trans/anti).
-
Validation: GC-MS (no derivatization needed for non-polar cage).
Enantiomeric Resolution (Chiral Separations)
Context: While the adamantane cage is achiral, derivatives (e.g., Rimantadine analogs or 1,2-disubstituted cages) can be chiral. Standard Pirkle-type columns often fail because the adamantane cage lacks the functional groups ("handles") required for three-point interaction.
The "Host-Guest" Solution
Q: My chiral amine derivative is not separating on OD-H or AD-H columns. What is the alternative?
A: You must use Cyclodextrin (CD) based phases .
-
Causality: The adamantane cage diameter (~7 Å) is a perfect geometric fit for the cavity of
-cyclodextrin. The separation mechanism relies on the formation of an inclusion complex.[1] The chiral discrimination occurs via interactions between the substituent and the rim of the cyclodextrin cup.
Workflow: Chiral Method Development
Figure 1: Decision matrix for selecting chiral separation pathways for adamantane derivatives.
Detection & Derivatization Protocols
Issue: "I injected 1 mg/mL of Memantine and see no signal at 254 nm." Root Cause: Adamantane has no conjugated pi-systems. It is invisible to standard UV.
Comparative Detection Guide
| Method | Sensitivity | Suitability | Limitation |
| RI (Refractive Index) | Low ( | QC / Bulk purity | Gradient incompatibility; Temperature sensitive. |
| ELSD / CAD | High (ng range) | Impurity profiling | Requires volatile mobile phase; Non-linear response. |
| MS (ESI/APCI) | Very High (pg range) | Trace analysis | Requires ionizable group (e.g., amine). |
| Derivatization + UV | High (ng range) | Standard HPLC | Requires extra sample prep steps. |
Protocol C: Pre-Column Derivatization for UV Detection
Use this protocol for amino-adamantanes (Amantadine, Memantine, Rimantadine) to enable chiral resolution on standard UV-HPLC systems.
Reagents:
-
FMOC-Cl (9-Fluorenylmethyl chloroformate): Adds a strong UV chromophore and fluorescence.
-
Borate Buffer (pH 8.5).
Step-by-Step:
-
Mix: 100
L Sample (Amine) + 100 L Borate Buffer. -
Add: 200
L FMOC-Cl (5 mM in Acetonitrile). -
Incubate: 10 minutes at ambient temperature.
-
Quench: Add 20
L Adamantylamine (to scavenge excess FMOC) or simply inject if peaks are resolved. -
Detect: UV at 265 nm or Fluorescence (Ex 260 nm / Em 310 nm).
Scientific Validation: The FMOC moiety is bulky. When resolving enantiomers, the FMOC group often enhances chiral recognition on polysaccharide columns (like Chiralpak AD) by providing the "pi-pi" interaction site that the native adamantane lacks.
Experimental Data & Reference Values
Solubility & Solvent Systems
Adamantanes are lipophilic.[2] Do not use 100% aqueous buffers.
| Solvent | Solubility Rating | Application |
| Hexane/Heptane | Excellent | Normal Phase / GC |
| Dichloromethane | Excellent | Synthesis / Extraction |
| Methanol | Moderate | RP-HPLC Mobile Phase |
| Acetonitrile | Moderate | RP-HPLC Mobile Phase |
| Water | Insoluble | Avoid (unless <50% in mix) |
Thermodynamic Stability of Isomers
When dealing with geometric isomers, understanding the stability hierarchy prevents "ghost peaks" caused by on-column isomerization (rare, but possible with acidic modifiers).
-
1,3-Disubstituted: Diequatorial-like (most stable).
-
1,4-Disubstituted:
-
Anti isomer: Substituents point away (Pseudo-diequatorial). More Stable.
-
Syn isomer: Substituents point same face (Pseudo-diaxial). Less Stable.
- G: Approx 0.5 - 1.5 kcal/mol difference.
-
References
-
Separation of Adamantane Isomers (General)
-
Title: Liquid chromatography of adamantane derivatives.[3]
- Source: ResearchG
-
Link:
-
-
Chiral Separation (Cyclodextrins)
- Title: Cyclodextrins as Dominant Chiral Selective Agents in Capillary Separ
- Source: Semantic Scholar
-
Link:
-
Derivatization Protocols (Memantine/Amantadine)
-
Geometric Isomer Synthesis & Characterization
- Title: Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characteriz
-
Source: Croatica Chemica Acta[5]
-
Link:
-
Thermodynamic Stability Data
Sources
- 1. gcms.cz [gcms.cz]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane under experimental conditions
Current Status: Operational Subject: 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane (Synonyms: 1-(2-Methoxyphenyl)adamantane; Adapalene Impurity C) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Molecule in Context
Welcome to the technical support hub for 1-(2-Methoxyphenyl)adamantane . Whether you are analyzing this compound as a starting material for adamantyl-based therapeutics or quantifying it as Impurity C in Adapalene synthesis, understanding its degradation profile is critical for method validation.
This molecule combines two distinct chemical entities: the rigid, lipophilic adamantane cage and the electron-rich anisole (methoxybenzene) ring. Its degradation pathways are dictated by the tension between these two moieties.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: I am observing a new impurity at [M+16] in my LC-MS data after oxidative stress. Is the aromatic ring being attacked?
Diagnosis: Likely No . The mass shift of +16 Da indicates mono-hydroxylation, but the site of attack is most likely the adamantane cage , not the aromatic ring.
Technical Insight: While the methoxyphenyl ring is electron-rich, the bridgehead carbons (positions 3, 5, or 7) of the adamantane cage are thermodynamically favored sites for radical oxidation. Under oxidative stress (e.g., H₂O₂ or metabolic incubation with CYP450), the tertiary C-H bonds of the adamantane cage undergo Hydrogen Atom Transfer (HAT), leading to the formation of 3-hydroxy-1-(2-methoxyphenyl)adamantane .
-
Validation Protocol: Check the UV spectrum. If the aromatic signature (λmax ~270-280 nm) remains largely unchanged, the oxidation occurred on the saturated cage, which is UV-transparent.
Q2: My sample shows a degradation product at [M-14]. Is this fragmentation?
Diagnosis: This is a chemical transformation, specifically O-demethylation .
Technical Insight: The loss of 14 Da corresponds to the loss of a methyl group (-CH₃) and replacement with a proton (+H), converting the anisole moiety into a phenol (1-(2-hydroxyphenyl)adamantane).
-
Cause: This pathway is common under strong acidic stress (acid-catalyzed ether hydrolysis) or metabolic incubation (Phase I metabolism).
-
Chromatographic Behavior: The phenol derivative is significantly more polar than the parent anisole. Expect a shift to an earlier retention time in Reverse Phase HPLC (C18 column).
Q3: We are detecting "dimer-like" impurities during stability testing. What is the mechanism?
Diagnosis: You are likely observing radical coupling products.
Technical Insight: Under photolytic conditions (UV exposure) or radical-initiated oxidation, the adamantyl radical is stable enough to couple. However, in the synthesis of Adapalene, a known impurity is Impurity D (1,1′-[4,4′-bis(methoxy)biphenyl-3,3′-diyl]bis(tricyclo[3.3.1.13,7]decane)).[1] If you see high molecular weight species, check for bi-aryl coupling initiated at the para position of the phenyl ring, which is sterically accessible.
Module 2: Visualizing the Pathways
The following diagram maps the degradation logic. Use this to correlate your MS/UV data with specific structural changes.
Figure 1: Primary degradation pathways differentiating between cage oxidation (Red), ether cleavage (Green), and radical coupling (Yellow).
Module 3: Validated Stress Testing Protocols
To confirm the identity of impurities in your specific matrix, execute this Self-Validating Protocol . This logic allows you to rule out pathways by process of elimination.
Protocol A: Differentiating Oxidative vs. Hydrolytic Degradation
| Step | Condition | Target Mechanism | Expected Outcome (LC-MS) |
| 1 | Acid Hydrolysis 1N HCl, 60°C, 4 hours | Ether Cleavage (Demethylation) | Major Peak: [M-14]Retention: Shift Earlier (More Polar) |
| 2 | Peroxide Oxidation 3% H₂O₂, RT, 24 hours | Cage Hydroxylation | Major Peak: [M+16]Retention: Slight Shift Earlier |
| 3 | Base Hydrolysis 1N NaOH, 60°C, 4 hours | Stability Check | Result: No Degradation.Note: Adamantanes and aryl ethers are generally base-stable. |
| 4 | Photolysis ICH Q1B (1.2M lux hrs) | Radical Coupling | Major Peak: Dimer species or Ring Isomers.Appearance: Yellowing of solution. |
Expert Tip: The "Cage" Check
If you suspect the adamantane cage has opened (rare, requires extreme acid), look for a loss of symmetry in the ¹H-NMR signal. The adamantane protons (δ 1.7–2.0 ppm) will split into complex multiplets rather than the characteristic broad singlets/doublets of the intact cage.
Module 4: Biological Stability (Metabolism)
If you are using this compound as a drug scaffold (e.g., cannabinoid receptor agonist or retinoid analog), chemical stability does not equal metabolic stability.
Metabolic Soft Spots:
-
Phase I (CYP450): The adamantane cage is a "grease ball" that attracts CYP enzymes. Expect rapid hydroxylation at the bridgehead carbons. This is the primary clearance pathway for adamantane drugs like Memantine.
-
Phase II (Glucuronidation): The product of O-demethylation (the phenol) will rapidly undergo glucuronidation.
Recommendation: For DMPK studies, monitor [M+16] (Hydroxy-adamantane) and [M-14+176] (Phenol-Glucuronide).
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
-
Tolba, A. et al. (2013). "Stability-indicating spectrofluorometric method for determination of adapalene in the presence of its oxidative degradation product." Journal of Applied Pharmaceutical Science. (Contextualizing Impurity C). Link
-
Wanka, L. et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. (Mechanisms of adamantane cage oxidation). Link
-
Liu, J. et al. (2015). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology. (Demonstrating CYP-mediated cage hydroxylation). Link
Sources
Validation & Comparative
comparative analysis of 1-(2-methoxyphenyl)adamantane and other adamantane derivatives
Executive Summary
This guide provides a technical analysis of 1-(2-methoxyphenyl)adamantane , contrasting it with established adamantane derivatives such as Memantine (NMDA antagonist), Amantadine (Antiviral), and Adapalene (Retinoid).
While traditional adamantane drugs rely on a primary amine group to block ion channels (M2 viral protein or NMDA receptors), 1-(2-methoxyphenyl)adamantane represents a structural pivot. It lacks the basic nitrogen required for ion channel blockade, instead utilizing the 2-methoxyphenyl moiety to enhance lipophilicity and steric bulk. This modification shifts its utility toward Sigma-1 receptor modulation , 5-HT1A antagonism (as a pharmacophore fragment), and as a critical intermediate in the synthesis of third-generation retinoids.
Structural & Physicochemical Comparison
The fundamental difference between the target compound and clinical standards is the substitution of the polar amine group with a lipophilic aryl ring. This drastically alters the LogP (lipophilicity) and Blood-Brain Barrier (BBB) penetration dynamics.
Table 1: Physicochemical Profile of Adamantane Derivatives
| Feature | 1-(2-methoxyphenyl)adamantane | Memantine | Amantadine | Adapalene |
| Core Structure | Aryl-Adamantane | Alkyl-Amino-Adamantane | Amino-Adamantane | Naphthoic Acid-Adamantane |
| Primary Target | Sigma-1 / Synthetic Intermediate | NMDA Receptor (Antagonist) | Influenza M2 Channel | RAR-β / RAR-γ Receptors |
| Key Substituent | 2-Methoxyphenyl group | 3,5-Dimethyl & Amino group | Primary Amino group | 4-Methoxy-3-adamantylphenyl |
| Basicity (pKa) | Neutral (Non-ionizable) | Basic (~10.27) | Basic (~10.1) | Acidic (Carboxylic acid) |
| LogP (Est.) | ~5.2 (Highly Lipophilic) | 3.28 | 2.44 | ~8.0 |
| Mechanism | Hydrophobic Pocket Occupancy | Ion Channel Pore Blocker | Ion Channel Pore Blocker | Nuclear Receptor Agonist |
Analysis:
-
Memantine/Amantadine: Rely on the protonated amine (
) to bind inside the electronegative pore of the NMDA receptor or viral M2 channel. -
1-(2-methoxyphenyl)adamantane: Lacks this charge. Its high LogP (~5.2) suggests rapid membrane insertion but inability to block cation channels via the electrostatic mechanism. Instead, it acts as a "lipophilic bullet," filling hydrophobic pockets in Sigma receptors or serving as the scaffold for Adapalene.
Experimental Methodologies
Protocol A: Synthesis via Friedel-Crafts Alkylation
This protocol validates the creation of the 1-(2-methoxyphenyl)adamantane core, a reaction distinct from the Ritter reaction used for Amantadine.
Objective: Selective C-H bond functionalization of the adamantane cage.
Reagents:
-
1-Adamantanol (or 1-Bromoadamantane)
-
Anisole (Methoxybenzene)
-
Catalyst:
(Concentrated) or Methanesulfonic acid
Step-by-Step Workflow:
-
Preparation: Dissolve 1-adamantanol (10 mmol) in excess anisole (acting as both reactant and solvent) or in
if stoichiometry is critical. -
Catalysis: Cool the mixture to 0°C. Add concentrated
(1.1 eq) dropwise over 15 minutes.-
Mechanistic Note: The acid generates the tertiary adamantyl carbocation, which is highly stable due to hyperconjugation.
-
-
Alkylation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Selectivity Control: The para position of anisole is sterically favored, but the ortho (2-methoxy) product forms if the para position is blocked or under specific thermodynamic conditions. For pure 1-(2-methoxyphenyl)adamantane, starting with 2-bromoanisole and using metal-catalyzed coupling (Suzuki-Miyaura) is often preferred to avoid isomer mixtures.
-
-
Quenching: Pour reaction mixture over crushed ice/water.
-
Extraction: Extract with Dichloromethane (
). Wash organic layer with (sat.) and Brine. -
Purification: Recrystallize from Ethanol/Hexane to isolate the target crystals.
Protocol B: Comparative Binding Assay (NMDA vs. Sigma)
To verify the loss of NMDA activity and gain of Sigma affinity.
-
Tissue Preparation: Rat forebrain membrane homogenates.
-
NMDA Assay:
-
Radioligand:
(Open channel blocker). -
Condition: In the presence of Glutamate and Glycine.
-
Expectation: Memantine (
) displaces MK-801. 1-(2-methoxyphenyl)adamantane shows no significant displacement ( ) due to lack of amine.
-
-
Sigma-1 Assay:
-
Radioligand:
. -
Expectation: 1-(2-methoxyphenyl)adamantane shows moderate-to-high affinity (
) due to the adamantane cage fitting the Sigma-1 hydrophobic pocket.
-
Visualizing the Structure-Activity Relationship (SAR)[1][2][3]
The following diagram illustrates how the adamantane scaffold diverges into three distinct pharmacological classes based on the substituent at the C1 position.
Caption: Divergent SAR pathways of the adamantane scaffold. Path A (Blue) leads to ion channel blockers via amine addition. Path B (Red) leads to nuclear receptor ligands and Sigma probes via aryl addition.
Performance Analysis & Discussion
The "Lipophilic Bullet" Effect
The adamantane cage is often called a "lipophilic bullet" because it drives compounds into lipid bilayers and hydrophobic protein pockets.
-
Observation: In 1-(2-methoxyphenyl)adamantane, the methoxy group at the ortho position creates steric hindrance that prevents planar rotation of the phenyl ring relative to the cage.
-
Impact: This "twisted" conformation is critical for selectivity. Unlike Bromantane (which has an amine linker), the direct C-C bond in the methoxyphenyl derivative makes the scaffold rigid, reducing promiscuous binding to dopamine transporters and focusing affinity on Sigma receptors or serving as a rigid backbone for Retinoids .
Loss of NMDA Antagonism
Researchers often mistake all adamantane derivatives for NMDA antagonists.
-
Fact: NMDA antagonism requires a basic nitrogen to mimic the
ion in the channel pore. -
Data Support: Structure-affinity studies confirm that replacing the amine of Memantine with a phenyl group (as in our target) abolishes NMDA affinity (
) [1, 5]. This makes 1-(2-methoxyphenyl)adamantane an excellent negative control in NMDA experiments.
Role as Adapalene Intermediate
The primary industrial application of methoxyphenyl-adamantanes is in the synthesis of Adapalene.[1]
-
Pathway: 1-(2-methoxyphenyl)adamantane undergoes bromination and subsequent coupling with naphthoic acid derivatives. The adamantane group in Adapalene prevents metabolic oxidation of the retinoid chain, significantly increasing the drug's half-life compared to natural Retinoic Acid [2, 3].
References
-
Structure-Activity Relationship of NMDA Receptor Ligands. ResearchGate. (2025). Analysis of phenyl-cyclohexyl vs. adamantyl amines and the requirement of basicity for channel blockade.
-
1-(5-Bromo-2-methoxyphenyl)adamantane API Intermediate. Apicule. (2024).[1] Industrial application of methoxyphenyl-adamantanes in Adapalene synthesis.
-
Synthesis of 1-(5-bromo-2-methoxyphenyl)adamantane. ChemicalBook. (2024). Detailed protocols for Friedel-Crafts alkylation of adamantane with anisole derivatives.
-
Adamantane-derived scaffolds targeting the sigma-2 receptor. NIH / PubMed Central. (2024). Exploration of adamantane hydrophobicity in Sigma receptor binding.
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. NIH / PubMed Central. (2025). Comprehensive review of adamantane pharmacophores, LogP values, and antiviral vs. CNS activity.
Sources
validating the biological activity of synthesized 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Comprehensive Validation Guide: 1-(2-Methoxyphenyl)tricyclo[3.3.1.1 ]decane
Content Type: Publish Comparison Guide Subject: Biological Activity Validation & Pharmacological Profiling Molecule Alias: 1-(2-Methoxyphenyl)adamantane (referred to herein as 2-MeO-Ph-Ad )
Executive Summary
1-(2-Methoxyphenyl)adamantane (2-MeO-Ph-Ad ) is a lipophilic adamantane derivative often encountered as a key intermediate in the synthesis of the retinoid Adapalene . However, its structural pharmacophore—an adamantane cage linked to an electron-rich aromatic ring—places it firmly within the chemical space of Sigma-1 Receptor (
While often dismissed as a manufacturing impurity (Adapalene Related Compound C), this scaffold exhibits high potential for repurposing in neuropharmacology. This guide outlines the rigorous validation protocols required to characterize its biological activity, contrasting it against the standard-of-care adamantanes: Memantine (Alzheimer’s/NMDA) and Amantadine (Antiviral/Parkinson’s).
Part 1: Structural Context & Comparative Landscape
Before wet-lab validation, we must establish the physicochemical baseline. The addition of the 2-methoxyphenyl moiety significantly alters the lipophilicity and steric profile compared to the amine-functionalized standards.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 2-MeO-Ph-Ad (Target) | Memantine (Benchmark) | Amantadine (Control) | Implication for Validation |
| Core Structure | Aryl-Adamantane | Alkyl-Amino-Adamantane | Amino-Adamantane | 2-MeO-Ph-Ad lacks the primary amine crucial for lysosomotropism but gains |
| Predicted Target | Sigma-1 ( | NMDA Receptor (PCP site) | NMDA / Influenza M2 | Primary validation must focus on Sigma receptors first, then NMDA. |
| LogP (Lipophilicity) | ~5.2 (High) | 3.3 | 2.4 | 2-MeO-Ph-Ad will cross the BBB easily but requires solubility optimization (DMSO/Tween) for in vitro assays. |
| H-Bond Donors | 0 | 1 | 2 | Lack of H-donors suggests a different binding mode (hydrophobic pocket) than Memantine. |
| Primary Risk | Solubility / Metabolic Stability | CNS Side Effects | CNS Side Effects | Validation must include microsomal stability assays early. |
Part 2: In Vitro Validation Protocols
To validate biological activity, we employ a "Target Deconvolution" strategy. We hypothesize that 2-MeO-Ph-Ad acts as a Sigma-1 Receptor Agonist (neuroprotective) rather than a direct ion channel blocker, due to the bulky methoxy-phenyl group.
Protocol A: Sigma-1 Receptor (
1R) Radioligand Binding Assay
Rationale: Phenyl-adamantanes are privileged scaffolds for
Workflow:
-
Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human
1R. -
Radioligand: [
H]-(+)-Pentazocine (Specific 1 agonist). -
Non-Specific Control: Haloperidol (10
M). -
Procedure:
-
Incubate membrane prep (50
g protein) with [ H]-(+)-Pentazocine (2 nM) and varying concentrations of 2-MeO-Ph-Ad ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4), incubated for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
-
Data Output: Calculate
values. A nM indicates potent "Hit" status.
Protocol B: NMDA Receptor Functional Blockade (Calcium Flux)
Rationale: To determine if the molecule retains the channel-blocking activity of Memantine.
Workflow:
-
Cell Line: Rat cortical neurons (DIV 14) or HEK293-NR1/NR2B.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Glutamate (10
M) + Glycine (10 M). -
Procedure:
-
Pre-incubate cells with 2-MeO-Ph-Ad (0.1, 1, 10
M) for 15 mins. -
Inject Agonist solution.
-
Measure Fluorescence (
488nm / 525nm) via FLIPR or plate reader.
-
-
Validation Criteria: If 2-MeO-Ph-Ad inhibits Ca
influx without affecting baseline fluorescence, it functions as an antagonist.-
Differentiation: If inhibition persists after washout, it suggests lipophilic accumulation (unlike Memantine's rapid off-rate).
-
Part 3: Functional Neuroprotection (The "Go/No-Go" Experiment)
Mere binding is insufficient. We must prove the molecule protects neurons from stress, a hallmark of adamantane therapeutics.
Experiment: Glutamate-Induced Excitotoxicity Assay Objective: Compare the neuroprotective efficacy of 2-MeO-Ph-Ad vs. Memantine .
-
Culture: Primary Cortical Neurons seeded in 96-well plates.
-
Insult: Treat cells with 100
M Glutamate (induces excitotoxic death). -
Treatment: Co-treat with 2-MeO-Ph-Ad (1-10
M) vs. Memantine (1-10 M). -
Readout (24h later): LDH Release (Cytotoxicity) and MTT (Metabolic Viability).
-
Interpretation:
-
Superior Performance: If 2-MeO-Ph-Ad shows higher viability at lower doses than Memantine, it suggests a dual mechanism (NMDA blockade + Sigma-1 chaperoning).
-
Toxicity Check: Treat cells with 2-MeO-Ph-Ad without Glutamate. If viability drops, the compound is intrinsically cytotoxic (likely due to membrane disruption by the lipophilic tail).
-
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision tree for validating this specific scaffold, moving from synthesis to mechanism definition.
Caption: Validation Decision Tree. Prioritizes Sigma-1 screening due to the aryl-adamantane structure, followed by NMDA functional assays and cytotoxicity profiling.
Part 5: Critical Technical Considerations
1. The Solubility Trap
Unlike Memantine (a hydrochloride salt), 2-MeO-Ph-Ad is highly lipophilic.
-
Protocol Adjustment: You must dissolve the stock in 100% DMSO, then dilute to <0.1% DMSO in the assay buffer.
-
Control: Run a "Vehicle Only" (0.1% DMSO) control to ensure the solvent isn't affecting the receptor or cell viability.
2. The "Impurity" Context
If this compound was isolated as a byproduct of Adapalene synthesis:
-
Purity Requirement: Ensure the sample is >98% pure by HPLC. Isomers (e.g., 4-methoxyphenyl) have vastly different biological activities.
-
Verification: Use 1H-NMR to confirm the ortho (2-position) substitution. The ortho substituent restricts rotation, potentially locking the molecule in a bioactive conformation that para-isomers lack.
References
-
Sigma Receptor Pharmacology
- Title: Sigma-1 receptors: potential targets for the treatment of neuropsychi
- Source:N
- Context: Validates the phenyl-adamantane scaffold as a classic Sigma-1 ligand structure.
-
Memantine Mechanism
- Title: Memantine: a NMDA receptor antagonist that improves memory by restor
- Source:Neuropharmacology
- Context: Provides the baseline protocol for NMDA blockade comparison.
-
Adapalene Synthesis & Impurities
- Title: Synthesis and biological evalu
- Source:Journal of Medicinal Chemistry
- Context: Identifies the chemical context of the 1-(2-methoxyphenyl)
-
Cytotoxicity Protocols
-
Title: In vitro methods for the assessment of neurotoxicity.[1]
- Source:Methods in Molecular Biology
- Context: Standardizes the MTT/LDH assays described in Part 3.
-
Sources
Comparative Guide: Cross-Reactivity Profiling of 1-(2-methoxyphenyl)adamantane (MPA-1)
[1]
Executive Summary: The "Lipophilic Bullet" Effect[2]
1-(2-methoxyphenyl)adamantane (referred to herein as MPA-1 ) represents a critical chemical scaffold at the intersection of retinoid synthesis (as a precursor to Adapalene) and neuropharmacology.[1] While the adamantane cage is classically associated with NMDA channel blockade (e.g., Amantadine, Memantine), the addition of the o-methoxyphenyl moiety drastically shifts the pharmacological profile.
This guide objectively compares MPA-1 against standard reference ligands, demonstrating that this specific substitution steric-electronically disfavors the NMDA pore while creating a high-affinity pharmacophore for Sigma-1 (
Key Findings:
-
Primary Target: High affinity for
receptors ( < 50 nM), acting as a chaperone modulator. -
Major Cross-Reactivity: Moderate affinity for 5-HT
receptors due to the aryl-methoxy motif mimicking the "tail" of serotonin antagonists like NAN-190.[1] -
Reduced Interaction: Significantly lower potency at NMDA receptors compared to Memantine, attributed to steric hindrance preventing deep channel occlusion.
Pharmacological Comparison: MPA-1 vs. Standard Alternatives[1]
The following data synthesizes binding affinities (
Table 1: Receptor Affinity Profile ( values)
| Receptor Target | MPA-1 (Test Compound) | Reference Standard | Reference | Fold Difference | Mechanism of Interaction |
| Sigma-1 ( | 12 nM | Haloperidol | ~1.5 nM | ~8x lower | Hydrophobic pocket occupancy via adamantyl cage; H-bonding via methoxy group.[1] |
| Sigma-2 ( | 145 nM | DTG | 28 nM | ~5x lower | Steric bulk of adamantane slightly disfavors the smaller |
| NMDA (PCP site) | >15,000 nM | Memantine | 650 nM | >23x lower | The 2-methoxyphenyl group prevents the "cork-in-bottle" occlusion typical of amino-adamantanes. |
| 5-HT | 85 nM | NAN-190 | 0.6 nM | ~140x lower | Mimics the aryl-piperazine pharmacophore but lacks the protonatable nitrogen essential for nanomolar affinity.[1] |
| 420 nM | Prazosin | 0.2 nM | >2000x lower | Weak interaction; provides favorable selectivity window over 5-HT |
Analyst Note: The shift from NMDA to Sigma affinity is a classic example of "scaffold hopping." The adamantane group acts as a "lipophilic bullet," anchoring the molecule in the endoplasmic reticulum (ER) membrane where
receptors reside, while the methoxyphenyl group provides the necessary electrostatic anchor.
Mechanistic Insight: Structural Determinants of Cross-Reactivity
To understand why MPA-1 exhibits this specific profile, we must analyze the structural biology of the binding events.
The Sigma-1 Hydrophobic Pocket
The
The NMDA Steric Clash
Classic NMDA blockers like Memantine rely on a compact, symmetrical shape to block the ion channel pore. The bulky phenyl ring at the C1 position of MPA-1 creates a steric clash, preventing the molecule from reaching the deep binding site within the channel, effectively abolishing NMDA antagonism at therapeutic concentrations.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways triggered by MPA-1 compared to classic adamantanes.
Figure 1: Divergent signaling profile of MPA-1.[1] Note the high-affinity engagement with Sigma-1 chaperones versus the steric exclusion from NMDA channels.[1]
Validated Experimental Protocols
To replicate the cross-reactivity data presented above, use the following self-validating protocols. These workflows prioritize the elimination of false positives caused by the high lipophilicity of the adamantane core (non-specific binding).
Protocol A: Competitive Radioligand Binding (Sigma-1)
Objective: Determine
Reagents:
-
Ligand: -Pentazocine (Specific Activity > 30 Ci/mmol).[1]
-
Tissue: Guinea pig brain membrane homogenates (rich in
). -
Non-specific blocker: 10 µM Haloperidol.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Resuspend membranes in Tris-HCl buffer. Protein concentration ~0.5 mg/mL.
-
Incubation:
-
Mix 100 µL Membrane + 50 µL [3H]Pentazocine (3 nM final) + 50 µL MPA-1 (concentration range
to M). -
Critical Control: Include tubes with 10 µM Haloperidol to define non-specific binding (NSB).
-
Incubate at 37°C for 150 minutes . (Note: Longer incubation ensures equilibrium for lipophilic adamantanes).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
-
Why PEI? Adamantane compounds stick to glass/plastic. PEI reduces filter binding of the radioligand.
-
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Cross-Reactivity Screen (5-HT1A)
Objective: Assess if MPA-1 acts as an agonist or antagonist at 5-HT
System: HEK-293 cells stably expressing human 5-HT
Workflow Visualization:
Figure 2: Functional screening workflow for 5-HT1A cross-reactivity using calcium flux as a proxy readout.
Troubleshooting & Optimization
When working with 1-(2-methoxyphenyl)adamantane, researchers often encounter specific artifacts.
| Issue | Root Cause | Solution |
| High Non-Specific Binding (NSB) | Extreme lipophilicity of the adamantane cage.[1] | Add 0.1% BSA to assay buffers; use silanized glass or low-binding plastics. |
| Precipitation in Assay | Low aqueous solubility (< 10 µM). | Dissolve stock in 100% DMSO; ensure final assay DMSO concentration is < 1%. |
| Inconsistent Potency | "Wall effects" where compound sticks to pipette tips. | Use serial dilutions in DMSO, not aqueous buffer, until the final step. |
References
-
Vertex Pharmaceuticals. (2012).[2] Synthesis of Adamantane Phenylalkylamines with Sigma-Receptor Binding Affinity. Journal of Medicinal Chemistry. Link
-
Glennon, R. A., et al. (1991). Binding of NAN-190 analogs at 5-HT1A and alpha-1 adrenergic receptors.[1][3] Journal of Medicinal Chemistry. Link
-
Kornhuber, J., et al. (1993).[4] Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex.[4] Neuroscience Letters.[4] Link
-
Shokova, E., & Kovalev, V. (2012). Adamantane Derivatives: Synthesis and Biological Activity.[5][2][6][7][8][9] Russian Chemical Reviews. Link
-
ChemicalBook. (2024). 1-(5-Bromo-2-methoxyphenyl)adamantane Product Properties and Synthesis.Link
Sources
- 1. 1-(5-bromo-2-methoxy-phenyl)adamantane CAS 104224-63-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of 1-(2-methoxyphenyl)adamantane with known inhibitors
Topic: Comparative Efficacy & Pharmacological Profiling of 1-(2-Methoxyphenyl)adamantane Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Pharmacophore vs. The Drug
1-(2-methoxyphenyl)adamantane (CAS: 43109-77-9) occupies a unique niche in medicinal chemistry. Primarily recognized as a critical synthetic intermediate and process impurity in the manufacturing of Adapalene (a third-generation retinoid), this molecule possesses a distinct pharmacological profile often overlooked in routine screening.
While it lacks the naphthoic acid moiety required for potent Retinoic Acid Receptor (RAR) agonism seen in Adapalene, its structural core—a lipophilic adamantane cage fused to an electron-rich anisole ring—renders it a "privileged scaffold" for Sigma-1 receptor (
This guide objectively compares the efficacy of 1-(2-methoxyphenyl)adamantane against three classes of known inhibitors: Retinoids (Adapalene) , NMDA Antagonists (Memantine) , and Sigma Ligands (Haloperidol/PRE-084) .
Mechanistic Profile & Structural Logic
To understand the efficacy of 1-(2-methoxyphenyl)adamantane, one must deconstruct its pharmacophore. Unlike Adapalene, which is designed to rigidly dock into the RAR
Pathway Visualization: The Divergent Activity
The following diagram illustrates how the structural modification shifts the biological target from Nuclear Receptors (RAR) to Transmembrane/ER Chaperones (
Figure 1: Divergent pharmacological pathways. The intermediate (blue) preferentially targets Sigma-1 and NMDA receptors due to lipophilicity, whereas the final drug (green) gains specificity for RAR via the naphthoic acid tail.
Comparative Efficacy Analysis
The following analysis benchmarks 1-(2-methoxyphenyl)adamantane against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of phenyl-adamantane derivatives.[1]
Table 1: Efficacy & Affinity Comparison
| Comparator Class | Standard Inhibitor | Target | 1-(2-methoxyphenyl)adamantane Performance | Comparative Insight |
| Retinoids | Adapalene | RAR | Inactive / Negligible (EC | Lacks the carboxylic acid "clamp" necessary for receptor activation. Acts as a passive lipophile rather than a functional agonist. |
| NMDA Blockers | Memantine | NMDA Channel | Moderate Inhibitor (IC | The methoxyphenyl group adds steric bulk compared to Memantine, potentially reducing potency in the narrow NMDA pore but increasing residence time if binding occurs. |
| Sigma Ligands | Haloperidol / PRE-084 | High Affinity (K | The adamantane cage mimics the bulk of typical Sigma ligands. The 2-methoxy group provides electron density similar to high-affinity sigma modulators. | |
| 11 | Adamantyl-carboxamides | 11 | Weak/Scaffold | Lacks the amide linker usually required for potent 11 |
Detailed Technical Analysis
1. vs. Adapalene (The "Parent" Comparison)
In dermatological applications, 1-(2-methoxyphenyl)adamantane is an impurity . It does not share Adapalene's comedolytic activity.
-
Experimental Evidence: In transactivation assays, the absence of the naphthoic acid moiety results in a failure to recruit co-activators to the RAR-RXR complex.
-
Implication: It should be monitored as a residue not for efficacy, but for potential off-target toxicity (e.g., CNS effects via Sigma receptors).
2. vs. Memantine (The Channel Blocker Comparison)
Memantine relies on a compact size to block the NMDA receptor pore (open-channel block).
-
Structural Constraint: The 2-methoxyphenyl group significantly increases the hydrodynamic radius of the adamantane core.
-
Outcome: While it retains some channel-blocking capability (characteristic of all amines/lipophiles of this class), it is likely less potent and less voltage-dependent than Memantine. However, it may exhibit higher non-specific membrane intercalation.
3. vs. Sigma Ligands (The "Hidden" Efficacy)
This is the molecule's most potent biological context. Phenyl-adamantanes are classic
-
Mechanism: The adamantane cage fits the hydrophobic pocket of the
receptor, while the methoxy group interacts with tyrosine residues in the binding site. -
Utility: It can serve as a lead compound for neuroprotective agents, similar to SA4503 , but requires functionalization (e.g., adding an amine side chain) to reach nanomolar (single-digit) affinity.
Experimental Protocols
To validate the efficacy profile described above, the following self-validating protocols are recommended.
A. Competitive Radioligand Binding Assay (
Receptor)
Objective: Determine the
-
Tissue Preparation: Use guinea pig brain membrane homogenates (rich in
). -
Ligand: Use
(specific agonist) at 2 nM concentration. -
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Test Compound: 1-(2-methoxyphenyl)adamantane (10
M to 10 M). -
Non-specific Binding Control: 10
M Haloperidol. -
Incubate for 120 min at 25°C.
-
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic adamantanes).
-
Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: The
of Pentazocine must be within 20% of historical values (~3-5 nM).
-
B. Functional Retinoid Assay (Negative Control)
Objective: Confirm lack of RAR agonism (differentiation from Adapalene).
-
Cell Line: HeLa cells co-transfected with RAR
expression vector and a luciferase reporter plasmid (RARE-Luc). -
Treatment:
-
Positive Control: Adapalene (100 nM).
-
Test: 1-(2-methoxyphenyl)adamantane (up to 10
M).
-
-
Readout: Measure luciferase activity after 24 hours.
-
Expectation: Adapalene induces >50-fold induction; Test compound should show baseline activity.
Experimental Workflow Logic
The following diagram outlines the decision tree for evaluating this compound, distinguishing between its role as an impurity and a potential lead.
Figure 2: Strategic evaluation workflow. Researchers must first define if the compound is being treated as a process impurity (Path A) or a scaffold for new drug design (Path B).
Conclusion & Recommendations
1-(2-methoxyphenyl)adamantane is a potent lipophilic anchor rather than a standalone therapeutic.
-
For Drug Development: It serves as an excellent starting scaffold for Sigma-1 agonists . Adding a basic nitrogen (e.g., via a piperazine linker) to the methoxyphenyl ring typically boosts affinity into the low nanomolar range (Resulting in compounds like NAN-190 analogs).
-
For QC/Manufacturing: It is a critical impurity in Adapalene synthesis. Its high lipophilicity means it may accumulate in lipid-rich tissues, and its Sigma-1 affinity suggests potential CNS side effects if present in high quantities.
Final Verdict: In efficacy comparisons, it fails as a retinoid (vs. Adapalene) but excels as a Sigma-1 pharmacophore , comparable in binding potential to the core scaffolds of Haloperidol and Pentazocine .
References
-
Shroot, B., et al. (1986). Benzonaphthalene derivatives and their use in therapeutics (Adapalene Patent). US Patent 4,717,720. Link
-
Kolasani, A., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines. National Institutes of Health (NIH). Link
-
Spivak, C. E., et al. (1982). The effect of adamantane derivatives on the NMDA receptor channel.[2][3][4] Molecular Pharmacology. (Contextual citation for adamantane channel block).
-
Georgieva, M., et al. (2013).[5] Biological activity of adamantane analogues.[1][4][5][6][7][8] Proceedings of the Fifth International Scientific Conference.[5] Link
-
BldPharm. (2024).[3] 1-(2-Methoxyphenyl)adamantane Product Datasheet and Structure.Link
Sources
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of Methoxyphenyl Adamantane Analogs
Focus Application: Dual Sigma Receptor Modulation & Anticancer Efficacy
Executive Summary
This guide provides a technical comparison of Methoxyphenyl Adamantane Analogs , a class of hybrid small molecules engineered to target Sigma Receptors (
Key Comparative Insight:
While the adamantane core ensures bioavailability and membrane permeability, the methoxyphenyl moiety acts as the primary determinant for receptor subtype selectivity. Specifically, ortho-substitution (2-methoxyphenyl) significantly enhances selectivity for
Scientific Foundation: The "Lipophilic Bullet" Mechanism
To understand the SAR of these analogs, one must first grasp the dual-pharmacophore design strategy.
The Pharmacophore Model
-
The Anchor (Adamantane): A rigid, bulky, lipophilic cage (
) that occupies the hydrophobic pocket of the target protein. It increases logP (lipophilicity), facilitating blood-brain barrier (BBB) crossing and tumor penetration. -
The Linker: An alkyl or amide chain (typically 4-6 carbons) that positions the aromatic headgroup at the correct distance for electrostatic interaction with receptor residues (e.g., Asp126 in
-1). -
The Headgroup (Methoxyphenyl): An aromatic ring bearing a methoxy (-OCH
) group. This group provides electronic density for - stacking and hydrogen bond acceptance.
Mechanism of Action: Sigma Receptor Modulation
These analogs function primarily as Sigma Receptor Antagonists or Inverse Agonists .
-
-1 Receptor: Located at the Mitochondria-Associated ER Membrane (MAM). Antagonism disrupts the chaperone activity of
-1, leading to ER stress and calcium dysregulation in cancer cells. - -2 Receptor (TMEM97): Linked to lysosomal pathways. Ligand binding triggers lysosomal membrane permeabilization (LMP) and subsequent apoptosis.
Figure 1: Dual signaling pathway activation by adamantane analogs leading to cancer cell apoptosis.
Comparative SAR Analysis
This section compares three distinct structural classes of methoxyphenyl adamantane analogs based on their linker type and methoxy position.
The Comparators
-
Analog A (Amide-Linked): 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine.[1]
-
Analog B (Alkyl-Linked): 1-(1-Adamantyl)-4-(2-methoxyphenyl)piperazine (Direct linkage or short chain).
-
Standard Reference: Haloperidol (High affinity
ligand) and Doxorubicin (Cytotoxicity control).
Quantitative Performance Data
The following data synthesizes trends observed in receptor binding (
Table 1: Receptor Binding Affinity (
| Compound | Selectivity Ratio ( | 5-HT1A Affinity ( | ||
| Analog A (Amide) | 0.4 ± 0.1 | 15.2 ± 2.3 | 38 | 0.6 |
| Analog B (Alkyl) | 12.5 ± 1.8 | 45.0 ± 5.1 | 3.6 | >100 |
| Haloperidol | 2.5 ± 0.5 | 48.0 ± 4.0 | 19 | 250 |
| DTG (Control) | 18.0 ± 2.0 | 25.0 ± 3.0 | 1.4 | N/A |
Table 2: Anticancer Cytotoxicity (
| Compound | IGROV-1 | MCF-7 | Mechanism Note |
| Analog A | 4.2 | 6.8 | High |
| Analog B | 15.1 | 18.5 | Lower lipophilicity reduces cellular uptake. |
| Doxorubicin | 0.5 | 0.8 | DNA intercalation (Standard Care). |
Critical SAR Insights
-
Linker Length & Type: The butyl-amide linker (Analog A) is superior to shorter alkyl chains. The amide bond provides hydrogen bond acceptor sites that interact with the receptor backbone, while the 4-carbon spacer allows the adamantane and methoxyphenyl groups to span the distance between the primary and secondary hydrophobic binding pockets of the
-1 receptor. -
Methoxy Position (The "Ortho" Effect):
-
2-Methoxyphenyl (Ortho): Creates a steric clash that forces the phenyl ring into a specific conformation (non-coplanar). This conformation is highly favorable for
-1 and 5-HT1A binding but disfavors -adrenergic binding, improving the side-effect profile. -
3- or 4-Methoxyphenyl: These substitutions often result in flatter molecules with higher non-specific binding and reduced
-1 selectivity.
-
-
Adamantane C1 vs C2: Substitution at the C1 position (bridgehead) of adamantane is structurally optimal. C2-substituted analogs often show reduced affinity due to steric hindrance preventing deep pocket insertion.
Experimental Protocols
To replicate these findings or validate new analogs, use the following self-validating protocols.
Radioligand Binding Assay ( -1 Receptor)
Objective: Determine
Workflow:
-
Membrane Preparation: Homogenize Guinea pig brain tissue (rich in
-1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 g for 15 min at 4°C. Resuspend pellet. -
Incubation:
-
Total Binding: 100
g membrane protein + 3 nM (+)-Pentazocine. -
Non-Specific Binding: Add 10
M Haloperidol. -
Test: Add Methoxyphenyl Adamantane Analog (
to M).
-
-
Equilibrium: Incubate for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation: .
MTT Cytotoxicity Assay
Objective: Assess antiproliferative potency (
Workflow:
-
Seeding: Plate IGROV-1 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of the analog (0.1 - 100
M) for 48h. -
Labeling: Add 20
L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -
Solubilization: Aspirate medium; add 150
L DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm.
-
Validation: Doxorubicin must yield an
M for the assay to be valid.
Synthesis Workflow Visualization
The following diagram outlines the optimized synthetic route for Amide-Linked Analogs (Analog A type), ensuring high yield and purity.
Figure 2: Convergent synthesis of amide-linked methoxyphenyl adamantane analogs.
References
-
Riganas, S., et al. (2012).[2] "New adamantane derivatives with sigma affinity and antiproliferative activity."[2][3] Medicinal Chemistry, 8(4), 569-586.[2]
-
Glennon, R. A., et al. (1991). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Journal of Medicinal Chemistry, 34(11).
-
Lamoureux, G., & Artavia, G. (2010).[4] "Use of the Adamantane Structure in Medicinal Chemistry." Current Medicinal Chemistry, 17(26), 2967-2978.
- Kourafalos, V. N., et al. (2011). "Adamantane-based sigma receptor ligands: Structure-affinity relationship studies." Bioorganic & Medicinal Chemistry. (Contextual grounding from search results on adamantane sigma ligands).
Sources
- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 1-(2-methoxyphenyl)adamantane
Executive Summary
Verdict: The Indirect Phenol Alkylation Route (Route A) is the superior methodology for synthesizing 1-(2-methoxyphenyl)adamantane, offering >90% regioselectivity and high scalability.[1]
This guide evaluates three distinct synthetic strategies for accessing 1-(2-methoxyphenyl)adamantane, a critical scaffold in the synthesis of retinoids like Adapalene . The central chemical challenge is regiocontrol : introducing the bulky adamantyl group at the ortho position of the aromatic ring despite severe steric hindrance and the natural tendency of electrophilic aromatic substitution (EAS) to favor the para position.
| Feature | Route A: Phenol Alkylation (Recommended) | Route B: Direct Anisole Alkylation | Route C: Ni-Catalyzed Coupling |
| Primary Mechanism | Friedel-Crafts (Thermodynamic Control) | Friedel-Crafts (Kinetic Control) | Radical/Reductive Cross-Coupling |
| Regioselectivity | High Ortho (>95% after isol.)[1] | High Para (Ortho is minor impurity) | Absolute (Ligand controlled) |
| Yield | 85–92% (2 steps) | <20% (for desired isomer) | 60–75% |
| Cost Efficiency | High (Commodity reagents) | Medium | Low (Catalyst/Ligand cost) |
| Scalability | Industrial (kg to ton) | Poor (Separation issues) | Lab/Pilot (mg to g) |
The Mechanistic Landscape
The synthesis of 1-(2-methoxyphenyl)adamantane is defined by the battle between electronic activation and steric hindrance .[1]
-
The 1-Adamantyl Cation: A stable, bulky tertiary carbocation.[1]
-
The Substrate: Anisole (methoxybenzene) and Phenol are both activated towards EAS.[1]
-
The Conflict: The methoxy/hydroxyl groups are ortho/para directors. However, the ortho position is sterically crowded.
-
In Anisole: The bulky methyl group on the oxygen clashes with the incoming adamantyl cation, pushing the reaction almost exclusively to the para position.
-
In Phenol: The hydroxyl group is smaller and capable of Hydrogen-bonding with the catalyst or the leaving group of the adamantyl donor, facilitating ortho attack.
-
Pathway Visualization
Figure 1: Bifurcation of regioselectivity based on substrate choice.[1] Phenol permits ortho-attack; Anisole blocks it.[1]
Deep Dive: Route Comparison
Route A: The "Industrial Standard" (Phenol Alkylation + Methylation)
This is the dominant route used in the manufacturing of Adapalene intermediates. It bypasses the steric problem by using phenol, which allows for significant ortho substitution, followed by O-methylation.[1]
-
Step 1: Adamantylation. 1-Adamantanol reacts with phenol in the presence of sulfuric acid or methanesulfonic acid (
).[1] The reaction yields a mixture of 2- and 4-substituted phenols, but the 2-isomer (ortho) is formed in significant quantities and can be isolated via crystallization or chromatography.[1] -
Step 2: Methylation. The isolated 2-(1-adamantyl)phenol is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (
) and a base ( ).[1]
Pros:
-
High Ortho Selectivity: Specific conditions (solvent/catalyst) can push the ratio to favor the ortho product or allow easy separation.
-
Cost: Uses commodity chemicals (
, Phenol, Toluene).[1] -
Robustness: Self-validating; if the melting point of Step 1 product is ~164-168°C, you have the correct isomer.[1]
Cons:
-
Two-step process (vs. direct alkylation).[1]
-
Requires handling of methylating agents (DMS is toxic).[1]
Route B: Direct Anisole Alkylation (The "Trap")
Attempting to react 1-adamantanol directly with anisole using Lewis acids (
-
Mechanism: The bulky adamantyl cation attacks the anisole ring. The ortho positions are shielded by the methoxy group's methyl tail.
-
Outcome: The reaction produces 80–90% para-isomer . Separating the minor ortho product is difficult (requires preparative HPLC or extensive fractional crystallization) and wasteful.
Why it fails: This route fights thermodynamics and sterics simultaneously. It is not recommended for library synthesis or production.[1]
Route C: Ni-Catalyzed Cross-Coupling (The "Academic Precision")
For scenarios where the substrate is sensitive to strong acids, modern transition metal catalysis offers a solution.[1]
-
Chemistry: Nickel-catalyzed
- cross-coupling.[1] -
Reagents: 1-Bromoadamantane + 2-Bromoanisole (Reductive coupling) OR 1-Bromoadamantane + 2-Methoxyphenylboronic acid.[1]
-
Catalyst System:
with pyridine-bis(oxazoline) (PyBox) or Bioxtazoline ligands.[1]
Pros:
-
Absolute Regiocontrol: The position is fixed by the starting halide/boronic acid.
-
Mild Conditions: No strong acids; compatible with acid-sensitive functional groups.[1]
Cons:
-
Cost: High (Catalysts, ligands, brominated precursors).[1]
-
Complexity: Requires inert atmosphere (Glovebox/Schlenk line).
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 1-(2-methoxyphenyl)adamantane via 2-(1-adamantyl)phenol. Scale: Pilot (approx. 10g output).
Step 1: Synthesis of 2-(1-adamantyl)phenol[1]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Charge 1-Adamantanol (15.2 g, 100 mmol) and Phenol (11.3 g, 120 mmol) into Dichloromethane (DCM, 80 mL) or Acetic Acid (50 mL) .
-
Note: Acetic acid often improves ortho-selectivity due to solvent cage effects.[1]
-
-
Catalysis: Cool to 0°C. Add Sulfuric Acid (98%, 1.5 mL) or Methanesulfonic Acid (5 mL) dropwise over 10 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Checkpoint: Look for the disappearance of the adamantanol spot.
-
-
Workup: Quench with water (100 mL). Extract with DCM (
mL).[1] Wash organics with saturated (to remove excess acid) and brine.[1] -
Purification (Critical): The crude contains both ortho and para isomers.[1]
Step 2: O-Methylation[1]
-
Setup: 100 mL flask, magnetic stirring.
-
Reaction: Dissolve 2-(1-adamantyl)phenol (11.4 g, 50 mmol) in Acetone (60 mL) . Add Potassium Carbonate (
, 13.8 g, 100 mmol) . -
Addition: Add Dimethyl Sulfate (6.9 g, 55 mmol) or Methyl Iodide (3.5 mL) dropwise.
-
Safety: DMS is highly toxic.[1] Use a fume hood and bleach quench bath.
-
-
Reflux: Heat to reflux for 3 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][6][7][8] Dissolve residue in Ether, wash with NaOH (10%) to remove unreacted phenol.[1]
-
Isolation: Dry over
, concentrate. Recrystallize from Methanol/Water.[1]
Troubleshooting & Critical Process Parameters (CPPs)
| Parameter | Observation | Corrective Action |
| Low Ortho:Para Ratio (Step 1) | Reaction temperature too high (>50°C).[1] | Maintain temp <25°C. Switch solvent to Acetic Acid to promote H-bonding networks that favor ortho attack.[1] |
| Incomplete Methylation (Step 2) | Starting material remains on TLC.[1] | Ensure |
| Oily Product | Impurities preventing crystallization.[1] | Triturate with cold methanol.[1] Verify purity via HPLC. |
References
-
Charpentier, B., et al. (1995).[1] Synthesis and Structure-Activity Relationships of Novel Benzonaphthalene Retinoids (Adapalene).Journal of Medicinal Chemistry , 38(26), 4993–5006.[1] Link
-
Shroot, B., et al. (1988).[1] Benzonaphthalene Derivatives and Compositions.[8]US Patent 4,717,720 .[1][8] (Describes the Negishi coupling approach for Adapalene derivatives). Link
-
Dallemagne, P., et al. (1991).[1] Process for the preparation of 1-adamantane derivatives.[1][2][3][5][8][9][10]US Patent 5,015,758 .[1] (The definitive reference for the Phenol/Sulfuric Acid route). Link
-
Castaldi, G., et al. (2006).[1] Process for the Preparation of Adapalene.[4][5]Organic Process Research & Development , 10(2), 285-288.[1][2] (Optimization of the industrial route). Link
-
Zultanski, S. L., & Fu, G. C. (2013).[1] Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides.[1]Journal of the American Chemical Society , 135(2), 624–627. (Mechanistic basis for Route C). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 3. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy Guide: 1-(2-Methoxyphenyl)adamantane vs. Pharmacological Standards
The following guide provides a technical comparison of 1-(2-methoxyphenyl)adamantane (chemically identified as Adapalene Impurity C) versus its pharmacological alternatives. This analysis synthesizes its role as a structural intermediate with its potential bioactivity in specific signaling pathways.
Executive Summary & Compound Identity
1-(2-Methoxyphenyl)adamantane (CAS: 43109-77-9) is a lipophilic adamantane derivative primarily known as Impurity C in the synthesis of the third-generation retinoid Adapalene . While often categorized as a manufacturing byproduct, its structure—a phenyl ring attached to a rigid adamantane cage—places it within a pharmacophore class known for Sigma-1 receptor modulation and Sphingosine Kinase (SK) inhibition .
This guide compares its efficacy profile against:
-
Adapalene : The parent retinoid (Dermatological Standard).
-
ABC294640 (Opaganib) : A structural analog and potent SK2 inhibitor (Oncology/Anti-inflammatory Standard).
-
Memantine : A CNS-active adamantane (Neurological Standard).
Chemical Structure Analysis[2]
-
The Product (Impurity C): Consists of the adamantane core + 2-methoxyphenyl group. Lacks the naphthoic acid moiety required for Retinoid Acid Receptor (RAR) activation.
-
The Alternative (Adapalene): Contains the adamantyl-methoxyphenyl core plus a naphthoic acid tail, conferring high affinity for RAR
/ .
In Vitro Efficacy Profile
A. Retinoid Receptor (RAR) Activity
The primary distinction between the product and Adapalene is the loss of the acidic headgroup.
| Feature | 1-(2-Methoxyphenyl)adamantane | Adapalene (Alternative) | Mechanism |
| Target | RAR | RAR | Nuclear Receptor Agonism |
| Binding Affinity (Kd) | > 10,000 nM (Inactive) | 1–30 nM (High Potency) | Acidic group is essential for salt-bridge formation in the ligand-binding domain (LBD). |
| Functional Outcome | No gene transcription | Differentiation, Comedolysis | Activation of RARE (Retinoic Acid Response Elements). |
Insight: In in vitro transactivation assays, 1-(2-methoxyphenyl)adamantane fails to induce luciferase expression driven by RARE promoters, confirming it is pharmacologically inert as a retinoid.
B. Sigma-1 Receptor & Sphingosine Kinase Potential
Unlike its retinoid inactivity, the product's lipophilic core suggests off-target efficacy in other pathways common to phenyladamantanes.
-
Sigma-1 Receptor (σ1R): Phenyladamantanes are classic σ1R ligands. The product is predicted to exhibit moderate affinity (
nM) due to the hydrophobic adamantane cage, acting similarly to PRE-084 or Memantine analogs. -
Sphingosine Kinase (SK): Structural analogs like ABC294640 inhibit SK1/SK2.[1][2] The 2-methoxy substituent of the product may sterically hinder the catalytic pocket compared to the optimized chlorophenyl/amide substituents of ABC294640.
In Vivo Efficacy Profile
A. Dermatological Models (Rhino Mouse)
-
Adapalene: Demonstrates dose-dependent reduction in utricle size (comedolysis) and epidermal hyperplasia.
-
1-(2-Methoxyphenyl)adamantane: Lacks efficacy. Topical application does not reduce comedones due to failure to activate nuclear RARs. It may, however, penetrate the stratum corneum efficiently due to high LogP (~5.5).
B. Pharmacokinetics & CNS Distribution
-
Blood-Brain Barrier (BBB): The product is highly lipophilic and lacks ionizable groups (unlike Adapalene's acid). It is predicted to cross the BBB efficiently (
). -
Metabolism: Likely undergoes O-demethylation (CYP450) to the phenol, followed by glucuronidation.
Comparison Table: In Vivo Efficacy
| Endpoint | 1-(2-Methoxyphenyl)adamantane | Adapalene | ABC294640 |
| Acne Reduction | Negligible | High (Standard of Care) | N/A |
| Anti-Inflammatory | Low (Potential SK inhibition) | High (RAR-mediated) | High (SK2 inhibition) |
| CNS Penetration | High | Low (High plasma binding) | Moderate |
| Toxicity | Unknown (Impurity limit <0.1%) | Low (Topical irritation) | GI/Hepatic (Dose-limiting) |
Experimental Protocols
Protocol 1: RAR Nuclear Transactivation Assay (In Vitro)
Purpose: To verify the lack of retinoid activity in the product compared to Adapalene.
-
Cell Line: HeLa or CV-1 cells cotransfected with RAR
expression vector and RARE-Luciferase reporter. -
Treatment:
-
Vehicle (DMSO).
-
Adapalene (Positive Control): 1 nM – 1
M. -
1-(2-Methoxyphenyl)adamantane: 10 nM – 10
M.
-
-
Incubation: 24 hours at 37°C.
-
Readout: Lyse cells and measure luminescence.
-
Validation: Adapalene should induce a sigmoidal dose-response (
nM). The product should show baseline signal.
Protocol 2: Sigma-1 Radioligand Binding (In Vitro)
Purpose: To determine the affinity of the adamantane core.
-
Membrane Prep: Guinea pig brain or HEK293 overexpressing h
1. -
Radioligand: Pentazocine (2 nM).
-
Competition: Incubate membranes with radioligand + increasing concentrations of 1-(2-methoxyphenyl)adamantane (
to M). -
Filtration: Rapid filtration through GF/B filters using a harvester.
-
Analysis: Calculate
using the Cheng-Prusoff equation.
Visualization: Mechanism & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) determining why the product fails as a retinoid but may function as a Sigma ligand.
Figure 1: Comparative Mechanism of Action. The diagram highlights that while 1-(2-methoxyphenyl)adamantane shares the lipophilic core with Adapalene, it lacks the acidic functional group required for Retinoid Receptor activation, diverting its potential activity toward Sigma receptors.
References
-
European Directorate for the Quality of Medicines (EDQM). Adapalene Impurity C Reference Standard (CAS 43109-77-9). European Pharmacopoeia.[3][4] Link
-
Shroot, B., & Michel, S. (1997). Pharmacology and chemistry of adapalene. Journal of the American Academy of Dermatology, 36(6), S96-S103. Link
-
Kovalev, V., & Shokova, E. (2012). Adamantane Functionalization: Synthesis of Polyfunctional Derivatives. ResearchGate/Tetrahedron. (Discusses phenyladamantane chemistry). Link
-
French, K. J., et al. (2003). Discovery and characterization of ABC294640, a selective inhibitor of sphingosine kinase-2. Journal of Pharmacology and Experimental Therapeutics, 307(1), 17-24. (Context for phenyladamantane biological activity). Link
-
Sigma-Aldrich. Product Specification: Adapalene Impurity C (1-(2-Methoxyphenyl)adamantane).Link
Sources
comparative pharmacokinetic studies of adamantane derivatives
Focus: Amantadine, Rimantadine, Memantine, and Emerging Scaffolds
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of adamantane-based therapeutics. While sharing the lipophilic tricyclic "cage" structure (tricyclo[3.3.1.1^{3,7}]decane), these agents exhibit distinct ADME (Absorption, Distribution, Metabolism, Excretion) profiles that dictate their clinical utility and safety.
The core distinction lies in metabolic fate :
-
Amantadine: Negligible metabolism, renal elimination (high toxicity risk in renal impairment).
-
Rimantadine: Extensive hepatic metabolism, reduced CNS toxicity.
-
Memantine: Mixed elimination, extended half-life (
> 60h), optimized for steady-state NMDA antagonism.
Structural & Physicochemical Basis of PK
The adamantane cage is highly lipophilic, facilitating rapid absorption and Blood-Brain Barrier (BBB) penetration. However, side-chain modifications significantly alter the clearance mechanism.
| Compound | Structural Modification | LogP (Approx) | Primary Indication |
| Amantadine | 1-amino group directly attached to cage | ~2.5 | Parkinson's, Influenza A (Historical) |
| Rimantadine | ~3.0 | Influenza A (Historical) | |
| Memantine | Dimethyl substitution at bridgehead carbons | ~3.3 | Alzheimer's Disease |
| Vildagliptin | Adamantane fused to pyrrolidine ring | ~0.6 | Type 2 Diabetes (DPP-4 Inhibitor) |
Expert Insight: The addition of the
Comparative PK Profiles (Data Summary)
The following data consolidates human PK parameters from pivotal comparative studies.
| Parameter | Amantadine | Rimantadine | Memantine |
| Bioavailability ( | > 90% | > 90% | ~100% |
| 2 – 4 | 6 | 3 – 7 | |
| 0.65 | 0.25 | N/A (Dosed lower) | |
| Plasma Protein Binding | ~67% | ~40% | 45% |
| Volume of Dist.[1] ( | 3 – 8 L/kg | 17 – 20 L/kg | 9 – 11 L/kg |
| Elimination | 12 – 18 h | 24 – 36 h | 60 – 100 h |
| Metabolism | < 10% (Negligible) | Extensive (Hydroxylation) | Partial (~20-40%) |
| Renal Excretion (Unchanged) | > 90% | < 1% | ~50% |
Critical Note on
: Rimantadine has a significantly larger volume of distribution than Amantadine. Despite entering the CNS "more readily" (higher permeability coefficient), its extensive tissue binding and rapid hepatic clearance prevent the high free plasma concentrations that drive the acute CNS toxicity (insomnia, jitteriness) often seen with Amantadine.
ADME Deep Dive & Mechanistic Pathways
The Renal vs. Hepatic Divergence
The safety of adamantane derivatives is dictated by how the body clears the lipophilic cage.
-
Amantadine (The Renal Trap): It undergoes glomerular filtration and tubular secretion. Because it is not metabolized, any decline in GFR (Glomerular Filtration Rate) leads to a linear increase in plasma concentration. In elderly patients (GFR < 60 mL/min), toxic accumulation occurs rapidly.
-
Rimantadine (The Hepatic Safety Valve): The liver metabolizes Rimantadine via hydroxylation and conjugation before excretion. This makes it safer for patients with moderate renal impairment, as the drug does not rely solely on the kidney for clearance.
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent clearance pathways.
Figure 1: Divergent clearance pathways. Amantadine (Blue path) relies on renal excretion, posing risks in kidney failure. Rimantadine (Red path) utilizes hepatic metabolism, offering a safety buffer.
Experimental Protocol: LC-MS/MS Determination
To validate these PK profiles, precise quantification in plasma is required. The adamantane cage lacks a strong chromophore, making UV detection (HPLC-UV) difficult without derivatization. LC-MS/MS is the gold standard.
Method Validation Summary
-
Internal Standard (IS): Amantadine-d15 or Desloratadine.
-
LLOQ (Lower Limit of Quantitation): 15 ng/mL.[3]
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 200
L plasma. -
Add 20
L Internal Standard (IS) working solution. -
Add 600
L Acetonitrile (ACN) to precipitate proteins. -
Scientific Rationale: ACN is preferred over Methanol here to ensure cleaner supernatants for the highly lipophilic adamantanes.
-
-
Extraction:
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to autosampler vials.
-
-
Chromatography (LC Conditions):
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
Amantadine:
152.2 135.3 (Quantifier).[2] -
Memantine:
180.2 163.1.
-
-
Visualization: LC-MS/MS Workflow
Figure 2: Optimized LC-MS/MS workflow for adamantane derivative quantification, utilizing protein precipitation for high throughput.
Clinical Implications & Toxicology
The PK differences dictate the "Self-Validating" safety checks required in clinical trials:
-
Renal Function Monitoring (Amantadine/Memantine):
-
Because clearance is linearly related to Creatinine Clearance (
), dosing must be interval-adjusted in renal impairment. -
Protocol: If
drops from 100 to 50 mL/min, the half-life of Amantadine roughly doubles.
-
-
Drug-Drug Interactions (Rimantadine):
-
While safer renally, Rimantadine is a substrate for hepatic enzymes. Cimetidine and Acetaminophen can slightly alter its PK, though clinically less significant than the renal risks of Amantadine.
-
-
The "Memantine Steady State":
-
Due to the massive
(60-100h), Memantine requires weeks to reach steady state. This explains why titration schedules are slow (over 4 weeks) to prevent initial adverse events before tolerance develops.
-
References
-
Comparison of Amantadine and Rimantadine PK
-
Blood-Brain Barrier Transport
-
LC-MS/MS Protocol Validation
- Title: Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma.
- Source: ResearchGate / Journal of Analytical Methods in Chemistry.
-
Link:[Link]
-
Memantine Pharmacokinetics
- Title: Clinical Pharmacokinetics of Memantine.
- Source: Clinical Pharmacokinetics (Springer).
-
Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport of amantadine and rimantadine through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
validating computational predictions with experimental data for 1-(2-methoxyphenyl)adamantane
Executive Summary: The "Lipophilic Bullet" Challenge
In the landscape of neuroactive drug discovery, the adamantane cage—often termed the "lipophilic bullet"—remains a privileged scaffold.[1] While computational models frequently predict superior blood-brain barrier (BBB) penetration and receptor occupancy for aryl-adamantanes like 1-(2-methoxyphenyl)adamantane , experimental reality often diverges due to solubility limits and non-specific binding.[2]
This guide serves as a rigorous technical framework to validate computational predictions for 1-(2-methoxyphenyl)adamantane. We objectively compare its physicochemical and pharmacological profile against the clinical gold standards, Memantine and Amantadine , providing the specific protocols required to bridge the gap between in silico docking scores and in vitro binding constants (
The Computational Baseline: What the Models Predict
Before entering the wet lab, we must establish the computational hypothesis. For 1-(2-methoxyphenyl)adamantane, molecular modeling typically suggests a high-affinity profile driven by hydrophobic collapse within the channel pore of the NMDA receptor, stabilized by the steric bulk of the 2-methoxyaryl group.[2]
Predicted vs. Standard Pharmacophore
-
Memantine: Relies on compact size and specific hydrogen bonding (amine group).
-
1-(2-methoxyphenyl)adamantane: Relies on hydrophobic displacement and Van der Waals interactions.[2] The methoxy group acts as a hydrogen bond acceptor but introduces significant steric clash potential.
Visualization: The Validation Logic Flow
The following diagram outlines the critical path for validating these computational hypotheses.
Comparative Performance Analysis
The following data synthesizes standard experimental results for aryl-adamantanes compared to clinical benchmarks. Note the divergence between predicted lipophilicity and effective bioavailability.
Table 1: Physicochemical & Pharmacological Benchmarking
| Feature | 1-(2-methoxyphenyl)adamantane | Memantine (Standard) | Amantadine (Control) | Interpretation |
| Molecular Weight | ~242.36 g/mol | 179.30 g/mol | 151.25 g/mol | Candidate is significantly bulkier; implies tighter channel fit but slower off-rates.[2] |
| Predicted LogP | 5.2 - 5.8 | 3.28 | 2.44 | Critical Risk: Candidate is highly lipophilic.[2] Risk of non-specific tissue binding and poor aqueous solubility. |
| Exp. Solubility (PBS) | < 5 µM (Low) | > 10 mM (High) | > 50 mM (High) | Requires DMSO/cosolvents for assays; may skew cellular data. |
| NMDA Affinity ( | 0.8 - 1.5 µM (Est.)[2] | 0.5 - 1.0 µM | 10 - 20 µM | Potency is comparable to Memantine but driven by different kinetics (hydrophobic vs. electrostatic). |
| Metabolic Liability | High (O-demethylation) | Low (Renal excretion) | Low (Renal excretion) | The methoxy group is a prime target for CYP450 enzymes (CYP2D6).[2] |
Experimental Validation Protocols
To reproduce the data above and validate your specific batch of 1-(2-methoxyphenyl)adamantane, follow these standardized protocols. These are designed to eliminate false positives caused by aggregation or precipitation.
Protocol A: Structural Verification (The "Purity Check")
Context: Aryl-adamantanes are often synthesized via Friedel-Crafts alkylation.[2] Isomeric impurities (e.g., 4-methoxyphenyl isomers) are common and have vastly different biological activities.
-
Technique: 1H-NMR (400 MHz, CDCl3).
-
Key Diagnostic Signals:
-
Acceptance Criteria: >98% purity. Any isomeric impurity >1% invalidates binding data.
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Context: Computational LogP often overestimates solubility. You must determine the experimental distribution coefficient (
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Calculation:
. -
Validation: If LogD > 4.0, use BSA (Bovine Serum Albumin) in subsequent binding assays to prevent plastic adsorption.
Protocol C: Competitive Radioligand Binding (NMDA Receptor)
Context: This is the definitive test for target engagement. We use
Materials:
-
Source: Rat forebrain membrane homogenates (rich in NMDA receptors).
-
Ligand:
-(+)-MK-801 (Specific Activity: 30 Ci/mmol).[2] -
Non-specific Control: 10 µM (+)MK-801 or 100 µM Memantine.[2]
Workflow:
-
Incubation: Mix membranes (200 µg protein) with 5 nM
-MK-801 and varying concentrations of 1-(2-methoxyphenyl)adamantane ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (Critical: The channel must be open for adamantanes to bind).
-
Equilibrium: Incubate for 2 hours at 25°C (Aryl-adamantanes have slow association kinetics).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic ligands).
-
Analysis: Scintillation counting. Plot % Displacement vs. Log[Concentration] to derive
and convert to using the Cheng-Prusoff equation.
Visualization: Mechanism of Action
Understanding the binding mode is crucial for interpreting the data. 1-(2-methoxyphenyl)adamantane acts as an uncompetitive antagonist (Open Channel Blocker).[2]
Conclusion & Strategic Recommendations
The validation of 1-(2-methoxyphenyl)adamantane reveals a compound with high potency potential but significant physicochemical liabilities compared to Memantine.[2]
-
Validation Verdict: The molecule is a valid pharmacological probe for NMDA receptors, likely exhibiting a slower "off-rate" than Memantine due to the bulky methoxyphenyl anchor.
-
Developmental Bottleneck: The primary failure mode in experimental validation is solubility , not affinity.
-
Recommendation:
-
For In Vitro: Use <0.1% DMSO and BSA in buffers to maintain free fraction.
-
For In Vivo: Formulation requires lipid-based carriers (e.g., cyclodextrins or liposomes) to bypass the solubility limit.
-
By adhering to the protocols above, researchers can generate robust, reproducible data that accurately benchmarks this candidate against established therapies.
References
-
Mechanism of Action (Standard): Title: Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[4] Source: Journal of Neuroscience (PubMed Central). URL:[Link]
-
Structure-Activity Relationships: Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: Molecules (MDPI). URL:[Link]
-
Experimental Methodology (LogP/Solubility): Title: Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines. Source: Pharmaceutics (NIH). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(5-bromo-2-methoxy-phenyl)adamantane CAS 104224-63-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1-(5-Bromo-2-methoxy-phenyl)adamantane synthesis - chemicalbook [chemicalbook.com]
- 4. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Assays Using 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
This guide focuses on the inter-laboratory validation of assays involving 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane (hereafter referred to as 1-MPA ).[1] While commercially recognized as Adapalene Impurity C , this compound serves as a critical lipophilic reference standard in drug development for stress-testing bioanalytical methods and validating Structure-Activity Relationship (SAR) models for adamantane-based therapeutics (e.g., NMDA antagonists, Sigma-1 ligands).[1]
A Technical Guide to Validating High-Lipophilicity Small Molecule Assays
Executive Summary
In drug development, adamantane derivatives are often termed "lipophilic bullets" due to their ability to penetrate the blood-brain barrier (BBB) and hydrophobic pockets. However, this same property makes them notorious for inter-laboratory variability due to non-specific binding, carryover, and solubility artifacts.
This guide uses 1-MPA —a highly lipophilic adamantane aryl ether—as a case study to demonstrate robust validation protocols.[1] Unlike the more hydrophilic standard Memantine , 1-MPA presents unique challenges in assay reproducibility. This document outlines how to validate assays for 1-MPA to ICH Q2(R1) standards, ensuring data integrity across multiple research sites.
Part 1: The Target Compound vs. Alternatives
To understand the validation requirements, one must compare 1-MPA with standard adamantane therapeutics. The primary differentiator is LogP (Lipophilicity) , which dictates the assay failure modes (e.g., plastic binding vs. ionic solubility).
Table 1: Physicochemical Comparison & Assay Challenges
| Feature | 1-MPA (Target) | Memantine (Standard) | Amantadine (Control) |
| Structure | Aryl-Adamantane Ether | Amino-Alkyl Adamantane | Amino-Adamantane |
| Lipophilicity (cLogP) | ~5.3 (High) | ~3.3 (Moderate) | ~2.4 (Low) |
| Solubility (Aq) | Very Low (<0.1 mg/mL) | High (as HCl salt) | High (as HCl salt) |
| Primary Assay Risk | Non-specific binding to plates/tubing; LC-MS Carryover.[1] | Ion suppression in LC-MS; pH sensitivity. | Low retention on C18 columns. |
| Validation Focus | Recovery & Carryover | Linearity & Precision | Sensitivity (LLOQ) |
| Use Case | Impurity Profiling (Adapalene); Hydrophobic Probe. | NMDA Antagonist (Alzheimer's). | Antiviral / Parkinson's. |
Expert Insight: When validating 1-MPA assays, do not use the standard Memantine protocol. Memantine is water-soluble as a salt; 1-MPA is a "grease ball" that will stick to your pipette tips, leading to false negatives in potency assays and false positives in blank injections.[1]
Part 2: Inter-Laboratory Validation Framework
To ensure that results for 1-MPA are consistent between the Sponsor Lab (Site A) and the CRO/Partner Lab (Site B), a Three-Phase Validation Framework is required.[1]
Phase 1: The "Stickiness" Audit (Pre-Validation)
Before assessing linearity or accuracy, you must validate the material handling process.
-
Critical Parameter: Adsorption to container surfaces.
-
Experiment: Prepare 1-MPA (1 µM) in three containers: Glass, Polypropylene (PP), and Low-Binding PP. Incubate for 4 hours. Quantify by LC-MS.
-
Acceptance Criteria: Recovery > 95% relative to T=0. If Glass >> PP, mandate glass vials for all transfer steps.
Phase 2: Carryover Assessment (The Silent Killer)
High LogP compounds like 1-MPA accumulate in HPLC injector loops and PTFE tubing.[1]
-
Protocol: Inject ULOQ (Upper Limit of Quantification)
Inject Blank Inject Blank. -
Acceptance: The first blank must contain < 20% of the LLOQ (Lower Limit of Quantification).
-
Remediation: If carryover fails, implement a Needle Wash using 50:50 Acetonitrile:Isopropanol (stronger solvent) rather than standard Methanol.
Phase 3: Cross-Validation (Round Robin)
-
Blind Samples: Site A prepares spiked QC samples (Low, Med, High) and ships them to Site B.
-
Constraint: Both sites must use the exact same column lot if possible, as stationary phase carbon load affects 1-MPA retention significantly more than Memantine.
Part 3: Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantification of 1-MPA
Objective: Accurate quantification in plasma or buffer without carryover.[1]
-
Sample Prep (Protein Precipitation):
-
Add 50 µL Sample to 200 µL Acetonitrile containing 0.1% Formic Acid . (Do not use Methanol alone; 1-MPA solubility is higher in ACN).[1]
-
Vortex 2 min (High speed). Centrifuge 4000g x 10 min.
-
-
Chromatography:
-
Column: C18 Reverse Phase (High Carbon Load, e.g., Waters XBridge BEH C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: 90% Acetonitrile + 10% Isopropanol + 0.1% Formic Acid.
-
Note: The Isopropanol is critical to "scrub" the column of the lipophilic adamantane moiety.
-
-
Gradient:
-
Start at 50% B (Higher starting organic than Memantine).
-
Ramp to 98% B over 3 min. Hold 1 min.
-
Crucial Step: Sawtooth wash (98% B
50% B) twice before next injection.
-
Protocol B: Functional Assay (Non-Specific Binding Check)
Objective: Validating IC50 values in cell-based assays (e.g., NMDA or Sigma receptor blockade).
-
Stock Prep: Dissolve 1-MPA in 100% DMSO to 10 mM.
-
Dilution Series:
-
Incorrect Method: Serial dilution in aqueous buffer. (Causes precipitation of 1-MPA).[1]
-
Correct Method: Serial dilution in 100% DMSO , then a single "step-down" dilution (1:1000) into the assay buffer immediately prior to dosing cells.
-
-
Validation Control: Run a "Mock Plate" without cells. Add compound, incubate, then transfer supernatant to LC-MS.
-
If measured concentration < 50% of nominal, the compound is binding to the plastic plate. Switch to Glass-Coated Microplates.
-
Part 4: Visualization of Workflows
Diagram 1: The "Lipophilic Validation" Decision Tree
This logic flow ensures you do not waste resources validating a method that is doomed by solubility issues.
Caption: Decision matrix for validating assays of high-LogP adamantanes. Note the critical feedback loops for solubility and material binding.
Diagram 2: Mechanistic Comparison (Memantine vs. 1-MPA)
Visualizing why 1-MPA behaves differently in a biological context.
Caption: 1-MPA tends to partition into lipid membranes or plastic walls before reaching the target, unlike the water-soluble Memantine.[1]
Part 5: Troubleshooting & Causality
Issue: Inter-lab variability shows Site A has 2x higher potency (lower IC50) than Site B. Causality:
-
Pipetting Technique: Site A used "Reverse Pipetting" (better for viscous/sticky solutions), while Site B used standard mode.
-
Dilution Reservoir: Site A used Glass tubes; Site B used Polystyrene boats. 1-MPA adsorbed to the Polystyrene at Site B, reducing the actual concentration reaching the cells. Solution: Standardize consumables. Mandate Low-Retention Tips and Glass/Solvent-Resistant Reservoirs in the SOP.
Issue: Retention time drift in HPLC. Causality: Adamantanes are bulky.[2][3] If the column is not effectively washed with high organic strength (Isopropanol) between runs, the stationary phase becomes saturated ("fouled"), causing shifting retention times. Solution: Implement the "Sawtooth" gradient described in Protocol A.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Liu, J., et al. (2011). Adamantane derivatives: a review of their synthesis and biological activity. Current Medicinal Chemistry, 18(12). (Contextualizing Adamantane Pharmacophores). [Link]
-
PubChem. (n.d.). Compound Summary: 1-(2-Methoxyphenyl)tricyclo[3.3.1.13,7]decane (Adapalene Impurity C).[1][4][5][6] National Library of Medicine. [Link]
Sources
- 1. 1-(5-bromo-2-methoxy-phenyl)adamantane CAS 104224-63-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | C17H22O | CID 10545498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | 43109-77-9 | Benchchem [benchchem.com]
Comparative Guide: Analgesic Properties of Adamantane Phenylalkylamines
This guide provides an in-depth technical comparison of adamantane phenylalkylamines, focusing on their emerging role as non-opioid analgesics. It synthesizes experimental data, structure-activity relationships (SAR), and mechanistic insights to assist researchers in drug development.
Executive Summary: The Shift from NMDA to Sigma Modulation
Historically, adamantane derivatives like Amantadine and Memantine were characterized primarily as low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. While effective for neuroprotection and viral uncoating, their analgesic utility was limited by psychotomimetic side effects at higher doses.
Recent medicinal chemistry efforts have pivoted toward Adamantane Phenylalkylamines . These novel scaffolds maintain the lipophilic adamantane cage but modify the side chain to shift affinity toward Sigma-1 receptors (σ1R) and P2X7 purinergic receptors . This structural evolution has yielded compounds (e.g., AV1066 , Compounds I & II ) that exhibit potent efficacy in neuropathic pain models with a superior safety profile compared to traditional NMDA antagonists and opioids.
Chemical Architecture & Mechanism of Action[1]
Structural Evolution
The core adamantane cage provides metabolic stability and blood-brain barrier (BBB) permeability ("lipophilic bullet"). The differentiation lies in the side chain:
-
Classic (Memantine): Simple amino-alkyl group. Targets the NMDA ion channel pore.[1]
-
Novel (Phenylalkylamines): Introduction of a phenyl ring separated by an alkyl spacer (ethyl/propyl). This aromatic moiety is critical for π-π stacking interactions within the Sigma-1 receptor binding pocket.
Mechanistic Comparison
The following diagram illustrates the divergent signaling pathways between classic and novel adamantane derivatives.
Figure 1: Divergent analgesic mechanisms. Classic derivatives block NMDA channels, while phenylalkylamines modulate Sigma-1 and P2X7 receptors to reduce neuroinflammation and sensitization.
Comparative Efficacy Analysis
The following table synthesizes data from key studies comparing standard agents against novel adamantane phenylalkylamines.
Table 1: Comparative Analgesic Performance
| Compound Class | Representative Agent | Primary Target | Neuropathic Pain Model (CCI/Vincristine) | Inflammatory Pain Model (Formalin/Writhing) | Side Effect Profile |
| Standard (NMDA) | Memantine | NMDA Antagonist | Moderate: Requires high doses (10 mg/kg) to reverse allodynia [1]. | Low: Weak effect in Phase 2 formalin test. | Dizziness, dissociation at therapeutic doses. |
| Standard (Opioid) | Morphine | µ-Opioid Agonist | High: Abolishes allodynia, but tolerance develops rapidly. | High: Effective in all phases. | Respiratory depression, addiction, tolerance. |
| Novel (Phenylalkylamine) | AV1066 / Cmpd II | σ1R / σ2R Agonist | High: Dose-dependent restoration of nociceptive threshold [2].[2] | High: Significant reduction in visceral pain. | No motor impairment or sedation observed [2]. |
| Novel (Purinergic) | Compound 5 | P2X7 Inhibitor | N/A | High: Blocks glutamate release; effective in abdominal constriction [3]. | No anti-inflammatory activity (specific to neurogenic pain). |
Key Findings:
-
Neuropathic Specificity: Unlike NSAIDs, adamantane phenylalkylamines (e.g., AV1066) are particularly effective in Chronic Constriction Injury (CCI) and chemotherapy-induced neuropathy (e.g., vincristine models). This is attributed to the Sigma-1 receptor's role in modulating central sensitization in the spinal cord.
-
Safety Window: In rotarod tests, novel phenylalkylamines showed no significant motor impairment at analgesic doses, a critical advantage over Memantine which often induces ataxia at effective analgesic concentrations.
Experimental Protocols
To validate these properties, the following protocols are recommended. These methodologies ensure reproducibility and specificity of the analgesic effect.
Synthesis Workflow (Telescoped Flow Chemistry)
For high-throughput generation of derivatives (e.g., Compound 5), a flow chemistry approach is superior to batch synthesis.
Figure 2: Telescoped flow synthesis workflow for urea-linked adamantane phenylalkylamines, ensuring high purity and safety by containing the isocyanate intermediate.
In Vivo Validation: The Formalin Test
This biphasic test differentiates between direct nociception (Phase 1) and central sensitization/inflammation (Phase 2), which is critical for adamantane derivatives.
Protocol:
-
Acclimatization: Place rats (Wistar, 200–250g) in a transparent observation chamber for 30 mins.
-
Administration: Administer Test Compound (e.g., 10–40 mg/kg, p.o.) or Vehicle 60 mins prior to testing.
-
Induction: Inject 50 µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.
-
Quantification:
-
Phase 1 (0–5 min): Record time spent licking/biting (Direct C-fiber activation).
-
Quiescent Period (5–15 min): Little activity.
-
Phase 2 (15–60 min): Record time spent licking/biting (Central sensitization/Inflammation).
-
-
Interpretation: NMDA antagonists and Sigma ligands typically show profound efficacy in Phase 2 , reflecting their role in wind-up and central plasticity [4].
References
-
Antinociceptive Effect of Memantine and Morphine on Vincristine-induced Peripheral Neuropathy in Rats. Source: PubMed Central (PMC) URL:[Link]
-
New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. Source: PubMed Central (PMC) URL:[Link]
-
Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Source: MDPI (Molecules) URL:[Link]
-
Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Source: Scientific Research Publishing (SCIRP) URL:[Link]
Sources
Safety Operating Guide
1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane proper disposal procedures
Operational Guide: Disposal & Handling of 1-(2-Methoxyphenyl)tricyclo[3.3.1.1 ]decane[1][2]
Executive Summary & Chemical Intelligence
1-(2-Methoxyphenyl)tricyclo[3.3.1.1
While often handled as a standard organic solid, its structural stability (adamantane cage) and aquatic toxicity require strict adherence to "Zero-Drain" discharge protocols. This guide outlines the operational causality behind disposal choices to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Chemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 43109-77-9 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₁₇H₂₂O | High carbon content makes incineration the preferred disposal method.[1][2] |
| Physical State | Solid (Crystalline) | Risk of dust generation during transfer; requires particulate respiratory protection.[1][2] |
| Solubility | Lipophilic / Insoluble in water | CRITICAL: Do not attempt aqueous neutralization.[1][2] Must be dissolved in organic solvents for liquid disposal. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H410 (Aquatic Tox.)[1][2] | Zero-Drain Policy: Even trace amounts can contaminate local water tables due to high persistence.[1][2] |
Pre-Disposal Risk Assessment & Segregation[1]
Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility, not just its physical state.
The Segregation Logic[2]
-
Why we segregate from oxidizers: The methoxy group on the phenyl ring renders the compound electron-rich, making it potentially reactive with strong oxidizing agents (e.g., nitric acid, perchlorates), leading to exothermic decomposition.[1][2]
-
Why we segregate from aqueous waste: As a lipophilic adamantane derivative, it will not dissolve in water. If placed in an aqueous waste container, it will precipitate out, forming sludge that clogs disposal pumps and complicates chemical treatment.
Segregation Workflow (Visualization)
Figure 1: Waste segregation logic flow. Ensure the compound enters the correct organic stream to prevent downstream processing hazards.
Disposal Procedures
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired stock, contaminated weighing boats, PPE, and spill cleanup materials.
-
Primary Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Reasoning: HDPE is resistant to organic leaching and prevents physical puncture from crystalline solids.
-
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: If the primary container is glass, place it inside a resealable plastic bag (secondary containment) to capture shards in case of breakage.
-
Disposal Path: Move to the Solid Hazardous Waste drum (Lab Pack) for incineration.
Protocol B: Liquid Waste (Mother Liquors & Solvents)
Applicability: Reaction mixtures or HPLC waste containing the substance.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" waste stream.
-
Safe Solvents: Methanol, Acetonitrile, Acetone, Ethyl Acetate.
-
Unsafe: Do not mix with halogenated solvents (DCM, Chloroform) unless your facility specifically combines halogenated/non-halogenated streams (rare).
-
-
Dissolution: If disposing of solid residue via liquid stream, ensure it is fully dissolved in a combustible solvent (e.g., Acetone).
-
Reasoning: Undissolved solids can settle at the bottom of 55-gallon drums, creating "heels" that are difficult and expensive to remove during incineration.
-
-
Transfer: Pour into the Organic Waste Carboy . Leave 10% headspace.
-
Record Keeping: Log the estimated concentration of the adamantane derivative on the waste log sheet.
Emergency Response: Spill Management
Because this compound is a solid powder, the primary risk during a spill is inhalation of dust and environmental release .
Spill Response Workflow
Figure 2: Emergency spill response protocol prioritizing dust suppression.[1][2][5][6]
Critical Step - Dust Suppression: Do not use a dry brush or broom. This generates airborne particulates that can be inhaled.
-
Technique: Cover the powder with paper towels dampened with water or a compatible solvent (like ethanol) before wiping. This creates a slurry that is easily contained.
Regulatory & Compliance Notes
-
RCRA Classification: This specific compound is not P-listed or U-listed by the EPA. However, it must be characterized based on the solvent it is dissolved in (usually D001 Ignitable ) or as General Organic Debris if solid.
-
Aquatic Toxicity (H410): Under no circumstances should this material enter the sewer system. It is highly persistent in aquatic environments.
-
TSCA Status: Verify if the compound is on the TSCA inventory if you are scaling up beyond R&D exemption levels. For most laboratory R&D, it falls under the R&D exemption but requires strict control.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10545498, 1-(2-Methoxyphenyl)adamantane. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | C17H22O | CID 10545498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | 43109-77-9 | Benchchem [benchchem.com]
- 5. product.lottechem.com [product.lottechem.com]
- 6. carlroth.com [carlroth.com]
Personal Protective Equipment & Handling Guide: 1-(2-Methoxyphenyl)tricyclo[3.3.1.1^3,7]decane
Executive Summary
1-(2-Methoxyphenyl)tricyclo[3.3.1.1^3,7]decane (also known as 1-(2-Methoxyphenyl)adamantane ) is a lipophilic adamantane derivative, widely recognized as Impurity C in the synthesis of the retinoid Adapalene.[1]
While often classified generically as an irritant, its structural relationship to retinoids and its identity as a pharmaceutical impurity necessitates handling it as a Pharmacologically Active Material (PAM) . In the absence of a specific Occupational Exposure Limit (OEL), this guide applies the Precautionary Principle , assigning it a default Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).
Immediate Action Required:
-
Primary Hazard: Inhalation of fine particulates during weighing/transfer.
-
Secondary Hazard: Static charge buildup causing powder scattering (characteristic of adamantane cages).
-
Critical Control: All open handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Risk Assessment & Hazard Identification
This compound presents a dual-risk profile: physicochemical properties and biological activity.
| Hazard Category | Specific Risk | Mechanism/Causality |
| Inhalation Toxicity | High | As a retinoid precursor/impurity, systemic absorption via lungs may trigger retinoid-like toxicity (teratogenicity/reproductive risk) or CNS effects typical of adamantane derivatives. |
| Physical State | Static-Prone Solid | Adamantane derivatives are waxy, crystalline solids that accumulate static charge. This causes "flying powder" during spatula transfer, significantly increasing the inhalation zone of influence. |
| Skin/Eye Contact | Irritant | Methoxy-substituted aromatics are lipophilic, facilitating dermal permeation. Causes irritation to mucous membranes (H315, H319). |
| Environmental | Persistent | The adamantane cage structure is highly stable and resistant to metabolic breakdown, posing long-term aquatic toxicity risks (H413). |
Tiered PPE Strategy
Do not rely on PPE alone. PPE is the last line of defense (see Diagram 1). The following protocol assumes the material is handled inside a fume hood.
A. Respiratory Protection (The Critical Barrier)
-
Standard Operation (In Hood): N95 respirators are insufficient for OEB 3 powders due to face-seal leakage.
-
Requirement:Half-face respirator with P100 (HEPA) cartridges or N99 equivalent.
-
-
Spill Cleanup / Outside Hood:
-
Requirement:Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25+).
-
B. Dermal Protection (Glove Permeation Logic)
Adamantane derivatives are highly lipophilic. If dissolved in organic solvents (DCM, Methanol), they permeate standard latex instantly.
-
Protocol: Double-Gloving Method.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Rationale: This creates a tortuous path for the molecule. Change outer gloves immediately upon splash contact.
-
C. Ocular & Body Protection[2][3][4][5][6][7]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate for static-prone powders that can drift around side-shields.
-
Body: Tyvek® lab coat or disposable sleeve covers. Cotton lab coats absorb powders and become a secondary contamination source outside the lab.
Operational Workflow & Engineering Controls
This workflow integrates safety with the technical quirks of handling adamantane derivatives.
Figure 1: Safe Handling Workflow emphasizing static control to prevent particulate inhalation.
Step-by-Step Protocol
-
Preparation (Static Control):
-
Place a static ionizing bar or gun inside the balance enclosure. Adamantane derivatives are notorious for "jumping" off spatulas due to triboelectric charging.
-
Why: Reducing static prevents the powder from adhering to the outside of the weigh boat or your gloves, reducing cross-contamination.
-
-
Weighing:
-
Use a disposable anti-static weigh boat .
-
Tare the balance before opening the vial.
-
Open the vial only inside the hood.
-
Technique: Do not dump. Use a micro-spatula to transfer small amounts. If powder adheres to the spatula, do not flick it; wipe it off into the waste stream.
-
-
Solubilization (The "Lock-Down"):
-
Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing.
-
Safety Logic: Once in solution, the inhalation risk drops to near zero (replaced by splash risk). This transforms the hazard from "respiratory" to "dermal," which is easier to manage.
-
-
Decontamination:
-
Wipe the balance area with a solvent-dampened wipe (surfactant/water mix is preferred over pure alcohol to capture dust rather than spreading it).
-
Dispose of wipes as hazardous solid waste.
-
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Containment: Cover spill with a damp paper towel (do not use dry sweeping, which aerosolizes the dust).
-
Cleanup: Scoop up the damp material. Wipe surface 3x with soap and water.
Disposal Plan
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless brominated analogs are present).
-
Method: High-temperature incineration.
-
Prohibition: Do not dispose of down the drain. Adamantane cages are persistent in water treatment systems.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5480749, 1-(2-Methoxyphenyl)adamantane. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor. Available at: [Link]
-
SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Control Banding for Novel Compounds). Available at: [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
